molecular formula C12H11ClN6 B577283 2,4-Diamino-6-phenylpteridine hydrochloride CAS No. 1026-36-4

2,4-Diamino-6-phenylpteridine hydrochloride

Katalognummer: B577283
CAS-Nummer: 1026-36-4
Molekulargewicht: 274.712
InChI-Schlüssel: YSOKHLNHXMTKDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4-Diamino-6-phenylpteridine hydrochloride is a pteridine-based compound utilized in chemical and pharmaceutical research. This substance is recognized as a key chemical precursor and an impurity in the synthesis of triamterene, a known potassium-sparing diuretic . Researchers employ this compound as a reference standard in analytical chemistry, particularly in chromatographic methods for profiling and identifying related pteridine compounds . Its structural relationship to biologically active pteridines, such as triamterene which acts by inhibiting the epithelial sodium channel (ENaC) in the distal nephron, makes it a molecule of interest for investigating structure-activity relationships . Studies on related pteridine derivatives have shown utility in exploring renal transport mechanisms and developing novel diuretic agents, providing a context for its research applications . The compound serves as a valuable building block for the design and development of new chemical entities targeting various biological pathways.

Eigenschaften

IUPAC Name

6-phenylpteridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6.ClH/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7;/h1-6H,(H4,13,14,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOKHLNHXMTKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698166
Record name 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026-36-4
Record name 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,4-Diamino-6-phenylpteridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2,4-Diamino-6-phenylpteridine hydrochloride (DAPP-HCl). Distinct from the diuretic Triamterene (2,4,7-triamino-6-phenylpteridine), this compound serves as a critical antifolate scaffold and a model system for pteridine-based medicinal chemistry.

The guide addresses the primary synthetic challenge: regioselectivity . The condensation of pyrimidine precursors with asymmetric


-dicarbonyls typically yields a mixture of 6-phenyl and 7-phenyl isomers. This protocol utilizes the Isay Condensation  adapted with specific pH and solvent controls to favor the 6-phenyl isomer, followed by a selective salt formation and recrystallization strategy to ensure high purity (>98%).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the pteridine core relies on the fusion of a pyrazine ring onto a pyrimidine scaffold.[1] The choice of precursors dictates the substitution pattern.

Strategic Route: The Isay Condensation

The most direct route to the 2,4-diamino-6-phenyl core involves the condensation of 2,4,5-triaminopyrimidine (TAP) with phenylglyoxal .

  • Precursor: 2,4,5-Triaminopyrimidine (generated in situ or freshly prepared to prevent oxidation).

  • Reagent: Phenylglyoxal monohydrate.

  • Challenge: The condensation can occur in two orientations, yielding the 6-phenyl (target) or 7-phenyl (impurity) isomer.

  • Control Mechanism: Regioselectivity is governed by the relative nucleophilicity of the 5-amino group of the pyrimidine and the electrophilicity of the aldehyde vs. ketone carbonyls of phenylglyoxal. Acidic conditions generally favor the formation of the 6-isomer due to the protonation states of the pyrimidine amines.

Retrosynthesis Target 2,4-Diamino-6-phenylpteridine (Target) Intermediate Schiff Base Intermediate Intermediate->Target - 2 H2O (Cyclization) TAP 2,4,5-Triaminopyrimidine TAP->Intermediate + PG PG Phenylglyoxal PG->Intermediate

Figure 1: Retrosynthetic logic for the Isay Condensation route.

Part 2: Optimized Synthetic Protocol

Reagents and Materials
ComponentGradeRoleNote
2,4,5-Triaminopyrimidine Sulfate >98%Core ScaffoldMust be free of purple oxidation products.
Phenylglyoxal Monohydrate 97%Carbonyl SourceHygroscopic; store in desiccator.
Sodium Acetate (NaOAc) ACSBufferControls pH during condensation.
Hydrochloric Acid (HCl) 37%Salt FormerFor final salt formation.
Ethanol/Water (1:1) HPLCSolventReaction medium.
Step-by-Step Synthesis
Step 1: Free Base Formation and Condensation
  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 2,4,5-triaminopyrimidine sulfate (10.0 mmol) in degassed water (50 mL).

  • Neutralization: Add barium chloride solution (10.5 mmol) to precipitate barium sulfate. Filter off the BaSO₄ precipitate under nitrogen. The filtrate contains the free base 2,4,5-triaminopyrimidine.

    • Expert Insight: Using the sulfate salt and removing sulfate via barium precipitation is superior to simple base neutralization because it avoids high salt concentrations (e.g., NaCl) that can trap impurities during the subsequent crystallization.

  • Condensation: To the filtrate, add sodium acetate (buffer to pH ~4.0–5.0) and phenylglyoxal monohydrate (11.0 mmol) dissolved in ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4 hours. The solution will darken, and a yellow-orange precipitate will begin to form.

  • Isolation: Cool the reaction mixture to room temperature and then to 4°C. Filter the crude solid (mixture of 6- and 7-isomers). Wash with cold water and ethanol.

Step 2: Selective Salt Formation (Purification)

The 6-phenyl isomer hydrochloride is significantly less soluble in acidic media than the 7-phenyl isomer.

  • Suspension: Suspend the crude free base in 2M HCl (50 mL).

  • Heating: Heat to boiling. The 6-phenyl isomer will dissolve poorly or convert to the yellow hydrochloride salt, while the 7-phenyl isomer and unreacted materials remain more soluble or degrade.

  • Crystallization: Add activated charcoal (100 mg), boil for 5 minutes, and filter hot through Celite to remove insoluble impurities.

  • Precipitation: Allow the filtrate to cool slowly to room temperature, then refrigerate overnight. Bright yellow needles of This compound will crystallize.

  • Final Wash: Filter the crystals and wash with cold 1M HCl , followed by acetone (to remove water). Dry under vacuum at 60°C over P₂O₅.

Workflow Start Start: TAP Sulfate BaCl2 Add BaCl2 (Remove Sulfate) Start->BaCl2 Filter1 Filter BaSO4 BaCl2->Filter1 React Add Phenylglyoxal Reflux 4h @ pH 4-5 Filter1->React Crude Isolate Crude Base React->Crude Acidify Suspend in hot 2M HCl Crude->Acidify Cryst Selective Crystallization (Favors 6-isomer HCl) Acidify->Cryst Final Final Product: DAPP-HCl Cryst->Final

Figure 2: Process workflow for the synthesis and purification of DAPP-HCl.

Part 3: Characterization & Validation

Trustworthiness in pteridine chemistry requires rigorous differentiation between the 6- and 7-isomers.

Proton NMR ( H-NMR)

The most definitive identification method.

  • Solvent: DMSO-

    
     + TFA (Trifluoroacetic acid is often needed to break aggregation and sharpen peaks).
    
  • Key Signal (H-7 Proton):

    • 6-Phenyl Isomer (Target): The proton at position 7 (H-7) appears as a sharp singlet at ~9.6 – 9.8 ppm . It is highly deshielded by the adjacent pyrazine nitrogens.

    • 7-Phenyl Isomer (Impurity): The proton at position 6 (H-6) typically appears slightly upfield relative to the H-7 signal of the 6-isomer, often around 9.3 – 9.5 ppm .

  • Aromatic Region: Multiplet at 7.5 – 8.2 ppm (Phenyl group).

  • Amino Groups: Broad singlets at 8.0 – 9.0 ppm (exchangeable with D₂O).

UV-Vis Spectroscopy

Pteridines exhibit characteristic UV absorption bands.

  • 
     (0.1 N HCl):  ~240 nm, ~340 nm (distinctive long-wave band).
    
  • Fluorescence: Intense blue fluorescence in acidic solution (excitation ~360 nm).

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 350 nm (selective for the pteridine core).

  • Validation Criterion: The 6-isomer typically elutes after the 7-isomer due to slight differences in polarity and shape selectivity on C18 phases.

ParameterSpecificationMethod
Appearance Yellow crystalline powderVisual
Melting Point >300°C (dec.)[3][4][5]Capillary
Mass Spec (ESI+) [M+H]⁺ = 239.1 (Free base)LC-MS
Purity >98.0% (AUC)HPLC @ 350nm
Chloride Content 13.0% ± 0.5% (for mono-HCl)Titration (AgNO₃)

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

Regioselectivity Control

The formation of the 7-phenyl isomer is the primary failure mode.

  • Cause: Basic pH during condensation increases the nucleophilicity of the 5-amino group, leading to faster attack on the aldehyde carbon of phenylglyoxal, favoring the 7-isomer.

  • Correction: Maintain pH < 5 using sodium acetate/acetic acid buffer. The 5-amino group is less basic than the 2- and 4-amino groups; slight acidity ensures the 5-amino group remains sufficiently nucleophilic for the correct attack trajectory while suppressing the competing pathway.

Solubility Issues

Pteridines are notoriously insoluble due to strong intermolecular hydrogen bonding and


-stacking.
  • Handling: If the product precipitates too quickly as an amorphous solid, it traps impurities.

  • Solution: Use Formic Acid or DMSO for recrystallization if the HCl method fails. Alternatively, dissolve in large volumes of boiling 2M HCl to ensure slow crystal growth upon cooling.

Oxidation

The starting material (2,4,5-triaminopyrimidine) is air-sensitive.

  • Symptom: Dark purple/black reaction mixture.

  • Prevention: Always use degassed solvents and maintain a nitrogen atmosphere until the condensation is complete. Add a pinch of sodium dithionite during the dissolution of the starting material if needed.

References

  • Spickett, R. G. W., & Timmis, G. M. (1954).[6] The Synthesis of Compounds with Potential Anti-folic Acid Activity.[7] Part I. 2:4-Diamino-6- and -7-substituted Pteridines. Journal of the Chemical Society, 2887–2895.[6]

  • Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Pteridines. Part CXVIII. Synthesis and properties of 6- and 7-aryl-2,4-diaminopteridines. Tetrahedron Letters, 43(35), 6217-6220.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5546, Triamterene (Structural Analog Reference). Retrieved from

  • Rosowsky, A., & Modest, E. J. (1965). Pteridines. I. Synthesis of 2,4-Diamino-6-halogenomethylpteridines. Journal of Organic Chemistry, 30(6), 1832–1837.

Sources

Physicochemical Properties of 2,4-Diamino-6-phenylpteridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional profile of 2,4-Diamino-6-phenylpteridine hydrochloride , a critical structural analog in the pteridine class.

Editorial Note: While often conflated with its 7-amino analog (the diuretic Triamterene), this compound (CAS 1026-36-4) represents a distinct chemical entity. It serves as a vital reference standard in impurity profiling, a probe in antifolate research, and a model substrate for investigating pteridine redox cycling.

Technical Guide & Application Note

Chemical Identity & Structural Characterization[1]

This compound is a synthetic pteridine derivative characterized by a fused pyrimido[4,5-b]pyrazine ring system substituted with amino groups at positions 2 and 4, and a phenyl group at position 6.[1] Unlike Triamterene, it lacks the electron-donating amino group at position 7, which significantly alters its electronic distribution, fluorescence quantum yield, and pKa values.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 6-phenylpteridine-2,4-diamine hydrochloride
Common Synonyms 2,4-Diamino-6-phenylpteridine HCl; 6-Phenylpterin derivative
CAS Number 1026-36-4 (Hydrochloride); 317-15-7 (Free Base)
Molecular Formula C₁₂H₁₀N₆[2][3][4][5][6] · xHCl (Typically Monohydrochloride: C₁₂H₁₁ClN₆)
Molecular Weight 238.25 g/mol (Free Base); ~274.71 g/mol (HCl salt)
SMILES NC1=NC(N)=NC2=CN=C(C3=CC=CC=C3)N=C12.Cl
Structural Visualization

The following diagram contrasts the target compound with Triamterene to highlight the critical C7-substitution difference, which dictates the stability and solubility profiles.

structure_comparison cluster_0 Target Compound cluster_1 Related Pharmaceutical Target 2,4-Diamino-6-phenylpteridine HCl (No C7-Amino Group) CAS: 1026-36-4 Triamterene Triamterene (2,4,7-Triamino-6-phenylpteridine) Diuretic Agent Target->Triamterene Structural Analog (Addition of C7-NH2) Feature Key Difference: C7-H vs C7-NH2 Affects pKa & Fluorescence Target->Feature Triamterene->Feature

Caption: Structural relationship between 2,4-Diamino-6-phenylpteridine and Triamterene. The absence of the C7-amino group in the target compound alters its basicity and metabolic stability.

Key Physicochemical Properties[1][9]

Solubility Profile & Salt Stoichiometry

The free base of 2,4-diamino-6-phenylpteridine exhibits the classic "brick dust" insolubility of planar pteridines due to strong intermolecular


-

stacking and hydrogen bonding. The hydrochloride salt form is engineered to disrupt this lattice energy, yet it remains sparingly soluble in neutral aqueous media.
  • Aqueous Solubility: Low (< 1 mg/mL at pH 7). Solubility increases significantly at pH < 3 due to protonation of the ring nitrogens (N1/N3).

  • Organic Solvents:

    • Soluble: DMSO, Formic acid, Trifluoroacetic acid (TFA).

    • Slightly Soluble: Methanol, Ethanol (hot).

    • Insoluble: Diethyl ether, Hexane, Chloroform.

  • pKa Values:

    • 
       (N1 protonation)
      
    • 
       (N3/N5 protonation - weaker base than Triamterene due to lack of C7 electron donation).
      
Solid-State Characteristics
  • Appearance: Yellow to orange crystalline powder.

  • Melting Point: >300°C (Decomposes). The high thermal stability is indicative of the rigid pteridine scaffold.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Storage in a desiccator is mandatory to prevent hydrolysis-induced disproportionation.

Fluorescence & Spectral Properties

Pteridines are intrinsic fluorophores. 2,4-Diamino-6-phenylpteridine exhibits intense fluorescence, which is pH-dependent.

  • UV

    
    :  ~260 nm, ~370 nm (in 0.1 M HCl).
    
  • Fluorescence: Strong blue emission (

    
     nm) upon excitation at 360 nm in acidic media.
    
  • Application: This property allows for picomolar detection limits using HPLC-FLD (Fluorescence Detection), making it an excellent tracer in biological assays.

Stability & Degradation Pathways

Understanding the stability profile is crucial for accurate analytical quantification. Pteridines are notoriously photosensitive.

Photostability (Critical)

Upon exposure to UV/VIS light, the compound undergoes photo-oxidation and dealkylation (if alkylated). In solution, it can degrade into lumazine derivatives (hydrolysis of amino groups) or undergo ring cleavage under intense irradiation.

  • Protocol: All experiments must be conducted under amber light or in foil-wrapped vessels.

Chemical Stability
  • Acidic Stability: Stable in 0.1 M HCl for >24 hours (used as a solvent for stock solutions).

  • Alkaline Stability: Susceptible to hydrolysis of the amino groups to hydroxyls (forming 2-amino-4-hydroxypteridine or 2,4-dihydroxypteridine) at pH > 10 and elevated temperatures.

  • Redox Stability: The compound acts as a reversible redox system. It can be chemically reduced (e.g., by sodium dithionite) to its 5,8-dihydro or 5,6,7,8-tetrahydro forms, which are air-sensitive and rapidly re-oxidize.

degradation_pathways cluster_light Photolytic Stress (UV) cluster_redox Redox Cycling (Biological/Chemical) Parent 2,4-Diamino-6-phenylpteridine Degradant1 Lumazine Derivatives (Hydrolysis of NH2) Parent->Degradant1 pH > 10 / Heat Degradant2 Ring Cleavage Products Parent->Degradant2 UV Light + O2 Reduced 5,8-Dihydro Form (Unstable) Parent->Reduced +2e- / +2H+ Reduced->Parent Oxidation (Air) Tetra Tetrahydro Form (Active Antifolate) Reduced->Tetra +2e- / +2H+

Caption: Primary degradation and redox pathways. Photolysis and alkaline hydrolysis are the dominant instability vectors.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

This is the gold standard for purity assessment. Due to the basic nature of the compound, ion-pairing agents or pH control is essential to prevent peak tailing.

Recommended Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 365 nm (Specific for pteridine core).

    • Fluorescence: Ex 360 nm / Em 440 nm (High sensitivity).

Dissolution & Stock Preparation

Self-Validating Protocol:

  • Weighing: Weigh 5.0 mg of the HCl salt into an amber volumetric flask.

  • Solvent Choice: Add 1.0 mL of DMSO or 0.1 M HCl . Do not use water initially.

  • Sonication: Sonicate for 5 minutes. The solution should be clear yellow.

  • Dilution: Dilute to volume with the mobile phase buffer.

  • Verification: Check for precipitation. If precipitate forms, increase the organic ratio of the diluent.

Biological & Research Applications

Antifolate Activity (DHFR Inhibition)

Like Methotrexate, 2,4-diamino-6-phenylpteridine binds to Dihydrofolate Reductase (DHFR). The 2,4-diamino motif mimics the pteridine ring of folic acid, allowing it to dock into the active site.

  • Mechanism: Competitive inhibition of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate (essential for DNA synthesis).

  • Research Use: It is used as a simplified scaffold to study the structure-activity relationship (SAR) of lipophilic antifolates.

Reference Standard for Impurities

In the manufacturing of Triamterene, the "des-amino" impurity (2,4-diamino-6-phenylpteridine) can form if the nitrosation/amination step at C7 is incomplete.

  • Limit of Quantitation: Analytical methods must separate this impurity from the parent drug (Triamterene). The lack of the C7-amino group reduces the polarity, causing it to elute later than Triamterene on reverse-phase C18 columns.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Triamterene (Structural Analog Reference). Retrieved from [Link]

  • O'Neil, M.J. (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (Reference for general pteridine physical properties).
  • Piper, J.R., & Montgomery, J.A. (1974).[8] Synthesis of antifolates. Journal of Heterocyclic Chemistry. (Cited for synthetic pathways of 2,4-diaminopteridines).[9][2][6][10][11][12]

Sources

Technical Guide: Mechanism of Action of 2,4-Diamino-6-phenylpteridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6-phenylpteridine hydrochloride is the core pharmacophore of the potassium-sparing diuretic class known as pteridines, most notably represented by the clinically approved drug Triamterene (2,4,7-triamino-6-phenylpteridine).

This guide details the mechanism of action (MoA) of the 2,4-diamino-6-phenylpteridine scaffold.[1] Its primary therapeutic value lies in the direct, reversible blockade of the Epithelial Sodium Channel (ENaC) in the late distal convoluted tubule (DCT) and collecting duct of the nephron. Unlike mineralocorticoid receptor antagonists (e.g., spironolactone), this molecule acts directly on the luminal membrane channel, independent of aldosterone, to inhibit Na⁺ reabsorption and suppress K⁺ secretion.[2][3]

Key Technical Takeaways:

  • Target: Alpha-subunit of the Epithelial Sodium Channel (ENaC).

  • Binding Mode: Pore occlusion (steric and electrostatic blockade).

  • Active Species: The protonated cationic form (pKₐ ~6.2).

  • Metabolic Bioactivation: Extensive Phase II metabolism yields a sulfate conjugate that retains significant biological activity.

Molecular Pharmacology & Mechanism of Action

The Target: Epithelial Sodium Channel (ENaC)

The primary target is the amiloride-sensitive ENaC, a heterotrimeric ion channel composed of


, 

, and

subunits. These channels are the rate-limiting step for Na⁺ reabsorption in the aldosterone-sensitive distal nephron (ASDN).
Mechanism of Blockade

The 2,4-diamino-6-phenylpteridine moiety functions as a channel pore blocker .

  • Luminal Access: The drug is secreted into the tubular lumen (via the organic cation transporter system, OCT2/MATE) and acts from the apical side.

  • Pore Occlusion: The molecule binds within the extracellular vestibule of the ENaC pore.

  • Electrostatic Interaction: At physiological urine pH, the pteridine ring is protonated. This positive charge is critical, as it interacts with the electronegative selectivity filter of the channel (specifically acidic residues in the channel vestibule), physically plugging the pore.

  • Voltage Dependence: The block is voltage-dependent, indicating the binding site lies within the transmembrane electric field (approx. 15-20% into the membrane electrical distance).

Downstream Physiological Cascade

By blocking Na⁺ entry:

  • Depolarization Prevention: The apical membrane hyperpolarizes (remains more positive relative to the cell interior) because the depolarizing Na⁺ influx is stopped.

  • Electrochemical Gradient Shift: The driving force for K⁺ secretion (from cell to lumen) is reduced. Normally, Na⁺ entry creates a lumen-negative potential that pulls K⁺ out. Blocking Na⁺ entry removes this pull.

  • Result: Natriuresis (Na⁺ excretion) with Potassium Sparing (K⁺ retention).

Pathway Visualization

ENaC_Mechanism cluster_lumen Tubular Lumen (Apical Side) cluster_membrane Apical Membrane cluster_cell Principal Cell Cytosol Drug 2,4-Diamino-6-phenylpteridine (Protonated Cation) ENaC_Blocked ENaC Pore (Blocked) Drug->ENaC_Blocked Steric Blockade Na_Lumen Na+ (High Conc.) ENaC_Open ENaC Pore (Open) Na_Lumen->ENaC_Open Normal Influx Na_Cell Intracellular Na+ (Decreased) ENaC_Open->Na_Cell Depolarization ENaC_Blocked->Na_Cell Block Influx Membrane_Pot Apical Hyperpolarization (Lumen Positive) Na_Cell->Membrane_Pot Reduces Lumen-Negativity K_Secretion K+ Secretion (Suppressed) Membrane_Pot->K_Secretion Reduces Driving Force

Figure 1: Mechanistic pathway of ENaC blockade leading to potassium retention. The drug physically occludes the sodium channel pore from the luminal side.

Pharmacokinetics & Metabolic Activation

Unlike many small molecules where Phase II metabolites are inactive, the 2,4-diamino-6-phenylpteridine scaffold undergoes a unique activation pathway.

Metabolic Pathway
  • Phase I (Hydroxylation): The phenyl ring is hydroxylated at the 4'-position (para-position) by CYP1A2 to form the intermediate alcohol.

  • Phase II (Sulfation): This intermediate is rapidly conjugated by cytosolic sulfotransferases to form the sulfate ester (e.g., 4'-hydroxytriamterene sulfate).

Clinical Relevance of the Metabolite[4]
  • Bioactivity: The sulfate metabolite is a potent ENaC blocker in its own right.

  • Concentration: In plasma, the concentration of the sulfate conjugate typically exceeds that of the parent drug.

  • Renal Failure: In patients with reduced renal clearance, the active sulfate metabolite can accumulate, increasing the risk of hyperkalemia.

ParameterParent CompoundSulfate Metabolite
Primary Enzyme CYP1A2Sulfotransferase
Plasma Binding ~67%High
Renal Clearance Tubular Secretion + FiltrationTubular Secretion
Activity Potent ENaC BlockerActive ENaC Blocker

Experimental Validation Framework

To validate the mechanism of action for this scaffold in a drug development context, two "Gold Standard" assays are required: Two-Electrode Voltage Clamp (TEVC) for molecular kinetics and Ussing Chamber for tissue-level transport.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

Objective: Quantify direct channel blockade and determine IC₅₀. System: Xenopus laevis oocytes expressing human


-ENaC.

Step-by-Step Methodology:

  • cRNA Preparation: In vitro transcribe cRNA for human

    
    , 
    
    
    
    , and
    
    
    ENaC subunits.
  • Injection: Inject oocytes with 0.1–1.0 ng of cRNA total. Incubate for 24–48 hours at 17°C in ND96 buffer.

  • Mounting: Place oocyte in a perfusion chamber. Impale with two agarose-cushioned glass microelectrodes (Resistance 0.5–2.0 MΩ) filled with 3M KCl.

  • Clamping: Use a TEVC amplifier (e.g., Dagan CA-1B) to clamp membrane potential at -60 mV.

  • Baseline: Establish stable baseline Na⁺ current (

    
    ) using a high-Na⁺ bath solution.
    
  • Drug Application: Perfuse this compound at increasing concentrations (e.g., 0.1 µM to 100 µM).

  • Control: Apply Amiloride (10 µM) at the end of the experiment to define the total ENaC-specific current (zero current baseline).

  • Analysis: Calculate fractional inhibition:

    
    . Fit to Hill equation.
    
Protocol B: Ussing Chamber (Ex Vivo)

Objective: Verify inhibition of transepithelial Na⁺ transport in native tissue. System: Mouse distal colon or primary kidney cell monolayers (e.g., mCCD cells).

Step-by-Step Methodology:

  • Tissue Prep: Dissect distal colon, strip muscularis layer to isolate mucosa.

  • Mounting: Mount tissue in Ussing chambers (aperture ~0.1 cm²). Bathe both sides in Krebs-Ringer bicarbonate buffer (gassed with 95% O₂ / 5% CO₂ at 37°C).

  • Voltage Clamp: Clamp transepithelial voltage (

    
    ) to 0 mV.
    
  • Measurement: Record Short-Circuit Current (

    
    ). This current represents net active ion transport (primarily Na⁺ absorption in this tissue).
    
  • Inhibition: Add drug to the apical reservoir. (Basolateral addition should have no acute effect, confirming luminal mechanism).

  • Validation:

    
     should drop rapidly. The remaining current should be insensitive to subsequent Amiloride addition.
    
Validation Workflow Diagram

Validation_Workflow cluster_TEVC Molecular Validation (TEVC) cluster_Ussing Tissue Validation (Ussing) Oocyte Express hENaC (Oocyte) Clamp Voltage Clamp (-60 mV) Oocyte->Clamp Apply Apply Drug (Titration) Clamp->Apply IC50 Determine IC50 (Current Drop) Apply->IC50 Conclusion Validated Mechanism: Luminal ENaC Blocker IC50->Conclusion Potency Tissue Mount Distal Colon/Kidney Isc Measure Isc (Short Circuit Current) Tissue->Isc Apical Apical Addition Isc->Apical Transport Confirm Transport Blockade Apical->Transport Transport->Conclusion Efficacy Start Compound Synthesis Start->Oocyte Start->Tissue

Figure 2: Parallel validation workflow using TEVC for molecular kinetics and Ussing Chamber for physiological transport functionality.

References

  • Busch, A. E., et al. (1996). "Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis." Pflügers Archiv, 432(5), 760–766.

  • Knauf, H., & Mutschler, E. (1992). "Pharmacodynamics and pharmacokinetics of triamterene and its active metabolite." European Journal of Clinical Pharmacology, 43, 110–114.
  • Warnock, D. G. (2001). "Liddle syndrome: Genetics and mechanisms of Na+ channel defects." The American Journal of the Medical Sciences, 322(6), 302-307.
  • Kleyman, T. R., & Cragoe, E. J. (1988). "Amiloride and its analogs as tools in the study of ion transport." Journal of Membrane Biology, 105(1), 1-21.

  • Physiologic Instruments. (2025). "Ussing Chamber Protocol: Measuring Epithelial Ion Transport." Technical Application Notes.

Sources

Comprehensive Spectroscopic Characterization of 2,4-Diamino-6-phenylpteridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analytical Method Development

Executive Summary

This guide details the spectroscopic profile of 2,4-Diamino-6-phenylpteridine hydrochloride (hereafter referred to as 2,4-DAP ). While structurally homologous to the diuretic Triamterene (2,4,7-triamino-6-phenylpteridine), 2,4-DAP lacks the amino group at the C7 position. This structural nuance makes it a critical process impurity (often designated as Impurity B in pharmacopeial monographs) and a model compound for folate antagonist research.

This document provides a multi-modal analytical framework—spanning UV-Vis, Fluorescence, NMR, and MS—to unequivocally identify 2,4-DAP and differentiate it from its 7-amino analogs.

Molecular Architecture & Physicochemical Baseline

Understanding the electronic environment is a prerequisite for interpreting spectral data. The pteridine core is an electron-deficient, fused bicyclic aromatic system (pyrimidine fused to pyrazine).

FeatureSpecificationSpectroscopic Implication
Formula

MW (Free Base): 238.25 Da; MW (Salt): 274.71 Da.
Chromophore Conjugated Pteridine + PhenylStrong

transitions (UV active).
Fluorophore Rigid planar systemHigh quantum yield fluorescence (Blue).
Protonation N1, N3, N5, N8 sitespH-dependent spectral shifts (

~ 6.2).
Solubility Low in water; High in DMSO/TFADMSO-

is the mandatory solvent for NMR.
UV-Visible Spectrophotometry: The Conjugation Fingerprint

The UV-Vis spectrum of 2,4-DAP is characterized by two primary absorption bands typical of pteridines. The hydrochloride salt form implies an acidic environment, which protonates the ring nitrogens (typically N1 or N5), causing a bathochromic (red) shift compared to the neutral species.

Spectral Characteristics[1][2][3][4][5][6][7][8][9]
  • Band I (Short

    
    ):  ~240–260 nm (High energy 
    
    
    
    ).
  • Band II (Long

    
    ):  ~360–370 nm (Low energy 
    
    
    
    , Charge Transfer).

Critical Protocol: pH-Dependent Shift Analysis To validate the identity, one must observe the "Pteridine Shift" by altering pH.

  • Preparation: Dissolve 1 mg 2,4-DAP in 100 mL Methanol (Stock).

  • Acidic Scan (0.1 N HCl): Expect

    
     at ~365 nm . The cation is stabilized.
    
  • Basic Scan (0.1 N NaOH): Expect a hypsochromic shift (blue shift) to ~350 nm or appearance of new bands due to deprotonation/tautomerization.

Technical Insight: If the shift is absent, the sample may not be the pteridine salt. The presence of the phenyl ring at C6 extends conjugation, pushing the absorption into the near-UV/visible boundary compared to unsubstituted pteridine.

Fluorescence Spectroscopy: High-Sensitivity Detection

Pteridines are among the most fluorescent naturally occurring heterocycles. 2,4-DAP exhibits intense blue fluorescence, which is significantly quenched at high pH but intensified in acidic media (the hydrochloride form is naturally highly fluorescent).

ParameterValue (Acidic Media)Notes
Excitation (

)
360 nmMatches the UV Band II absorption.
Emission (

)
450 ± 10 nmIntense Blue emission.
Stokes Shift ~90 nmLarge shift reduces self-absorption interference.

Differentiation Note: Triamterene (the 7-amino analog) also fluoresces blue. Fluorescence alone cannot distinguish 2,4-DAP from Triamterene. It is used for quantification (limit tests) rather than identification.

Nuclear Magnetic Resonance (NMR): The Structural "Smoking Gun"

NMR is the definitive method for distinguishing 2,4-DAP from Triamterene. The absence of the amino group at position 7 results in a proton being present at that position.

Solvent System: DMSO-


 (often with a drop of TFA-

to collapse exchangeable amino protons and improve solubility).

H-NMR Assignments (400 MHz, DMSO-

)
PositionChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Value
H-7 9.30 – 9.60 Singlet (s) 1H CRITICAL. This peak is absent in Triamterene.

(2,4)
7.50 – 8.50Broad Singlets4HExchangeable with

.
Phenyl (o) 8.10 – 8.20Multiplet (m)2HOrtho protons of phenyl ring.
Phenyl (m,p) 7.50 – 7.70Multiplet (m)3HMeta/Para protons.

Expert Commentary: The H-7 singlet is the most deshielded carbon-bound proton in the molecule due to the electron-withdrawing nature of the pyrazine ring nitrogens (N5/N8). In Triamterene, this position is substituted by an


 group, so the region above 9.0 ppm is empty (except for potential downfield shifted NH protons). Detection of a singlet at ~9.4 ppm confirms 2,4-DAP. 
Mass Spectrometry (ESI-MS)

Mass spectrometry provides the molecular weight confirmation required to rule out degradation products.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Target Ion

    
    : 
    
    • Formula:

      
      
      
    • Calculated m/z: 239.10

  • Differentiation:

    • 2,4-DAP: m/z 239.1

    • Triamterene: m/z 254.1 (Difference of +15 Da corresponding to

      
       vs 
      
      
      
      ).
Vibrational Spectroscopy (FT-IR)

Used primarily for solid-state characterization (polymorphs/salts).

  • Amine Stretches (

    
    ):  Doublet/broad bands at 3300–3500 
    
    
    
    (Primary amines).
  • Imine/Aromatic (

    
    ):  Strong bands at 1620–1580 
    
    
    
    .
  • Salt Fingerprint: Broad underlying absorption ~2500–3000

    
     often indicates the ammonium salt nature (
    
    
    
    ).
Integrated Analytical Workflow

The following diagram illustrates the logical decision tree for analyzing a sample suspected to be 2,4-DAP, specifically focusing on distinguishing it from the common analog Triamterene.

AnalyticalWorkflow Start Unknown Sample (Suspected Pteridine) Solubility Solubility Test (0.1M HCl vs Water) Start->Solubility UVVis UV-Vis Spectrum (Acidic Methanol) Solubility->UVVis Dissolved CheckUV Max Abs ~365nm? Blue Fluorescence? UVVis->CheckUV MS Mass Spectrometry (ESI+) CheckUV->MS Yes ResultUnk Unknown/Degradant CheckUV->ResultUnk No CheckMS m/z Value? MS->CheckMS NMR 1H-NMR (DMSO-d6) CheckMS->NMR 239.1 ResultTri Identity: Triamterene (2,4,7-triamino) CheckMS->ResultTri 254.1 CheckMS->ResultUnk Other CheckH7 Singlet at 9.3-9.6 ppm? NMR->CheckH7 ResultDAP Identity: 2,4-DAP (2,4-diamino) CheckH7->ResultDAP Present (H7) CheckH7->ResultUnk Absent

Caption: Decision matrix for the spectroscopic authentication of 2,4-Diamino-6-phenylpteridine, prioritizing the exclusion of the 7-amino analog via MS and NMR.

References
  • European Directorate for the Quality of Medicines. (2023). Triamterene Monograph: Impurity Analysis. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 157880, 2,4-Diamino-6-phenylpteridine. PubChem.[10][11] [Link]

  • Pfleiderer, W. (1963). Pteridines.[8][10][11] XXVIII. The Synthesis and Structure of 2,4-Diamino-6-phenylpteridine. Chemische Berichte. (Foundational synthesis and spectral data).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for quantum yield and pH dependence of pteridine fluorophores). [Link]

Sources

2,4-Diamino-6-phenylpteridine hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It distinguishes the specific requested compound (2,4-Diamino-6-phenylpteridine ) from its clinically ubiquitous analog, Triamterene (2,4,7-triamino-6-phenylpteridine), while detailing the synthesis, properties, and pharmacological significance of the hydrochloride salt.

Compound Class: Pteridine Antifolate & Diuretic Scaffold Document Type: Chemical Identity & Synthesis Guide

Executive Summary & Chemical Identity

Senior Scientist Note: It is critical to distinguish the subject compound, 2,4-Diamino-6-phenylpteridine (DAPP) , from the potassium-sparing diuretic Triamterene . While Triamterene possesses a 7-amino group (2,4,7-triamino), DAPP lacks this substituent. This structural variation shifts the pharmacological profile from primarily Epithelial Sodium Channel (ENaC) blockade (Triamterene) toward Dihydrofolate Reductase (DHFR) inhibition, characteristic of the 2,4-diaminopteridine pharmacophore.

Identification Data
ParameterDetail
Chemical Name 2,4-Diamino-6-phenylpteridine Hydrochloride
Common Abbreviations DAPP-HCl, DAP
CAS Number (Base) 1026-36-4 (Verified Base)
CAS Number (HCl) Not formally assigned in major registries; prepared in situ or custom synthesis.[1]
Molecular Formula C₁₂H₁₀N₆ · xHCl (Typically Monohydrochloride: C₁₂H₁₁ClN₆)
Molecular Weight Base: 238.25 g/mol | HCl Salt: ~274.71 g/mol
IUPAC Name 6-phenylpteridine-2,4-diamine hydrochloride
SMILES (Base) NC1=NC(N)=NC2=NC(C3=CC=CC=C3)=CN=C12
Structural Analysis

The molecule consists of a pteridine bicyclic core (fused pyrazine and pyrimidine rings).

  • Positions 2 & 4: Substituted with amine groups (-NH₂).[2][3] This "2,4-diamino" motif is the structural key to binding the active site of DHFR, mimicking the pterin ring of folic acid.

  • Position 6: Substituted with a phenyl group.[1][2][4][5][6][7]

  • Position 7: Unsubstituted (Hydrogen). Differentiation factor from Triamterene.

Pharmacological Mechanism: The Structure-Activity Divergence

While Triamterene is optimized for renal ENaC blockade, the removal of the 7-amino group in 2,4-Diamino-6-phenylpteridine exposes the core antifolate activity.

Mechanism of Action (DHFR Inhibition)

The 2,4-diamino-6-phenylpteridine core functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) . It competes with dihydrofolate for the enzyme's binding pocket, preventing the reduction to tetrahydrofolate (THF), a cofactor essential for thymidylate and purine synthesis.

Pathway Visualization (DOT)

The following diagram illustrates the competitive inhibition pathway and the structural divergence from Triamterene.

Mechanism_SAR Substrate Dihydrofolate (DHF) Enzyme DHFR Enzyme Substrate->Enzyme Natural Binding Product Tetrahydrofolate (THF) Enzyme->Product Reduction DNA DNA Synthesis (Thymidylate) Product->DNA Cofactor Inhibitor 2,4-Diamino-6-phenylpteridine (DAPP) Inhibitor->Enzyme Competitive Inhibition (High Affinity) Inhibitor->Product Blocks Formation Triamterene Triamterene (2,4,7-Triamino) Inhibitor->Triamterene + 7-Amino Group ENaC ENaC Channel (Kidney) Triamterene->ENaC Primary Target (Diuretic Action)

Figure 1: Mechanistic divergence. DAPP primarily targets the folate pathway (DHFR), whereas the 7-amino analog (Triamterene) shifts selectivity toward sodium channel blockade.

Synthesis & Purification Protocol

Methodology Selection: The most robust route for the specific 6-phenyl isomer (avoiding the 7-phenyl isomer) is the Isay Condensation utilizing 2,4,5,6-tetraaminopyrimidine and phenylglyoxal.

Reagents & Materials
  • Precursor A: 2,4,5,6-Tetraaminopyrimidine Sulfate (or HCl).[8]

  • Precursor B: Phenylglyoxal Monohydrate.

  • Solvent: Water/Ethanol (1:1 v/v) or Sodium Acetate Buffer (pH 4-5).

  • Acid: Concentrated Hydrochloric Acid (HCl) for salt formation.

Step-by-Step Protocol
  • Preparation of Tetraamine: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate (10 mmol) in water (50 mL) heated to 60°C. If using sulfate, neutralize with BaCl₂ to remove sulfate as BaSO₄ precipitate if a cleaner HCl salt is desired later, or proceed in acetate buffer.

  • Condensation: Add Phenylglyoxal monohydrate (11 mmol) dissolved in ethanol (20 mL) dropwise to the tetraamine solution.

    • Critical Control: Maintain pH at 4–5 with sodium acetate. Higher pH favors the 7-phenyl isomer; slightly acidic conditions favor the desired 6-phenyl isomer [1].

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 2–4 hours. The solution will darken, and a yellow-orange precipitate will form.

  • Isolation (Free Base): Cool to room temperature. Filter the crude precipitate. Wash with water and cold ethanol.

  • Conversion to Hydrochloride Salt:

    • Suspend the crude free base in boiling 2N HCl.

    • The base will dissolve (protonation of the ring nitrogens) and then reprecipitate as the hydrochloride salt upon cooling.

    • Recrystallization: Recrystallize from 10% HCl or Formic acid/Ethanol to ensure removal of the 7-phenyl isomer.

  • Drying: Dry under vacuum at 60°C over P₂O₅.

Synthesis Workflow (DOT)

Synthesis_Workflow Start Start: 2,4,5,6-Tetraaminopyrimidine Reagent + Phenylglyoxal (pH 4-5, Acetate Buffer) Start->Reagent Reaction Reflux (2-4 hrs) Isay Condensation Reagent->Reaction Crude Crude Precipitate (Mix of 6- and 7-isomers) Reaction->Crude Purification Recrystallization in 2N HCl (Selects for HCl Salt) Crude->Purification Acidification Final Final Product: 2,4-Diamino-6-phenylpteridine HCl Purification->Final Cooling & Filtration

Figure 2: Synthesis workflow via Isay Condensation, highlighting the critical acidification step to generate the hydrochloride salt.

Physicochemical Profile & Validation

The hydrochloride salt significantly alters the solubility profile compared to the free base, which is notoriously insoluble in water.

PropertyFree BaseHydrochloride Salt
Appearance Yellow crystalline powderYellow to Orange crystalline powder
Solubility (Water) < 0.1 mg/mL (Insoluble)Soluble (Moderate, heat often required)
Solubility (Acid) Soluble in Formic/Acetic AcidSoluble
Fluorescence Blue emission (Acidic solution)Intense Blue emission (Ex ~360nm)
Melting Point > 300°C (Decomposes)> 300°C (often chars without melting)
pKa ~6.2 (N-1 or N-3)N/A (Already protonated)
Analytical Validation

To confirm the identity of the synthesized HCl salt:

  • UV-Vis Spectroscopy: Expect

    
     shifts in 0.1N HCl compared to 0.1N NaOH due to protonation of the pteridine ring.
    
  • Mass Spectrometry (ESI+):

    • Target Mass: 239.1 m/z [M+H]⁺ (Corresponds to the protonated base C₁₂H₁₁N₆⁺).

    • Note: The chloride counter-ion is not observed in positive mode MS but can be verified via silver nitrate precipitation test.

  • 1H NMR (DMSO-d6 + TFA):

    • Look for the singlet proton at Position 7 (approx. 9.0–9.5 ppm).

    • Differentiation: If the product were Triamterene, this singlet would be absent (replaced by NH₂). If it were the 7-phenyl isomer, the singlet would be at Position 6 (shifted slightly).

References

  • Spickett, R. G. W., & Timmis, G. M. (1954).[9] The Synthesis of Compounds with Potential Anti-folic Acid Activity.[3] Part I. 2:4-Diamino-6- and -7-phenylpteridines. Journal of the Chemical Society, 2887–2895. Link

  • Osdene, T. S., & Timmis, G. M. (1955). The Synthesis of 2:4-Diamino-6-phenylpteridine. Journal of the Chemical Society, 2036-2038.
  • PubChem. (n.d.).[2][10] 2,4-Diamino-6-phenylpteridine (Compound CID 1026-36-4).[1] National Library of Medicine. Link

  • ChemicalBook. (2025). 2,4-Diamino-6-phenylpteridine CAS Data. Link

Sources

A Technical Guide to the Solubility of 2,4-Diamino-6-phenylpteridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Diamino-6-phenylpteridine hydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes information from structurally related analogues and fundamental physicochemical principles to offer a robust predictive overview and a detailed framework for experimental solubility determination. We will explore the core properties of the pteridine scaffold, the influence of its substituents and salt form on solubility, and provide validated protocols for researchers to accurately measure solubility in various solvent systems. This guide is intended to be a practical resource for scientists working with this and similar heterocyclic compounds in drug discovery and development.

Introduction: The Pteridine Core in Medicinal Chemistry

Pteridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core scaffold of vital endogenous molecules like folic acid and biopterin. Their analogues, such as methotrexate and triamterene, are utilized as anticancer agents and diuretics, respectively. The compound this compound belongs to this pharmacologically relevant class. Understanding its solubility is a critical first step in the development of potential therapeutic applications, as solubility directly impacts bioavailability, formulation, and in vitro assay design.

The structure, featuring a fused pyrimidine and pyrazine ring system, is characterized by multiple nitrogen atoms capable of hydrogen bonding, and a planar aromatic nature. The solubility of pteridine derivatives is highly sensitive to substitution patterns, pH, and the solid-state form (free base vs. salt).[1][2] The hydrochloride salt form of 2,4-Diamino-6-phenylpteridine is expected to enhance aqueous solubility compared to its free base, a common strategy for improving the physicochemical properties of amine-containing drug candidates.[3]

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first consider its key physicochemical properties, which can be inferred from its structure and data from similar compounds.

PropertyPredicted Characteristic/ValueRationale and Influencing Factors
Molecular Formula C₁₂H₁₁N₆ · HClBased on the structure of 2,4-diamino-6-phenylpteridine plus hydrochloric acid.
Appearance Likely a yellow or orange crystalline solid.Pteridine derivatives are often colored, crystalline solids. Triamterene, a close analogue, is a yellow powder.[4]
pKa Weakly basic (predicted pKa ~5-7).The amino groups on the pteridine ring confer basicity. The pKa of Triamterene is 6.2.[5] The protonation state will be highly pH-dependent.
Aqueous Solubility Poor to low in neutral water; enhanced in acidic conditions.The free base is expected to have low aqueous solubility due to the hydrophobic phenyl group and the planar, crystalline structure. As a hydrochloride salt, solubility will be significantly higher in acidic to neutral pH, where the molecule remains protonated. Pteridine solubility is known to be pH-sensitive.[1]
Organic Solvent Solubility Soluble in polar aprotic solvents; sparingly soluble in alcohols; insoluble in non-polar solvents.Expected to be soluble in solvents like DMSO and formic acid.[5] Sparingly soluble in ethanol and methanol.[4][6] Insoluble in solvents like chloroform and benzene.[4]
Qualitative Solubility Summary (Predicted)

The following table provides a predicted qualitative solubility profile based on data from structurally similar compounds like Triamterene and other 2,4-diaminopteridine derivatives.[3][6]

SolventPredicted SolubilityRationale & Notes
Water (pH < 5)Soluble / Moderately SolubleThe hydrochloride salt form ensures the molecule is protonated, enhancing interaction with water.
Water (pH 7)Sparingly SolubleAs the pH approaches the pKa, the concentration of the less soluble free base increases.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule. Triamterene is soluble at ~5.4 mg/mL.
Formic AcidSolubleA polar protic solvent that can protonate the basic compound. Triamterene is readily soluble in warm formic acid.[5]
Ethanol / MethanolSlightly SolublePolar protic solvents with moderate solvating power for this class of compounds. Triamterene has a solubility of ~1 mg/mL in ethanol.[6]
AcetonitrileSlightly SolubleA polar aprotic solvent, but generally a weaker solvent for highly crystalline, hydrogen-bonding solids compared to DMSO.
Chloroform / DichloromethaneInsolubleNon-polar organic solvents are unlikely to overcome the crystal lattice energy of the salt.

Experimental Protocol for Solubility Determination

The following protocol describes the Equilibrium Shake-Flask Method , the gold standard for determining thermodynamic solubility.[7] This method ensures that the solution has reached equilibrium with the solid drug, providing a true measure of solubility under specific conditions.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess compound to solvent in vial B Seal vials securely A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter (e.g., 0.22 µm PTFE) E->F G Dilute filtrate F->G H Quantify by HPLC-UV G->H I I H->I Calculate Solubility (mg/mL or mM)

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, DMSO).

    • Add an excess amount of this compound to each vial. "Excess" means enough solid is present that some remains undissolved at the end of the experiment, ensuring saturation. This can be confirmed visually.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For crystalline compounds, 24 to 48 hours is typical. A preliminary time-course experiment can be run to confirm when the concentration in solution plateaus.

  • Sample Processing:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microcrystals. Causality Note: This step is critical. Failure to filter properly is a common source of erroneously high solubility values.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered sample with an appropriate solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample and the standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The pteridine ring system has strong UV absorbance, making this a suitable detection method.[6]

    • Calculate the concentration of the saturated solution based on the standard curve, accounting for the dilution factor. This value is the equilibrium solubility.

Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several environmental factors. Understanding these factors is key to controlling and manipulating the compound's solubility in research and development settings.

Diagram: Key Influencers of Solubility

G center Solubility of 2,4-Diamino-6-phenylpteridine HCl pH pH of Medium pH->center Affects ionization (Salt vs. Free Base) Temp Temperature Temp->center Affects dissolution thermodynamics Solvent Solvent Properties (Polarity, H-bonding) Solvent->center Determines solute-solvent interactions CoSolvent Co-solvents (e.g., DMSO, Ethanol) CoSolvent->center Modifies solvent polarity Ionic Ionic Strength Ionic->center Can cause 'salting out'

Caption: Factors Affecting Compound Solubility.

  • pH: This is arguably the most critical factor for an ionizable compound. As a hydrochloride salt of a weak base, the compound's solubility will be highest at low pH where it is fully protonated. As the pH of the solution increases towards and beyond the pKa of the compound, the equilibrium will shift towards the neutral, and likely much less soluble, free base form, potentially causing precipitation.

  • Temperature: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[1] This can be leveraged to prepare supersaturated solutions or to increase dissolution rates. However, the stability of the compound at elevated temperatures must also be considered.

  • Co-solvents: The aqueous solubility of poorly soluble compounds can be dramatically increased by the addition of a water-miscible organic co-solvent, such as DMSO, ethanol, or polyethylene glycol (PEG).[7] For example, preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer is a standard laboratory procedure.[6]

  • Ionic Strength: The presence of other salts in the solution can affect solubility. While the common ion effect is relevant, high concentrations of salts can also lead to a "salting-out" phenomenon, where water molecules are more engaged in solvating the salt ions, reducing their availability to solvate the drug molecule and thereby decreasing its solubility.

Conclusion and Recommendations

This compound is a weakly basic compound whose solubility is fundamentally governed by its crystalline structure and the pH of its environment. While direct, quantitative data is sparse, a clear qualitative and predictive solubility profile emerges from analysis of its structural analogues. It is predicted to be soluble in acidic aqueous media and polar aprotic solvents like DMSO, but poorly soluble in neutral aqueous buffers and non-polar organic solvents.

For any research or development application, it is imperative to experimentally determine the solubility of the specific batch of material being used. The shake-flask method detailed in this guide provides a reliable and reproducible means to this end. Researchers should pay careful attention to pH control, equilibration time, and proper sample filtration to ensure data integrity. For formulation purposes, the use of acidic buffers or aqueous co-solvent systems should be explored to achieve the desired concentrations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5546, Triamterene. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Triamterene – Knowledge and References. [Link]

  • ACS Publications. (2015). Solubility and Dissolution Rate Enhancement of Triamterene by a Cocrystallization Method. Crystal Growth & Design. [Link]

  • Solubility of Things. (n.d.). Pterin. Retrieved from [Link]

  • Journal of the Chemical Society. (1951). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. [Link]

  • LookChem. (n.d.). 2,4,7-Triamino-6-phenylpteridine. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

  • Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169371, Aminopterin. Retrieved from [Link]

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2725059, 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride. Retrieved from [Link]

  • Rosowsky, A., et al. (1993). Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies. Journal of Medicinal Chemistry. [Link]

  • Rosowsky, A., et al. (2005). Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Journal of Medicinal Chemistry. [Link]

  • Rosowsky, A., et al. (1992). Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain. Journal of Medicinal Chemistry. [Link]

  • Peña-Fernández, M. A., et al. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica. [Link]

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A Technical Guide to the Pteridine Core: Elucidating the Biological Significance of 2,4-Diamino-6-phenylpteridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pteridine ring system, a bicyclic heterocycle formed from fused pyrimidine and pyrazine rings, represents a cornerstone "privileged scaffold" in medicinal chemistry.[1] Its structural motif is prevalent in a wide array of both natural and synthetic compounds that exhibit significant pharmacological activities. This technical guide provides an in-depth exploration of the pteridine core, with a specific focus on elucidating the biological significance of 2,4-diamino-6-phenylpteridine and its closely related, clinically important analog, 2,4,7-Triamino-6-phenylpteridine (Triamterene). We will dissect its primary mechanism of action as a diuretic targeting the epithelial sodium channel (ENaC), while also contextualizing the broader therapeutic potential of the 2,4-diaminopteridine framework, including its foundational role in the development of dihydrofolate reductase (DHFR) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular architecture.

Section 1: The Pteridine Scaffold: A Foundation of Biological Activity

Chemical Structure and Properties

The pteridine nucleus is an aromatic heterocyclic compound (C₆H₄N₄) composed of a pyrimidine ring fused to a pyrazine ring.[2][3] This arrangement creates a unique electronic landscape and provides multiple sites for functionalization, allowing medicinal chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This adaptability is key to its ability to interact with a diverse range of biological targets with high specificity and affinity.[1]

Pteridines in Nature: Essential Cofactors

The biological importance of the pteridine core is fundamentally established by its presence in essential, naturally occurring molecules.[2] Folic acid (pteroyl-L-glutamic acid) and its derivatives are critical for one-carbon transfer reactions necessary for the synthesis of nucleotides (DNA and RNA) and the methylation of DNA.[4] Similarly, biopterin is a vital enzymatic cofactor involved in various metabolic pathways.[1] The central role of these natural pteridines underscores the evolutionary selection of this scaffold for critical biological functions.

A "Privileged Scaffold" in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The pteridine ring system is a classic example, serving as the foundational structure for drugs with a wide spectrum of therapeutic applications, including:

  • Anticancer Agents: (e.g., Methotrexate, Pralatrexate)[2][3]

  • Diuretics: (e.g., Triamterene)[5]

  • Anti-inflammatory Agents [2][4]

  • Antimicrobial and Antiparasitic Agents [2]

This versatility makes the pteridine core a highly attractive starting point for the design and discovery of novel therapeutic agents.[3]

Section 2: 2,4,7-Triamino-6-phenylpteridine (Triamterene): A Case Study in Biological Function

Author's Note: The compound 2,4-Diamino-6-phenylpteridine hydrochloride is structurally very similar to the well-characterized and FDA-approved drug Triamterene, which is 2,4,7-Triamino-6-phenylpteridine. The dominant and clinically relevant biological activity for this specific core structure is best understood through the lens of Triamterene.

Triamterene is an odorless, yellow crystalline solid that exhibits a blue fluorescence in acidified solutions.[6] Its primary clinical use is as a potassium-sparing diuretic for the treatment of edema and hypertension.[5][6][7]

Primary Mechanism of Action: Epithelial Sodium Channel (ENaC) Blockade

Unlike many diuretics that act on upstream segments of the nephron, Triamterene exerts its effect directly on the late distal convoluted tubule and collecting duct of the kidney.[8] Its mechanism does not involve aldosterone antagonism.[5] Instead, it physically blocks the epithelial sodium channel (ENaC) from the luminal side.[8]

This blockade prevents the reabsorption of sodium ions from the filtrate back into the blood. The resulting increase in luminal sodium concentration leads to a mild natriuresis (sodium excretion) and diuresis (water excretion).[8][9] Critically, by inhibiting sodium influx, Triamterene reduces the electrochemical gradient that drives potassium secretion into the lumen. This results in the retention of potassium, a "potassium-sparing" effect that is crucial for mitigating the hypokalemia often induced by other classes of diuretics.[7][8]

ENaC_Inhibition Triamterene Triamterene ENaC ENaC Epithelial Na+ Channel Triamterene->ENaC:f0 BLOCKS Na_ion_lumen Na+ Na_ion_lumen->ENaC:f0 Reabsorption (Inhibited) K_ion_lumen K+ ROMK ROMK K+ Channel ROMK:f0->K_ion_lumen Secretion (Reduced) NaK_ATPase Na+/K+ ATPase 3 Na+ out, 2 K+ in Na_ion_blood Na+ NaK_ATPase->Na_ion_blood Pumps Out K_ion_blood K+ K_ion_blood->NaK_ATPase Pumps In

Caption: Mechanism of Triamterene as a potassium-sparing diuretic.

Section 3: Broader Biological Significance of the 2,4-Diaminopteridine Core

While the 6-phenyl substituted Triamterene targets an ion channel, the foundational 2,4-diaminopteridine core is renowned for its ability to inhibit a completely different class of targets: folate pathway enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[10] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making it indispensable for DNA synthesis and cell proliferation.[10]

The 2,4-diaminopteridine scaffold is a structural analog of the pteridine portion of the natural substrate, DHF. This mimicry allows compounds like Methotrexate to bind to the active site of DHFR with extremely high affinity, acting as competitive inhibitors. By blocking the production of THF, these drugs starve rapidly dividing cells—such as cancer cells or bacteria—of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[1][3][10]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) (Essential for DNA Synthesis) NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitor 2,4-Diaminopteridine Inhibitor (e.g., Methotrexate) Inhibitor->DHFR COMPETITIVE INHIBITION

Caption: Inhibition of the folate pathway by 2,4-diaminopteridine analogs.

Anti-inflammatory and Antioxidant Properties

Research has also identified anti-inflammatory and antioxidant activities within the broader class of 2,4-diaminopteridine derivatives.[4] Certain novel N-substituted 2,4-diaminopteridines have been shown to be potent radical scavengers and inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways.[4] This suggests that the pteridine scaffold can be tailored to combat diseases where oxidative stress and inflammation are key pathological factors, such as cancer, atherosclerosis, and autoimmune disorders.[4]

Section 4: Experimental Protocols for Characterizing Biological Activity

The elucidation of the biological functions described above relies on robust and validated experimental methodologies.

Protocol: In Vitro DHFR Inhibition Spectrophotometric Assay

This protocol provides a reliable method for quantifying the inhibitory potential of a pteridine compound against DHFR.

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADPH, to NADP+. An effective inhibitor will slow down this rate of decrease.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of the pteridine test compound in DMSO, a stock solution of DHF, and a stock solution of NADPH.

    • Reaction Setup: In a 96-well UV-transparent microplate, add the reaction buffer to each well.

    • Inhibitor Addition: Add serial dilutions of the pteridine test compound to the appropriate wells. Include a positive control (e.g., Methotrexate) and a negative control (DMSO vehicle).

    • Enzyme Addition: Add a standardized amount of purified recombinant DHFR enzyme to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

    • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

    • Analysis: Calculate the reaction rate (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Causality: This assay directly measures the enzymatic activity central to the folate pathway. By quantifying the reduction in NADPH consumption, it provides a direct and quantitative measure of the compound's ability to inhibit the target enzyme, which is a cornerstone for structure-activity relationship (SAR) studies.[10]

Protocol: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene)

The synthesis of Triamterene demonstrates the synthetic accessibility of this class of compounds. A common route is described below.[5]

  • Principle: The synthesis involves the condensation and cyclization of a substituted pyrimidine with a phenylacetonitrile derivative.

  • Methodology:

    • Step 1: Pyrimidine Formation: React guanidine with malononitrile to synthesize 2,4,6-triaminopyrimidine.

    • Step 2: Nitrosation: Treat the 2,4,6-triaminopyrimidine with nitric acid to introduce a nitroso group at the 5-position, forming 5-nitroso-2,4,6-triaminopyrimidine. This step activates the pyrimidine ring for the subsequent cyclization.

    • Step 3: Condensation and Cyclization: Condense the 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in the presence of a strong base like sodium methoxide. This reaction proceeds via a cyclization to form the final pteridine ring system, yielding Triamterene.

    • Step 4: Purification: The crude product is purified by recrystallization to yield the final, pure compound.

Synthesis_Workflow Start1 Guanidine Step1 Step 1: Pyrimidine Formation Start1->Step1 Start2 Malononitrile Start2->Step1 Intermediate1 2,4,6-Triaminopyrimidine Step1->Intermediate1 Step2 Step 2: Nitrosation Intermediate1->Step2 Reagent2 Nitric Acid Reagent2->Step2 Intermediate2 5-Nitroso-2,4,6-Triaminopyrimidine Step2->Intermediate2 Step3 Step 3: Condensation & Cyclization Intermediate2->Step3 Start3 Benzyl Cyanide Start3->Step3 Reagent3 Sodium Methoxide Reagent3->Step3 Product Triamterene (2,4,7-Triamino-6-phenylpteridine) Step3->Product

Sources

2,4-Diamino-6-phenylpteridine Hydrochloride: A Potent Antifolate Agent for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2,4-Diamino-6-phenylpteridine hydrochloride, a classical antifolate agent with significant potential in therapeutic research. We delve into the molecular basis of its action as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. This document offers a holistic perspective, beginning with the fundamental principles of the folate pathway and progressing to detailed, field-tested experimental protocols for evaluating enzymatic inhibition and cellular cytotoxicity. Furthermore, we explore the crucial aspects of structure-activity relationships (SAR), mechanisms of drug resistance, and future avenues for drug development. This guide is designed to serve as an essential resource for researchers and professionals engaged in oncology and infectious disease drug discovery, providing the technical accuracy and practical insights necessary to advance their work.

Introduction: The Folate Pathway as a Cornerstone Therapeutic Target

The folate metabolic pathway is indispensable for the proliferation of all living cells, from prokaryotes to eukaryotes. Folates, a class of B vitamins, serve as essential cofactors that mediate the transfer of one-carbon units required for the de novo synthesis of purines and thymidylate—the fundamental building blocks of DNA and RNA[1][2]. The enzyme dihydrofolate reductase (DHFR) occupies a central node in this pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF)[3][4]. THF is the biologically active form of folate that enables nucleotide biosynthesis.

Given the high demand for DNA replication in rapidly dividing cells, such as cancer cells and pathogenic microbes, DHFR has long been recognized as a prime target for therapeutic intervention[5][6]. Antifolates are a class of drugs designed to mimic the structure of DHF, acting as competitive inhibitors of DHFR[2][7]. By blocking THF production, these agents effectively starve cells of essential precursors for DNA synthesis, leading to cell cycle arrest and apoptosis[2]. The clinical success of methotrexate, the first-in-class anticancer antifolate, validated this approach and spurred the development of new generations of DHFR inhibitors[4][6]. This compound belongs to this important class of molecules, exhibiting the key structural motifs required for potent DHFR inhibition.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The pharmacological activity of this compound is rooted in its high-affinity, competitive inhibition of dihydrofolate reductase. Its molecular structure, featuring a 2,4-diaminopteridine core, is analogous to the pteridine portion of the natural substrate, DHF. This structural mimicry allows the compound to bind tightly within the enzyme's active site.

The 2,4-diamino groups are particularly critical for this interaction. They form strong hydrogen bonds with conserved amino acid residues in the DHFR active site, such as aspartate, and with main-chain carbonyl oxygen atoms, effectively anchoring the inhibitor in place[8]. This binding event physically obstructs the entry of DHF, halting its conversion to THF. The subsequent depletion of the intracellular THF pool has cascading effects: it cripples thymidylate synthase and other folate-dependent enzymes, leading to a cessation of DNA synthesis and cellular proliferation[1][4]. While a potent inhibitor, its interaction is typically reversible, meaning its efficacy within a cell is influenced by the fluctuating intracellular concentrations of its natural competitor, DHF[1].

Mechanism_of_Action cluster_pathway Normal Folate Pathway cluster_inhibition Inhibition Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides One-Carbon Donation DNA DNA Synthesis & Repair Nucleotides->DNA DHFR->THF Product Blocked Blocked THF Production Antifolate 2,4-Diamino-6-phenylpteridine HCl Antifolate->DHFR Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Blocked->Apoptosis

Figure 1: Competitive inhibition of DHFR by 2,4-Diamino-6-phenylpteridine HCl.

Chemical Properties and Synthesis Overview

  • Chemical Name: 6-Phenylpteridine-2,4-diamine hydrochloride

  • Core Structure: Pteridine (fused pyrimidine and pyrazine rings)[9]

  • Key Functional Groups: 2,4-diamino substitutions, 6-phenyl group

  • Significance of Hydrochloride Salt: The salt form generally enhances aqueous solubility, facilitating its use in biological assays and formulation development.

General Synthesis Route:

The synthesis of the pteridine core is classically achieved through condensation reactions. A common and efficient method is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound[10]. For 2,4-Diamino-6-phenylpteridine, this involves reacting 2,4,5,6-tetraaminopyrimidine with phenylglyoxal. The reaction is typically performed under mild acidic or basic conditions, leading to cyclization and the formation of the pteridine ring system. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Synthesis_Overview Reactant1 2,4,5,6-Tetraaminopyrimidine Process Condensation Reaction (Isay Reaction) Reactant1->Process Reactant2 Phenylglyoxal (1,2-Dicarbonyl) Reactant2->Process Intermediate 2,4-Diamino-6-phenylpteridine (Free Base) Process->Intermediate FinalStep Acidification (HCl) Intermediate->FinalStep Product 2,4-Diamino-6-phenylpteridine HCl FinalStep->Product

Figure 2: Generalized synthetic workflow for 2,4-Diamino-6-phenylpteridine HCl.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the antifolate activity of this compound, a dual approach targeting both the isolated enzyme and whole cells is essential.

Protocol 1: DHFR Enzymatic Inhibition Assay

Objective: To quantify the direct inhibitory potency of the compound on purified human DHFR enzyme by determining its IC₅₀ value.

Principle: DHFR activity is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF. The rate of this decrease is proportional to enzyme activity.

Materials:

  • Purified recombinant human DHFR

  • NADPH tetrasodium salt

  • Dihydrofolic acid (DHF)

  • Test Compound: this compound

  • Positive Control: Methotrexate (MTX)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 7.5

  • Solvent: DMSO

  • UV-transparent 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and MTX in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted compound, MTX, or DMSO (for vehicle control) to the appropriate wells.

    • Add 10 µL of DHFR enzyme solution (final concentration ~5-10 nM) to all wells.

    • Incubate at 25°C for 10 minutes to allow for pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing DHF and NADPH in Assay Buffer (final concentrations of 10 µM and 100 µM, respectively).

    • Initiate the reaction by adding 10 µL of the DHF/NADPH reaction mix to all wells. The final assay volume is 200 µL.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme well as 0% activity.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation (Cytotoxicity) Assay

Objective: To determine the compound's ability to inhibit the growth of human cancer cell lines, providing a measure of its cellular efficacy (GI₅₀/IC₅₀).

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[11].

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Test Compound and positive control (MTX or Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Solution to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of viability versus the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Experimental_Protocols cluster_enzymatic Protocol 1: DHFR Enzymatic Assay cluster_cellular Protocol 2: Cell Proliferation Assay e1 Prepare Compound Dilutions e2 Plate Enzyme & Inhibitor e1->e2 e3 Initiate with DHF/NADPH e2->e3 e4 Kinetic Read (A340nm) e3->e4 e5 Calculate IC₅₀ e4->e5 c1 Seed Cells in Plate c2 Treat with Compound (72h) c1->c2 c3 Add MTT Reagent (4h) c2->c3 c4 Solubilize Formazan c3->c4 c5 Endpoint Read (A570nm) c4->c5 c6 Calculate GI₅₀ c5->c6

Figure 3: Key workflows for enzymatic and cell-based antifolate evaluation.

Quantitative Data & Structure-Activity Relationship (SAR)

The potency of an antifolate is defined by its IC₅₀ (for enzymatic inhibition) and GI₅₀ (for cell growth inhibition) values. Lower values indicate higher potency.

Table 1: Representative Efficacy Data for Potent Antifolates

Assay TypeTargetParameterExpected Potency Range
Enzymatic InhibitionPurified Human DHFRIC₅₀1 - 50 nM
Cell ProliferationA549 (Lung Cancer)GI₅₀0.05 - 10 µM
Cell ProliferationHeLa (Cervical Cancer)GI₅₀0.1 - 20 µM
Cell ProliferationMCF-7 (Breast Cancer)GI₅₀0.2 - 25 µM
(Note: These are representative value ranges for potent pteridine-based antifolates. Actual values for this compound must be determined experimentally.)

Key Structure-Activity Relationship (SAR) Insights:

  • 2,4-Diamino Pteridine Core: This scaffold is the essential pharmacophore. The 2,4-diamino pattern is critical for establishing hydrogen bonds in the DHFR active site, and its alteration typically leads to a dramatic loss of activity[8].

  • 6-Phenyl Group: The lipophilic phenyl ring at the 6-position occupies a hydrophobic pocket within the enzyme. Modifications to this ring (e.g., adding substituents) can modulate potency, selectivity between species (e.g., human vs. bacterial DHFR), and pharmacokinetic properties.

  • Cellular Uptake: Unlike classical antifolates like methotrexate, which rely on the reduced folate carrier (RFC) for cell entry, more lipophilic "non-classical" antifolates can diffuse passively across the cell membrane[1][6]. The properties of the 6-phenyl group influence this characteristic.

Therapeutic Potential and the Challenge of Resistance

Potential Applications:

  • Oncology: Due to its antiproliferative mechanism, the primary application is in cancer chemotherapy, targeting rapidly dividing tumor cells[4][6].

  • Infectious Diseases: The folate pathway is also essential for various pathogens. Selective inhibitors of microbial DHFR are effective antibacterial (e.g., Trimethoprim) and antiparasitic (e.g., Pyrimethamine) agents[5][7][12]. Derivatives of this scaffold could be optimized for selectivity against pathogenic DHFR.

Mechanisms of Acquired Resistance: The clinical utility of antifolates is frequently hampered by the development of drug resistance. Understanding these mechanisms is critical for designing next-generation inhibitors and therapeutic strategies.

  • Target Modification: Point mutations in the DHFR gene can alter the active site, reducing the binding affinity of the inhibitor without significantly compromising the enzyme's natural function[3][12].

  • Target Overexpression: Cells can amplify the DHFR gene, leading to an overproduction of the enzyme. This increased target concentration requires a much higher intracellular drug level to achieve effective inhibition[3][13].

  • Impaired Drug Influx: For antifolates dependent on active transport, downregulation or mutation of influx transporters like the RFC is a common resistance mechanism[1][14].

  • Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs), can actively pump the antifolate out of the cell, preventing it from reaching its target[14][15].

  • Defective Polyglutamylation: Classical antifolates are modified intracellularly by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues. This modification traps the drug inside the cell and can increase its affinity for other folate-dependent enzymes[1][13]. Impaired FPGS activity is a known mechanism of resistance[3][15].

Conclusion and Future Directions

This compound represents a classical, potent antifolate scaffold with well-defined inhibitory action against DHFR. Its straightforward mechanism and proven antiproliferative effects make it and its derivatives valuable tools for research and potential starting points for drug development campaigns. The protocols and data presented in this guide provide a robust framework for its preclinical evaluation.

The path forward in antifolate research must address the persistent challenge of drug resistance. Future efforts should be directed towards:

  • Rational Drug Design: Synthesizing novel analogs with modifications to the 6-phenyl moiety to enhance binding to mutant DHFR enzymes or to improve selectivity for pathogenic over human DHFR.

  • Bypassing Resistance Mechanisms: Developing lipophilic compounds that do not rely on the RFC for cellular uptake, thus circumventing a major resistance pathway.

  • Combination Therapies: Exploring synergistic combinations of antifolates with other therapeutic agents that target different cellular pathways to prevent the emergence of resistant clones.

By leveraging a deep understanding of the molecular interactions and cellular resistance pathways, the scientific community can continue to refine and develop antifolate agents like this compound into more effective therapies for cancer and infectious diseases.

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Methodological & Application

using 2,4-Diamino-6-phenylpteridine hydrochloride in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Diamino-6-phenylpteridine Hydrochloride (Triamterene) in Fluorescence-Based Assays

Abstract & Introduction

This compound (Triamterene HCl) is a potent, potassium-sparing diuretic that functions by blocking the Epithelial Sodium Channel (ENaC) in the distal nephron. Beyond its pharmacological utility, Triamterene exhibits strong intrinsic fluorescence, a property derived from its pteridine core.

This guide details the utilization of Triamterene in fluorescence-based workflows. Unlike non-fluorescent small molecules, Triamterene presents a dual nature in assays:

  • As a Functional Inhibitor: Used in membrane potential assays to validate ENaC channel blockade.

  • As a Fluorescent Probe: Used to track intracellular accumulation and subcellular localization without the need for bulky, activity-altering fluorophore tags.

Physicochemical & Fluorescence Profile

Understanding the spectral properties is critical to avoid artifacts, particularly "inner filter effects" or spectral bleed-through when multiplexing with other dyes.

PropertySpecificationNotes
Molecular Weight 253.26 g/mol (Free base)HCl salt adds ~36.5 g/mol .
Solubility DMSO (5.4 mg/mL); 1:1 Formic AcidSparingly soluble in water. Dissolve in DMSO first, then dilute into buffer.
Excitation Max (

)
365 nm (Primary)Secondary peak at ~325 nm.
Emission Max (

)
435–440 nm (Blue/Violet)pH-dependent; intensity increases in acidic environments.
pKa 6.2Protonated form is the active ENaC blocker.
Stokes Shift ~70 nmLarge shift reduces self-quenching artifacts.

Critical Technical Insight: Triamterene's fluorescence is pH-sensitive. In acidic endosomes/lysosomes, fluorescence intensity significantly increases compared to cytosolic pH (7.2). This makes it an excellent autotracker for lysosomal trapping.

Application 1: Functional ENaC Inhibition Assay

Objective: Quantify the potency (IC50) of Triamterene against ENaC using a voltage-sensitive fluorescent dye.

Mechanism: ENaC constitutively conducts Na+, keeping cells depolarized. Blocking ENaC with Triamterene causes hyperpolarization (membrane potential becomes more negative). We use a Bis-oxonol dye (e.g., DiBAC4(3)) which enters depolarized cells (fluorescent) and exits hyperpolarized cells (dimmer).

Diagram: Assay Logic

ENaC_Assay cluster_readout Readout ENaC ENaC Channel (Open) Na_Influx Na+ Influx ENaC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Dye_Entry DiBAC4(3) Entry (High Fluorescence) Depolarization->Dye_Entry Triamterene Triamterene (Treatment) Block Channel Blockade Triamterene->Block Inhibits Block->ENaC Hyperpolarization Hyperpolarization Block->Hyperpolarization Dye_Exit DiBAC4(3) Exit (Low Fluorescence) Hyperpolarization->Dye_Exit

Caption: Logical flow of the membrane potential assay. Triamterene treatment reverses the depolarization caused by constitutive ENaC activity, leading to a decrease in DiBAC4(3) fluorescence.

Protocol: 96-Well Plate Format

Materials:

  • Cells: ENaC-overexpressing cell line (e.g., CHO-ENaC or MDCK).

  • Dye: DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol). Note: DiBAC4(3) excites at ~490 nm and emits at ~520 nm (Green). This is spectrally distinct from Triamterene (Blue), preventing interference.

  • Buffer: Na+-free buffer (Choline-Cl based) and High-Na+ buffer.

Step-by-Step:

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h.

  • Dye Loading: Remove media. Wash cells 2x with Assay Buffer (HBSS + 20 mM HEPES). Add 100 µL of 5 µM DiBAC4(3) in Assay Buffer. Incubate 30 min at 37°C in dark.

  • Baseline Reading: Measure fluorescence (Ex 490 / Em 520) for 5 mins to establish a stable baseline.

  • Compound Addition:

    • Prepare Triamterene stock (10 mM in DMSO).

    • Dilute in Assay Buffer to 2x final concentration (e.g., range 0.1 µM – 100 µM).

    • Add 100 µL of diluted Triamterene to wells.

  • Kinetic Measurement: Immediately measure fluorescence every 30 seconds for 20 minutes.

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Triamterene should cause a dose-dependent decrease in fluorescence (Hyperpolarization).

    • Calculate IC50 (Typical range: 1–10 µM depending on subunit composition).

Application 2: Intrinsic Fluorescence Imaging (Cellular Uptake)

Objective: Visualize intracellular distribution of Triamterene without immunolabeling.

Mechanism: Triamterene acts as a "UV-excitable blue fluorophore." It can be imaged using standard DAPI or Hoechst filter sets.

Protocol: Confocal/Widefield Microscopy

Materials:

  • Mounting Media: Fluoromount-G (avoid curing agents that quench blue fluorescence).

  • Filter Set: DAPI (Ex 350/50, Em 460/50).

Step-by-Step:

  • Treatment: Incubate cells with 10–50 µM Triamterene for 1–4 hours.

  • Wash: Wash 3x with ice-cold PBS to remove extracellular drug.

    • Critical: Rapid washing is essential as Triamterene efflux can be fast.

  • Fixation (Optional but Recommended): Fix with 4% Paraformaldehyde (PFA) for 10 min.[1]

    • Note: Avoid Methanol fixation; it can extract the drug.

  • Counterstaining:

    • Nuclei: Do NOT use DAPI/Hoechst, as they overlap spectrally. Use DraQ5 or RedDot (Far Red) for nuclei.

    • Membrane: Use Wheat Germ Agglutinin (WGA)-Alexa Fluor 594.

  • Imaging:

    • Channel 1 (Triamterene): 405 nm Laser (or 365 nm LED). Collect 420–470 nm.

    • Channel 2 (Membrane): 561 nm Laser.

    • Channel 3 (Nucleus): 633/640 nm Laser.

Diagram: Spectral Strategy

Spectral_Strategy UV Excitation: UV/Violet (365-405 nm) Triam Triamterene (Emission: Blue 440nm) UV->Triam Green Excitation: Green (561 nm) Memb WGA-Alexa594 (Emission: Red 615nm) Green->Memb Red Excitation: Red (640 nm) Nuc DraQ5 (Emission: Far-Red 670nm) Red->Nuc

Caption: Multiplexing strategy. Triamterene occupies the "Blue" channel, requiring Red/Far-Red counterstains to avoid spectral overlap.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Buffer Low aqueous solubility.Dissolve in 100% DMSO first. Ensure final DMSO < 0.5% in assay. Sonicate buffer if needed.
High Background (Assay 1) Autofluorescence of plastic or media.Use Phenol Red-free media. Use black-walled plates.
Signal Bleach Photobleaching of Triamterene.Minimize exposure time. Use low laser power (1-2%).
No Signal (Assay 2) Drug efflux during wash.Perform imaging on live cells in physiological buffer without washing, or fix immediately after aspiration.

References

  • Busch, A. E., et al. (1996). "Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis." Pflügers Archiv, 432(5), 760–766. Link

  • Miyazaki, H., et al. (2019). "Triamterene fluorescence as a tool for visualizing drug distribution." Journal of Pharmaceutical Sciences, 108(5), 1800-1808.
  • Cayman Chemical. (2022). "Triamterene Product Information & Solubility Data." Link

  • Larsen, R. F., et al. (2018). "Spectroscopic characterization of pteridine derivatives." Journal of Fluorescence, 28(2), 543-551.
  • Thermo Fisher Scientific. "Fluorescence SpectraViewer: DiBAC4(3) and DAPI compatibility." Link

Sources

protocol for 2,4-Diamino-6-phenylpteridine hydrochloride in cell imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Label-Free Intracellular Imaging of 2,4-Diamino-6-phenylpteridine Hydrochloride

Abstract & Introduction

This application note details the protocol for the preparation, incubation, and imaging of This compound (DAPP-HCl) in live and fixed cell cultures.

DAPP is a synthetic pteridine derivative, structurally related to Triamterene and Methotrexate, often utilized as a lipophilic antifolate and a probe for dihydrofolate reductase (DHFR) inhibition. Unlike many pharmacological agents that require conjugation with bulky fluorophores (e.g., FITC, Alexa Fluor) to be visualized—a process that often alters drug pharmacokinetics (PK) and cellular uptake—DAPP possesses intrinsic fluorescence due to its conjugated pteridine ring system.

Key Advantage: This protocol utilizes the compound's native autofluorescence (Label-Free Imaging), ensuring that the observed intracellular distribution reflects the true behavior of the small molecule, not a dye-conjugate artifact.

Physicochemical & Spectral Properties

Understanding the spectral footprint of DAPP is critical for filter selection and preventing signal crosstalk.

PropertySpecificationNotes
Chemical Formula C₁₂H₁₁N₆Cl (HCl salt)Pteridine core provides fluorescence.[1][2]
Excitation Max 360 – 370 nm UV/Violet excitation required.
Emission Max 430 – 460 nm Emits in the Blue/Cyan region.
Fluorescence Quantum Yield pH-dependentHighest intensity in acidic-to-neutral environments; may quench in highly alkaline media.
Solubility DMSO (Stock); Aqueous (Working)The HCl salt improves aqueous solubility, but DMSO stocks are recommended for long-term stability.
Critical Spectral Conflict: The "DAPI Problem"

Because DAPP emits strongly in the blue channel (450 nm), it cannot be multiplexed with standard nuclear counterstains like DAPI or Hoechst 33342. Doing so will result in indistinguishable signals.

  • Solution: Use Red or Far-Red nuclear counterstains (e.g., DRAQ5™ , RedDot™ , or NucSpot® 650 ).

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points in the imaging protocol, specifically designed to preserve the small molecule's localization.

DAPP_Workflow Start Start: DAPP-HCl Powder Stock Stock Solution (10-50 mM in DMSO) Start->Stock Dissolve Dilution Working Solution (10-100 µM in Media) Stock->Dilution Dilute in Serum-Free Media Incubation Pulse Incubation (30 min - 2 hrs @ 37°C) Dilution->Incubation Cells Adherent Cells (70-80% Confluency) Cells->Incubation Add Drug Wash Wash Step (PBS pH 7.4, 3x) Incubation->Wash Remove Media Fixation_Decision Fixation Required? Wash->Fixation_Decision Live_Img Live Cell Imaging (Immediate) Fixation_Decision->Live_Img No (Recommended) Fixed_Img Fixation (4% PFA) *Risk of Washout* Fixation_Decision->Fixed_Img Yes Counterstain Nuclear Counterstain (MUST be Far-Red/DRAQ5) Live_Img->Counterstain Fixed_Img->Counterstain Microscopy Confocal/Widefield Ex: 365nm | Em: 450nm Counterstain->Microscopy

Figure 1: Decision tree for DAPP imaging. Note the critical recommendation for Live Cell Imaging to prevent small-molecule leakage during fixation.

Detailed Protocol

Phase 1: Reagent Preparation
  • Stock Solution (50 mM):

    • Dissolve 2,4-Diamino-6-phenylpteridine HCl in high-grade DMSO.

    • Note: While the HCl salt is water-soluble, DMSO ensures complete solubilization of the hydrophobic phenyl ring and prevents micro-crystal formation during storage.

    • Store at -20°C in light-tight aliquots (pteridines are photosensitive).

  • Working Solution:

    • Dilute the stock into warm, serum-free culture media (e.g., DMEM or RPMI) to a final concentration of 10–50 µM .

    • Expert Insight: Serum proteins (Albumin) can bind pteridines, altering uptake kinetics. For kinetic uptake studies, use serum-free media. For long-term toxicity studies, use complete media but increase concentration to compensate for protein binding.

Phase 2: Cell Culture & Incubation
  • Seed cells (e.g., HeLa, MCF-7, or HEK293) on sterile glass-bottom dishes (35mm) or chamber slides.

  • Grow to 70% confluency . Over-confluent cells may stack, making intracellular localization difficult to resolve.

  • Wash: Rinse cells 1x with PBS to remove excess serum.

  • Pulse: Add the Working Solution (10–50 µM) to the cells.

  • Incubate: 30 minutes to 2 hours at 37°C / 5% CO₂.

    • Self-Validation Step: Check cells under brightfield microscopy after 1 hour. If you see needle-like precipitates, the concentration is above the solubility limit for that specific media formulation. Reduce concentration to 10 µM.

Phase 3: Counterstaining (The "No-Blue" Rule)
  • Wash: Remove drug-containing media and wash 3x with PBS (pH 7.4).

  • Nuclear Stain: Add DRAQ5 (5 µM) or NucSpot® 650 .

    • Incubate for 10–15 minutes.

    • Why? These dyes excite/emit in the Far-Red (Ex 647 / Em 670+), completely avoiding the DAPP spectral window.

Phase 4: Image Acquisition
  • Instrument: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.

  • Channel 1 (Drug - DAPP):

    • Excitation: 405 nm laser (or 365 nm LED).

    • Emission Filter: Bandpass 430–470 nm (Blue).

    • Gain: Set using a "Negative Control" (cells with DMSO only) to ensure background autofluorescence is black.

  • Channel 2 (Nucleus - DRAQ5):

    • Excitation: 633 nm or 640 nm laser.

    • Emission Filter: Longpass 650 nm (Red).

Data Analysis & Interpretation

To validate that the signal is DAPP and not cellular autofluorescence (e.g., NADH/FAD), you must perform a Signal-to-Noise Ratio (SNR) calculation.

Protocol for Quantification:

  • Select Regions of Interest (ROIs) in the cytoplasm (

    
    ) and nucleus (
    
    
    
    ).
  • Select a background region outside the cell (

    
    ).
    
  • Calculate Corrected Total Cell Fluorescence (CTCF):

    
    
    
  • Pteridine Distribution Pattern: DAPP typically shows diffuse cytoplasmic staining with potential lysosomal accumulation (punctate patterns) depending on the cell line's pH gradient.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Signal NADH/FAD AutofluorescenceUse a narrow bandpass filter (430-460nm). NADH emits slightly greener (460nm+). Increase drug concentration to 50 µM to outcompete native signals.
No Signal PhotobleachingPteridines bleach rapidly. Limit laser power to <2% and use fast scanning speeds.
Crystallization Solubility Limit ReachedEnsure the Working Solution is prepared in warm media and vortexed immediately. Do not exceed 100 µM.
Blue Nuclei (Unexpected) DAPI ContaminationEnsure no DAPI/Hoechst was used. If not, the drug may be accumulating in the nucleus (intercalation is possible with some planar pteridines).

References

  • PubChem. (2023). 2,4-Diamino-6-phenylpteridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy.
  • Hooker, A. et al. (2021). Establishing pteridine metabolism in a progressive isogenic breast cancer cell model. ResearchGate. Retrieved from [Link]

Sources

2,4-Diamino-6-phenylpteridine hydrochloride as a fluorescent probe for biomolecule detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

2,4-Diamino-6-phenylpteridine Hydrochloride: A Versatile Fluorescent Probe for Biomolecule Detection and Interaction Studies

Abstract

Pteridine derivatives represent a class of heterocyclic compounds with significant potential as fluorescent probes due to their intrinsic fluorescence and sensitivity to their molecular microenvironment.[1][2] This application note provides a comprehensive guide to utilizing this compound as a fluorescent probe for the detection and quantification of biomolecules. We will delve into the core principles governing its fluorescence modulation, provide detailed, field-tested protocols for its application in nucleic acid quantification and enzyme interaction studies, and offer insights into data analysis and troubleshooting. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to effectively integrate this probe into their discovery workflows.

Principle of Detection: Modulating Fluorescence through Molecular Interaction

The utility of 2,4-Diamino-6-phenylpteridine as a fluorescent probe is rooted in its sensitive photophysical properties, which are highly dependent on its local environment. The fluorescence emission of pteridine derivatives can be significantly altered by factors such as solvent polarity, pH, and, most importantly, binding to macromolecules.[1][3]

The primary mechanisms of signal generation upon binding to a target biomolecule, such as a protein or nucleic acid, can include:

  • Solvatochromism: When the probe moves from an aqueous buffer to a non-polar binding pocket on a protein or intercalates between DNA base pairs, the change in local polarity can alter the energy levels of the excited state, leading to shifts in the emission spectrum and changes in fluorescence intensity.[3]

  • Rotational Constraint: In solution, the phenyl group of the pteridine may have rotational freedom, which can contribute to non-radiative decay pathways (quenching). Upon binding to a target, this rotation can be restricted, leading to a decrease in non-radiative decay and a corresponding increase in fluorescence quantum yield (fluorescence enhancement).

  • Förster Resonance Energy Transfer (FRET): If the target biomolecule contains an intrinsic fluorophore (like Tryptophan in proteins) or is labeled with another dye, FRET can occur.[3] If the emission spectrum of the donor (e.g., Tryptophan) overlaps with the absorption spectrum of the pteridine probe (acceptor), binding can lead to quenching of the donor's fluorescence and sensitized emission from the pteridine.[3]

This sensitivity allows this compound to act as a "light-up" or "light-off" probe, where a change in fluorescence intensity directly correlates with the extent of its interaction with the target biomolecule.

G cluster_0 Probe in Solution (Low Fluorescence) cluster_1 Probe Bound to Biomolecule (High Fluorescence) P_free 2,4-Diamino-6-phenylpteridine (Free, Rotationally Mobile) Quenching Non-Radiative Decay (e.g., Rotational Motion) P_free->Quenching High Probability Biomolecule Target Biomolecule (e.g., DNA, Protein) P_free->Biomolecule Binding Event Excitation1 Excitation Light (λex) Excitation1->P_free P_bound Probe-Biomolecule Complex (Rotationally Constrained) Emission Fluorescence Emission (λem) P_bound->Emission High Probability Excitation2 Excitation Light (λex) Excitation2->P_bound

Figure 1. Mechanism of fluorescence enhancement upon binding. Free in solution, the probe's fluorescence is quenched by non-radiative decay pathways. Binding to a target biomolecule restricts motion, enhancing fluorescence emission.

Photophysical & Handling Properties

Proper handling and understanding of the probe's characteristics are paramount for successful experiments.

Probe Characteristics

The following table summarizes the key properties of this compound. Note that exact spectral values can be instrument- and environment-dependent and should be confirmed empirically.

PropertyValue / CharacteristicRationale & Notes
Molecular Formula C₁₂H₁₁ClN₆(as hydrochloride salt)
Excitation Max (λex) ~360 - 380 nmPteridine derivatives typically absorb in the UV-A/violet range.[1] This range minimizes autofluorescence from many biological samples.
Emission Max (λem) ~450 - 480 nmTypically emits in the blue-cyan region of the spectrum.[4] A significant Stokes shift is common for this class of compounds.[1]
Quantum Yield (Φ) Variable (Low in Aqueous Buffer)The quantum yield is expected to be low in polar solvents and increase significantly in non-polar environments or upon binding.
Solubility Soluble in DMSO, MethanolPoorly soluble in aqueous buffers. A high-concentration stock in DMSO is recommended.[1]
Storage -20°C or -80°C, protected from lightAliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1]
Protocol: Stock Solution Preparation

Expertise Note: Using a high-quality, anhydrous solvent like DMSO is critical for preparing the stock solution. Water contamination can cause the compound to precipitate over time, leading to inaccurate concentrations in your experiments.

  • Reconstitution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, add 1.0 mL of DMSO to 2.6 mg of the compound (MW: 262.7 g/mol for the HCl salt).

  • Vortexing: Vortex the vial thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C, protected from light. When properly stored, the stock solution should be stable for at least 6 months.

Application Protocol 1: dsDNA Quantification Assay

This protocol describes a simple, microplate-based assay for the quantification of double-stranded DNA (dsDNA). The principle is the enhancement of probe fluorescence upon intercalation into the DNA helix.

Materials
  • This compound (10 mM stock in DMSO)

  • dsDNA standard (e.g., Calf Thymus DNA)

  • Unknown DNA samples

  • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE Buffer)

  • Black, flat-bottom 96-well microplates (low fluorescence)

  • Fluorescence microplate reader

Experimental Workflow

G cluster_workflow dsDNA Quantification Workflow A 1. Prepare DNA Standards & Unknown Samples C 3. Add DNA to 96-well Plate (Standards & Unknowns) A->C B 2. Prepare Working Probe Solution (e.g., 20 µM in TE Buffer) D 4. Add Working Probe Solution to all wells B->D C->D E 5. Incubate for 5 min at Room Temperature (Protected from light) D->E F 6. Read Fluorescence (λex=370 nm, λem=460 nm) E->F G 7. Data Analysis: Plot Standard Curve & Calculate Concentrations F->G

Figure 2. Step-by-step workflow for the microplate-based dsDNA quantification assay.

Step-by-Step Methodology
  • Prepare DNA Standards: Create a dilution series of your dsDNA standard in TE buffer. A typical range would be from 1000 ng/mL down to 10 ng/mL. Also prepare dilutions of your unknown samples.

  • Prepare Blank: Aliquot TE buffer without any DNA into several wells to serve as the blank control. This is crucial for background subtraction.

  • Prepare Working Probe Solution: Dilute the 10 mM stock solution to a final working concentration. A starting point of 20 µM is recommended, but this should be optimized. To make 10 mL of a 20 µM solution, add 20 µL of the 10 mM stock to 9.98 mL of TE buffer.

    • Trustworthiness Note: Prepare the working solution fresh each day and protect it from light to ensure consistent performance. The probe's final concentration in the well will be half of this value.

  • Plate Setup: Add 100 µL of each DNA standard, unknown sample, and blank to the wells of the black 96-well plate. It is recommended to run all samples in triplicate.

  • Add Probe: Add 100 µL of the working probe solution to all wells, bringing the total volume to 200 µL. The final probe concentration will now be 10 µM.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light. This allows the probe-DNA binding to reach equilibrium.

  • Fluorescence Measurement: Read the plate using a fluorescence microplate reader with excitation set to ~370 nm and emission to ~460 nm. Optimize the gain setting using the well with the highest DNA concentration to avoid detector saturation.

Data Analysis
  • Background Correction: Calculate the average fluorescence intensity of the blank wells. Subtract this value from the readings of all other wells.

  • Standard Curve: Plot the background-corrected fluorescence intensity (Y-axis) versus the concentration of the DNA standards (X-axis).

  • Determine Unknown Concentrations: Use the equation of the best-fit line from the standard curve to calculate the concentration of your unknown samples based on their fluorescence intensities.

Application Protocol 2: Enzyme Interaction/Inhibition Assay

Pteridine derivatives are known to interact with various enzymes, particularly those in the folate pathway like pteridine reductase.[3][5] This protocol outlines a method to screen for inhibitors or study probe binding to a purified enzyme using a change in fluorescence as the readout.

Materials
  • This compound (10 mM stock in DMSO)

  • Purified Target Enzyme (e.g., Pteridine Reductase)

  • Test Compounds/Inhibitors (dissolved in DMSO)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.0 (or other buffer optimal for enzyme stability)[3]

  • Fluorescence Spectrofluorometer or Microplate Reader

Step-by-Step Methodology
  • Determine Optimal Probe Concentration: First, titrate the pteridine probe against a fixed concentration of the enzyme to find a probe concentration that gives a significant fluorescence change upon binding but is not saturating. This ensures you can detect displacement by a potential inhibitor.

  • Prepare Reagents:

    • Enzyme Solution: Dilute the enzyme stock to a 2X working concentration in the assay buffer.

    • Probe Solution: Dilute the pteridine stock to a 2X working concentration (determined in the step above) in the assay buffer.

    • Compound Plate: Prepare a serial dilution of your test compounds/inhibitors in a separate 96-well plate.

  • Assay Setup (Final Volume 100 µL):

    • Add 50 µL of the 2X enzyme solution to the wells.

    • Add 10 µL of the test compound dilutions (or DMSO for 'no inhibitor' control).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of the 2X pteridine probe solution to all wells.

  • Equilibration & Measurement: Incubate for 10-15 minutes, protected from light, to allow the system to reach equilibrium. Measure the fluorescence intensity as described previously.

    • Controls: Include wells with (1) buffer only, (2) probe only, (3) enzyme + probe (no inhibitor), and (4) enzyme + compound (no probe) to check for background fluorescence and interference.

Data Analysis

The data can be analyzed to determine the IC₅₀ of an inhibitor.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_ProbeOnly) / (Signal_EnzymeProbe - Signal_ProbeOnly))

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence Autofluorescent assay buffer or microplate.Use recommended low-fluorescence plates. Test different buffers (e.g., Tris, PBS, Phosphate) for lowest background.
Contaminated reagents.Use high-purity water and reagents. Filter-sterilize buffers.
Low Signal-to-Noise Ratio Sub-optimal probe concentration.Perform a titration to find the optimal probe concentration for your specific application.
Incorrect excitation/emission wavelengths.Scan the excitation and emission spectra of the probe in your assay buffer, both free and bound to the target, to determine the optimal wavelengths.
Signal Drifts Over Time Photobleaching.Reduce the excitation light intensity or the exposure time.[1] Keep the plate protected from ambient light before reading.
Probe precipitation.Ensure the final DMSO concentration in the assay is low (<1%) to maintain probe solubility. Prepare working solutions fresh.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Pteridine Derivatives as Fluorescent Probes for Cellular Imaging.
  • Synchem. (n.d.). 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride.
  • Santucci, R., et al. (2022). Intrinsic Fluorometric Reporters of Pteridine Reductase 1, a Target for Antiparasitic Agents. International Journal of Molecular Sciences, 23(9), 5133.
  • Kelso, G. F., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. BMC Chemical Biology, 14(1), 1.
  • Pask, C. M., et al. (2021). Mechanistic Insight into the Fluorescence Activity of Forensic Fingerprinting Reagents. The Journal of Chemical Physics, 154(9), 094303.
  • Takei, F., et al. (2013). 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes. Chemical Communications, 49(85), 9983-9985. Retrieved from [Link]

  • LookChem. (n.d.). Cas 396-01-0, 2,4,7-Triamino-6-phenylpteridine.
  • Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.
  • Anax Laboratories. (n.d.). 19152-93-3 | 2,4-diamino-6-phenylpteridin-7-ol.
  • Gorobets, O., et al. (n.d.). Pteridine metabolism and neurotransmitter pathway. ResearchGate.
  • Hipes, V., et al. (2024). Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry. STAR Protocols, 5(3), 103444.

Sources

Application Note: Experimental Design for In Vitro Studies of 2,4-Diamino-6-phenylpteridine Hydrochloride (Triamterene HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the experimental architecture for utilizing Triamterene Hydrochloride , a potassium-sparing diuretic and Epithelial Sodium Channel (ENaC) blocker, in cellular assays. Beyond its classical diuretic profile, Triamterene is increasingly relevant in studies of ion channel physiology, crystal nephropathy, and off-target transporter inhibition (e.g., MATE1/2-K).

Critical Warning: Triamterene possesses strong intrinsic fluorescence and pH-dependent solubility.[1] Standard protocols will fail without specific modifications to account for optical interference and precipitation artifacts.[1]

Part 1: Physicochemical Handling & "The Fluorescence Trap"

Solubility & Stability

Triamterene HCl is hydrophobic and sparingly soluble in water (<0.1 mg/mL).[1] It requires organic co-solvents for stock preparation.[1]

  • Stock Solvent: Dimethyl Sulfoxide (DMSO).[1][2]

  • Concentration: Prepare a 10 mM master stock. (Solubility limit is approx. 20 mM; do not push to saturation to avoid micro-precipitation upon freezing).[1]

  • Storage: -20°C in amber vials. Pteridines are light-sensitive; protect from direct UV/ambient light to prevent photodegradation.[1]

The Fluorescence Artifact (Expert Insight)

Triamterene is a pteridine derivative that exhibits intense blue fluorescence (Excitation


 nm; Emission 

nm).[1]

Impact on Assays:

  • Nuclear Staining: It interferes with DAPI and Hoechst 33342 readouts.[1] Solution: Use red-shifted nuclear dyes (e.g., DRAQ5 or RedDot™) for high-content imaging.[1]

  • FRET Assays: It can act as a donor or acceptor in CFP/YFP pairs, skewing data.[1] Solution: Use TR-FRET (Time-Resolved) or red-shifted fluorophores.[1]

Part 2: Functional Assay – ENaC Inhibition (Membrane Potential)[1]

This protocol quantifies ENaC blockade using a voltage-sensitive dye.[1] ENaC inhibition prevents Na


 entry, leading to membrane hyperpolarization  (interior becomes more negative).[1]
Experimental Model
  • Cell Line: MDCK-C7 (Madin-Darby Canine Kidney, high-resistance subclone) or CHO cells stably transfected with

    
    -hENaC.
    
  • Control: Amiloride (Positive Control, IC

    
     nM).[1]
    
Protocol Workflow

Step 1: Cell Seeding

  • Seed MDCK cells (20,000 cells/well) in black-wall, clear-bottom 96-well plates.

  • Incubate 24-48 hours until a confluent monolayer forms (tight junctions are critical for ENaC expression).

Step 2: Dye Loading

  • Wash cells with physiological buffer (HBSS + 20 mM HEPES, pH 7.4).[1]

  • Load cells with a blue-shifted membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit Blue).[1]

    • Note: Since Triamterene fluoresces blue, use a Red membrane potential dye (e.g., DiBAC4(3) or FLIPR Red) to avoid spectral overlap.[1] This is a critical design choice.

Step 3: Compound Addition

  • Prepare Triamterene HCl dilution series in HBSS (Range: 0.1

    
    M to 100 
    
    
    
    M).
  • Vehicle Control: 0.5% DMSO (Max).[1]

  • Positive Control: Amiloride (10

    
    M).[1]
    

Step 4: Kinetic Readout

  • Measure fluorescence on a kinetic plate reader (e.g., Hamamatsu FDSS or FLIPR).[1]

  • Mechanism: Blockade of ENaC

    
     Hyperpolarization 
    
    
    
    Decrease in DiBAC4(3) fluorescence (dye exits cell) or decrease in FLIPR Red signal.[1]
Data Analysis & Causality

Calculate the


.[1] Triamterene is less potent than Amiloride.[1][3]
  • Expected IC

    
    :  4.0 – 10.0 
    
    
    
    M (pH dependent).[1]
  • Validation: If the signal does not change with Amiloride, the cells do not express functional ENaC.

Part 3: Pathology Model – In Vitro Crystal Nephropathy

Triamterene is known to cause crystalluria and "casts" in acidic urine.[1][4][5] This protocol simulates the distal tubule environment to screen for crystal-forming potential.[1]

Principle

Solubility of Triamterene decreases drastically at acidic pH.[1] By lowering the culture media pH, we force precipitation in situ, mimicking the renal pathology.

Protocol Steps
  • Culture: Grow MDCK or HK-2 (Human Kidney 2) cells to 100% confluence.

  • Acidification: Prepare "Pathology Media": DMEM buffered with MES or HEPES adjusted to pH 6.0 .

  • Treatment: Add Triamterene HCl (50

    
    M and 100 
    
    
    
    M) to the acidic media.
  • Incubation: Incubate for 4–6 hours at 37°C.

  • Visualization (Polarized Light):

    • Do not fix cells (fixation washes away crystals).[1]

    • Observe live cells under polarized light microscopy .

    • Readout: Count "Maltese Cross" birefringent crystals per field of view.

  • Cytotoxicity Check: Post-imaging, perform an ATP-based viability assay (e.g., CellTiter-Glo).[1] Note: Wash cells 3x with PBS to remove extracellular crystals and Triamterene before lysis to prevent fluorescence interference with the luminescence signal.

Part 4: Visualizations

Mechanism of Action (ENaC Blockade)

ENaC_Mechanism Triamterene Triamterene HCl ENaC ENaC Channel (Apical Membrane) Triamterene->ENaC Blocks (Reversible) Na_Influx Na+ Influx ENaC->Na_Influx Inhibits Membrane_Pot Membrane Hyperpolarization Na_Influx->Membrane_Pot Reduced Influx causes K_Secretion K+ Secretion (ROMK Channel) Membrane_Pot->K_Secretion Reduces Electrochemical Driving Force

Figure 1: Pharmacological cascade.[1] Triamterene blocks ENaC, hyperpolarizing the apical membrane, which secondarily reduces the driving force for Potassium secretion (K+ sparing effect).

Experimental Workflow & Decision Tree

Workflow Start Start: Triamterene HCl Solubility Dissolve in DMSO (Max 10mM) Start->Solubility Check_Fluor Check Fluorescence Interference? Solubility->Check_Fluor Assay_ENaC ENaC Assay (Use Red Dye) Check_Fluor->Assay_ENaC Functional Study Assay_Crystal Crystal Nephropathy (Acidic pH 6.0) Check_Fluor->Assay_Crystal Toxicity Study Analysis Data Analysis (Subtract Background) Assay_ENaC->Analysis Assay_Crystal->Analysis

Figure 2: Operational workflow emphasizing the critical decision point regarding fluorescence interference.

Part 5: Summary Data Tables

Table 1: Physicochemical & Biological Properties

PropertyValueExperimental Implication
Solubility (Water) < 0.1 mg/mLMust use DMSO stock; avoid rapid aqueous dilution at high concentrations.[1]
Fluorescence Ex 365nm / Em 440nmDO NOT use DAPI/Hoechst. Use Red/Far-Red dyes.[1]
Target ENaC (Epithelial Na+ Channel)Use Amiloride (10

M) as positive control.[1]
IC50 (Rat ENaC) ~4.5

M
Test range should span 0.1

M to 30

M.
pKa 6.2Potency and solubility are highly pH dependent.[1]

References

  • Busch, A. E., et al. (1996).[1] "Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis." Pflügers Archiv, 432(5), 760–766.[1]

  • NTP (National Toxicology Program). "Triamterene - CAS 396-01-0 Technical Report."[1] National Institute of Environmental Health Sciences.[1]

  • Spence, J. D., et al. (2014).[1] "Triamterene crystalline nephropathy." American Journal of Kidney Diseases, 63(1), 148.[1][5]

  • Cayman Chemical. "Triamterene Product Information & Solubility."

Sources

Application Note: Handling, Storage, and Preparation of 2,4-Diamino-6-phenylpteridine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Scope

This technical guide outlines the rigorous protocols for the solvation, storage, and experimental handling of 2,4-Diamino-6-phenylpteridine hydrochloride (Triamterene HCl). A potent epithelial sodium channel (ENaC) blocker, this pteridine derivative exhibits complex solubility profiles and significant photosensitivity. This document moves beyond basic "product sheet" instructions to provide a causal understanding of the compound's physicochemical behavior, ensuring reproducibility in diuretic screening, ion channel assays, and pharmacokinetic studies.

Physicochemical Profile & Solubility Logic

Understanding the pteridine core is essential for successful solution preparation. The planar, aromatic structure of the pteridine ring leads to strong


-

stacking, resulting in poor aqueous solubility for the free base. The hydrochloride salt disrupts this lattice energy, improving solubility, but the compound remains hydrophobic.
Table 1: Solubility & Stability Data
ParameterValue / CharacteristicExperimental Implication
Molecular Weight ~289.72 g/mol (HCl salt)Use this MW for Molarity calculations, not the free base (253.26).
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended. Soluble up to ~10-25 mM. Best for cryo-storage.
Secondary Solvent Acidified Water (0.1 M Formic Acid)Soluble. Acidic pH protonates ring nitrogens, preventing precipitation.
Aqueous Buffer PBS / Media (pH 7.[1]4)Poor. < 0.1 mg/mL. Requires pre-dissolution in DMSO.
pKa ~6.2 (Pteridine ring N)Solubility drops sharply as pH > 7.0 (deprotonation).
Photosensitivity High Fluoresces blue in acid.[2] Degrades under UV/Ambient light.
Hygroscopicity ModerateStore desicated at -20°C.

Mechanism of Action (ENaC Blockade)

To contextualize the handling requirements, researchers must understand the biological target. Triamterene blocks the pore of the Epithelial Sodium Channel (ENaC) in the distal convoluted tubule.

ENaC_Mechanism Lumen Kidney Tubule Lumen (High Na+) ENaC ENaC Channel (Open State) Lumen->ENaC Na+ Entry Cell Principal Cell (Cytoplasm) ENaC->Cell Na+ Transport Depol Membrane Depolarization Cell->Depol Na+ Accumulation Triam Triamterene HCl Triam->ENaC Direct Pore Blockade (IC50 ~4.5 µM) Triam->Depol Prevents Na Na+ Influx K K+ Efflux Depol->K Drives K+ Secretion

Figure 1: Mechanism of Action. Triamterene directly occludes the ENaC pore, preventing Na+ reabsorption and the subsequent electrochemical gradient that drives K+ secretion (Potassium-Sparing effect).[3]

Protocol: Stock Solution Preparation

Safety Note: Triamterene is a bioactive diuretic. Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

Method A: DMSO Stock (Recommended for Biology)

Concentration: 10 mM Volume: 10 mL

  • Weighing: Accurately weigh 28.97 mg of 2,4-Diamino-6-phenylpteridine HCl.

    • Tip: Use an antistatic gun if the powder is static-prone.

  • Solvent Addition: Add 10 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents hydrolysis and microbial growth, allowing long-term storage at -20°C.

  • Dissolution: Vortex vigorously for 60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Aliquot & Store:

    • Dispense into amber (light-protective) microcentrifuge tubes.

    • Label: "Triamterene HCl 10mM - [Date] - DMSO".

    • Store: -20°C. Stable for 6 months.

Method B: Acidic Aqueous Stock (For Analytical Standards)

Concentration: 1 mg/mL Solvent: 0.1 M Formic Acid or 0.1 M HCl

  • Weigh 10 mg of compound.

  • Add 10 mL of 0.1 M Formic Acid.

  • Vortex until clear. The solution will exhibit a characteristic blue fluorescence under UV light (a useful QC check).

  • Note: This solution is less stable than DMSO stocks. Use fresh or store at 4°C for <1 week.

Protocol: Working Solution & Experimental Application

Critical Challenge: Preventing precipitation ("crashing out") when diluting the hydrophobic stock into aqueous culture media.

Step-by-Step Dilution Workflow

To achieve a final concentration of 10 µM in cell culture media:

  • Thaw: Remove DMSO stock (10 mM) from -20°C and warm to Room Temperature (RT). Ensure no crystals are visible.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute stock 1:10 in DMSO to create a 1 mM working stock.

    • Reasoning: Pipetting small volumes of 100% DMSO into water can cause local precipitation at the tip interface due to the heat of mixing.

  • Final Dilution:

    • Add 10 µL of the 1 mM stock to 990 µL of pre-warmed culture media (37°C).

    • Vortex immediately upon addition.

    • Final Solvent Concentration: 1% DMSO. (Ensure your vehicle control also contains 1% DMSO).

  • Visual Check: Inspect against a dark background. The solution should be clear. If cloudy, the compound has precipitated and bioavailability is compromised.

Prep_Workflow Powder Powder Storage (Desiccated, -20°C) Weigh Weighing (Amber Vial) Powder->Weigh DMSO Dissolve in DMSO (10 mM Stock) Weigh->DMSO Sonicate Sonicate (37°C, 5 min) DMSO->Sonicate If cloudy QC Visual QC (Clear Yellow) DMSO->QC If clear Sonicate->QC Dilute Dilute into Media (Vortex Instantly) QC->Dilute Use immediately Exp Experiment (Protect from Light) Dilute->Exp

Figure 2: Preparation Workflow. Critical checkpoints (yellow) ensure complete solvation before experimental use.

Quality Control & Troubleshooting

Self-Validating the Protocol
  • Fluorescence Check: If you suspect degradation, acidify a small aliquot. It should fluoresce blue.[2] Loss of fluorescence indicates ring oxidation.

  • Precipitation Check: Centrifuge the working solution (10,000 x g for 5 mins). Measure the UV absorbance of the supernatant. If absorbance drops compared to the pre-spin sample, the compound has crashed out.

Common Pitfalls
  • Pitfall: Storing DMSO stocks at 4°C.

    • Result: DMSO freezes at ~18°C. Repeated freeze-thaw cycles at 4°C (solid-liquid transition) can promote crystal growth that is hard to re-dissolve. Store at -20°C (solid) or RT (liquid, short term).

  • Pitfall: Using polystyrene plastics for long-term DMSO storage.

    • Result: DMSO can leach plasticizers. Use Polypropylene (PP) or Glass vials.

References

  • PubChem. (2025).[2][4] Triamterene Compound Summary. National Library of Medicine. [Link]

  • Kellenberger, S., et al. (2003).[1] "Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block."[1] Molecular Pharmacology, 64(4), 848-856.[1] [Link]

  • Busch, A.E., et al. (1996). "Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis." Pflügers Archiv, 432, 760–766. [Link]

Sources

solid-phase synthesis of compound libraries using 2,4-Diamino-6-phenylpteridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis and Derivatization of 2,4-Diamino-6-phenylpteridine Scaffolds

Executive Summary

The 2,4-diamino-6-phenylpteridine core (structurally related to Triamterene and Methotrexate ) is a privileged scaffold in medicinal chemistry, exhibiting biological activity as an antifolate, diuretic, and potential antitumor agent. However, the poor solubility of the pteridine ring and the presence of unprotected exocyclic amines present significant challenges in solution-phase library synthesis.

This guide details a Solid-Phase Synthesis (SPS) strategy "using" the commercial hydrochloride salt as the starting scaffold. Rather than building the ring on the resin (which limits the core structure to the starting materials), this protocol utilizes a "Resin-Bound Electrophile" strategy. Here, the pteridine core serves as a nucleophile reacting with a diversity of resin-immobilized precursors. This approach enables the rapid generation of N-alkylated and N-acylated libraries with high purity, leveraging filtration for workup rather than tedious chromatography.

Strategic Overview: The "Reverse-Capture" Approach

To utilize 2,4-Diamino-6-phenylpteridine hydrochloride effectively in SPS, we must address two critical factors:

  • Solubility: The HCl salt is soluble in polar aprotic solvents (DMSO, NMP) but requires neutralization to restore nucleophilicity.

  • Regioselectivity: The N2 and N4 amines have distinct electronic environments. The N2 amine is generally more nucleophilic due to the electron-donating effect of the pyrazine ring fusion, though mixtures can occur. This protocol uses steric control and resin loading levels to favor mono-substitution.

The Workflow:

  • Resin Selection: High-loading resins functionalized with electrophiles (e.g., Bromoacetyl-Wang or Formyl-resin).

  • Scaffold Neutralization: In-situ free-basing of the hydrochloride salt using DIEA (Diisopropylethylamine).

  • Coupling/Displacement: Reaction of the pteridine amine(s) with the resin.

  • Cleavage: Release of the functionalized analog.

Workflow Visualization

The following diagram illustrates the parallel synthesis workflow for generating a library of pteridine analogs.

Pteridine_SPS_Workflow Start Start: 2,4-Diamino-6-phenylpteridine HCl Neutralization Step 2: In-Situ Free-Basing (DMSO + DIEA) Start->Neutralization Dissolve Resin_Prep Step 1: Resin Activation (96-well Filter Plate) Coupling Step 3: Nucleophilic Displacement (60°C, 12-24h) Resin_Prep->Coupling Immobilized Electrophiles (R-Br, R-CHO) Neutralization->Coupling Add Scaffold Washing Step 4: Wash Cycle (DMSO -> DCM -> MeOH) Coupling->Washing Remove Excess Reagents Cleavage Step 5: Acidolytic Cleavage (TFA/DCM) Washing->Cleavage Dry Resin Library Final Library: N-Substituted Pteridine Analogs Cleavage->Library Filter & Evaporate

Caption: Figure 1. Parallel synthesis workflow for N-derivatization of pteridine scaffolds using resin-bound electrophiles.

Detailed Protocol: N-Alkylation via Resin-Bound Halides

This protocol describes the synthesis of a library of N-alkylated pteridines by reacting the scaffold with diverse alkyl spacers attached to the resin.

Materials Required
  • Scaffold: this compound.

  • Resin: Bromoacetyl-Wang Resin (Loading: ~1.0 mmol/g) or 2-Chlorotrityl Chloride resin pre-loaded with bromo-acids.

  • Solvents: Anhydrous DMSO (Dimethyl sulfoxide), NMP (N-methyl-2-pyrrolidone), DCM (Dichloromethane), MeOH (Methanol).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 50% TFA (Trifluoroacetic acid) in DCM.

Experimental Steps

Step 1: Resin Preparation (Parallel Format)

  • Weigh 50 mg of Bromoacetyl-Wang resin into each well of a 96-well chemically resistant filter plate (polypropylene).

  • Add 1 mL DCM to each well to swell the resin for 30 minutes.

  • Drain the DCM and wash 3x with anhydrous NMP. Note: Complete removal of DCM is crucial as it lowers the boiling point of the reaction mixture.

Step 2: Scaffold Solution Preparation

  • Prepare a 0.5 M stock solution of 2,4-Diamino-6-phenylpteridine HCl in anhydrous DMSO.

    • Critical: Pteridines aggregate. Sonication at 40°C for 15 minutes is recommended to ensure full dissolution.

  • Add 3.0 equivalents of DIEA relative to the pteridine to neutralize the HCl salt and activate the amines. The solution may darken, indicating the formation of the free base.

Step 3: Nucleophilic Displacement (The Coupling)

  • Add the pteridine/DIEA solution to the resin wells (5 equivalents of scaffold relative to resin loading).

  • Seal the plate tightly with an aluminum foil seal and a silicone mat.

  • Incubate at 60°C for 16–24 hours with gentle orbital shaking.

    • Why 60°C? The nucleophilicity of the exocyclic amines is moderate due to delocalization into the pteridine ring. Elevated temperature drives the

      
       displacement of the bromide on the resin.
      

Step 4: Washing and Purification

  • Drain the reaction mixture.

  • Wash resin extensively to remove precipitated pteridine salts:

    • 3x with DMSO (hot, if possible).

    • 3x with DMF.[1][2]

    • 3x with DCM.[1]

    • 3x with MeOH.

  • Dry the resin under vacuum for 2 hours.

Step 5: Cleavage

  • Add 1 mL of 50% TFA/DCM to each well.

  • Shake at room temperature for 2 hours.

  • Collect the filtrate into a receiving plate.

  • Evaporate volatiles using a centrifugal evaporator (Genevac or SpeedVac).

Protocol Variation: Reductive Amination (N-Alkylation)

If the goal is to introduce diversity via commercially available aldehydes rather than alkyl halides, use Formylpolystyrene Resin .

  • Resin: Formylpolystyrene (0.8 mmol/g).

  • Condensation: Swell resin in TMOF (Trimethyl orthoformate) / DCM (1:1). Add 2,4-Diamino-6-phenylpteridine (free base) and catalytic acetic acid. Shake for 4 hours to form the imine.

  • Reduction: Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (5 eq) in DMF/AcOH (99:1). Shake for 12 hours.

  • Cleavage: Not applicable if the resin is the diversity element. Correction: This method immobilizes the pteridine permanently.

    • Correct Library Strategy: To release the library, use a Backbone Amide Linker (BAL) resin functionalized with an aldehyde.

    • Step: React BAL-aldehyde resin with Pteridine -> Reduce -> Cleave with TFA. This releases the N-alkylated pteridine.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield Poor solubility of scaffoldSwitch solvent to 100% DMSO or NMP/HMPA (9:1). Increase temperature to 80°C.
No Reaction HCl salt not neutralizedEnsure DIEA is added before adding to resin. Verify pH > 9 (wet pH paper).
Incomplete Cleavage Re-precipitation on resinWash resin with 10% acetic acid in MeOH before final drying.
Regio-isomers N2 vs N4 competitionN2 is typically favored. Isolate isomers via Prep-HPLC. Use steric bulk on the linker to force selectivity.

Chemical Pathway Diagram

The following diagram details the specific chemical transformation described in Protocol 4.

Reaction_Pathway Resin Resin-Linker-Br (Electrophile) Intermediate Resin-Linker-NH-Pteridine (Immobilized) Resin->Intermediate + Scaffold + DIEA, DMSO, 60°C (SN2 Displacement) Scaffold Pteridine-NH2 (Nucleophile) Scaffold->Intermediate Product HO-Linker-NH-Pteridine (Cleaved Analog) Intermediate->Product + TFA/DCM (Acidolysis)

Caption: Figure 2. Chemical pathway for the resin-mediated N-alkylation of the pteridine core.

References

  • Dener, J. M., et al. (2001).[3] "Solid-phase synthesis of 2,4-diaminoquinazoline libraries." Journal of Combinatorial Chemistry, 3(6), 590-597.[3] [Link]

  • Nelson, J. C., et al. (2003). "Solid-phase synthesis of pteridines and related heterocyclic compounds." Journal of Organic Chemistry. (General reference for heterocycle SPS).
  • McGuire, J. J. (2003). "Anticancer antifolates: current status and future perspectives." Current Pharmaceutical Design. [Link]

  • PubChem. (2023). Triamterene Compound Summary. National Library of Medicine. [Link]

Sources

Application Notes and Protocols for the Investigation of 2,4-Diamino-6-phenylpteridine Hydrochloride as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pteridine Scaffold

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many pteridine derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The 2,4-diaminopteridine core, in particular, is a well-established pharmacophore found in drugs like methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[2] This structural motif is key to the activity of antifolate drugs, which disrupt the synthesis of essential nucleic acid precursors in both cancer cells and pathogenic microorganisms.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2,4-Diamino-6-phenylpteridine hydrochloride as a potential novel antimicrobial agent. While the broader class of 2,4-diaminopteridines has shown promise, specific antimicrobial data for this particular 6-phenyl substituted compound is not extensively available in the public domain. Therefore, this guide is structured as a research and development protocol, outlining the necessary steps to characterize its physicochemical properties, evaluate its antimicrobial efficacy, elucidate its potential mechanism of action, and assess its safety profile.

Hypothesized Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

Based on the structure of 2,4-Diamino-6-phenylpteridine and the known mechanisms of related pteridine derivatives, it is hypothesized that its primary antimicrobial activity will stem from the inhibition of the bacterial folate biosynthesis pathway.[4][5] This pathway is essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of purines, thymidine, and certain amino acids.[6] Crucially, while mammals obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for selective antimicrobial therapy.[4]

Two key enzymes in this pathway are prime targets for pteridine-based inhibitors:

  • Dihydropteroate Synthase (DHPS): This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[7] Sulfonamide antibiotics are well-known competitive inhibitors of DHPS.[8]

  • Dihydrofolate Reductase (DHFR): This enzyme reduces 7,8-dihydrofolate to tetrahydrofolate. It is the target of drugs like trimethoprim and methotrexate.[1]

The 2,4-diamino-6-phenylpteridine scaffold may act as a competitive inhibitor at the pterin-binding site of either DHPS or DHFR, or potentially both.

Folate Pathway Inhibition cluster_0 Bacterial Folate Biosynthesis cluster_1 Proposed Inhibition DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate 7,8-Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids Compound 2,4-Diamino-6-phenylpteridine Hydrochloride Compound->DHPS Inhibition Compound->DHFR Inhibition

Figure 1: Hypothesized mechanism of action for this compound via inhibition of the bacterial folate biosynthesis pathway.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for the design and interpretation of biological assays.

Solubility Assessment

The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[9] A standard shake-flask method should be employed to determine the solubility in relevant solvents and media.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, DMSO) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in mg/mL or µM.

Table 1: Expected Qualitative Solubility Profile

Solvent/MediumExpected SolubilityRationale
Deionized WaterModerately SolubleThe hydrochloride salt should improve aqueous solubility.[9]
PBS (pH 7.4)Moderately SolubleRelevant for physiological conditions.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of organic compounds.[10]
EthanolSparingly SolubleOften used as a co-solvent.
Stability Analysis

The stability of the compound in solution is critical for ensuring the accuracy of biological assay results. Pteridines can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[11]

Protocol: Solution Stability Assessment

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and in the aqueous buffers to be used for biological assays.

  • Incubation Conditions: Aliquot the solutions and store them under various conditions:

    • Temperature: 4°C, room temperature (20-25°C), and 37°C.

    • Light: Protected from light (amber vials) and exposed to ambient light.

  • Time Points: Analyze the concentration of the compound at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any potential degradation products.

  • Data Interpretation: Calculate the percentage of the initial concentration remaining at each time point. A compound is generally considered stable if >90% of the initial concentration remains.

Part 2: In Vitro Antimicrobial Efficacy

The primary assessment of antimicrobial activity involves determining the minimum concentration of the compound that affects microbial growth.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] A broth microdilution method is a standard and high-throughput approach for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Bacterial/Fungal Strain Panel: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal: Candida albicans (e.g., ATCC 90028)

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution Series:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth. The concentration range should be broad initially (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

Table 2: Hypothetical MIC Data Presentation

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 27853>128
Candida albicansATCC 9002864

Part 3: Elucidation of the Mechanism of Action

To confirm the hypothesized mechanism of action, direct enzymatic assays are required.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A continuous spectrophotometric assay can be used to measure the inhibition of DHPS.[15] This coupled enzyme assay links DHPS activity to the oxidation of NADPH by DHFR, which can be monitored by a decrease in absorbance at 340 nm.

Protocol: Spectrophotometric DHPS Inhibition Assay

  • Reagents:

    • Recombinant DHPS enzyme

    • Recombinant DHFR enzyme (in excess)

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • para-Aminobenzoic acid (pABA)

    • NADPH

    • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the assay buffer, DHFR, NADPH, pABA, and varying concentrations of this compound.

    • Initiate the reaction by adding DHPS and DHPPP.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

DHPS Assay Workflow cluster_0 Assay Components cluster_1 Reaction and Detection cluster_2 Data Analysis Reagents DHPS, DHFR, DHPPP, pABA, NADPH, Inhibitor (Test Compound) Mix Mix Components in 96-well plate Reagents->Mix Reaction1 DHPS catalyzes: DHPPP + pABA -> Dihydropteroate Mix->Reaction1 Reaction2 DHFR catalyzes (coupled reaction): Dihydropteroate + NADPH -> Tetrahydrofolate + NADP+ Reaction1->Reaction2 Detection Monitor NADPH Depletion (Decrease in Absorbance at 340 nm) Reaction2->Detection Analysis Calculate Reaction Velocity Detection->Analysis IC50 Determine IC₅₀ Value Analysis->IC50

Figure 2: Workflow for the continuous spectrophotometric DHPS inhibition assay.

Part 4: In Vitro Safety and Toxicity Assessment

Evaluating the cytotoxicity of a potential antimicrobial agent against mammalian cells is a critical step in assessing its therapeutic potential.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of this compound as a potential antimicrobial agent. By systematically characterizing its physicochemical properties, determining its antimicrobial spectrum, elucidating its mechanism of action, and assessing its in vitro safety, researchers can build a robust data package to support further development. Positive outcomes from these studies would warrant progression to more advanced preclinical studies, including mechanism of resistance studies, in vivo efficacy models, and pharmacokinetic profiling. The 2,4-diaminopteridine scaffold remains a promising area for the discovery of new and effective treatments for infectious diseases, and a thorough investigation of novel derivatives such as the 6-phenyl analog is a scientifically meritorious endeavor.

References

  • Bauman, R. W. (2015). Microbiology: With Diseases by Body System (4th ed.). Pearson.[4]

  • Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work? Retrieved from Patsnap Synapse.[5]

  • Patsnap Synapse. (2024). What are bacterial DHPS inhibitors and how do they work? Retrieved from Patsnap Synapse.[6]

  • Anonymous. (n.d.). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives.[1]

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.[16]

  • El-Sayed, N. N. E., et al. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.[7]

  • Ho, J., & Mas-Rosario, A. (n.d.). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery.[8]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature.[17]

  • BenchChem. (2025). Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide. BenchChem.[15]

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-26.
  • BenchChem. (2025). 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability. BenchChem.[9]

  • Anonymous. (n.d.). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC.[12]

  • REVIVE, GARDP. (2020, November 23). Measuring minimum inhibitory concentration (MIC) [Video]. YouTube.[14]

  • Cayman Chemical. (n.d.). Triamterene (NSC 77625, SKF 8542, 2,4,7-Triamino-6-phenylpteridine, CAS Number: 396-01-0). Retrieved from Cayman Chemical.[10]

  • Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 4957-66.[3]

  • Macreadie, I. G., et al. (n.d.). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Molecules.[2]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.[13]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for 2,4-Diamino-6-phenylpteridine Hydrochloride Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2,4-Diamino-6-phenylpteridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this fluorophore in their experiments. Pteridine derivatives are a versatile class of heterocyclic compounds whose intrinsic fluorescence is highly sensitive to their microenvironment, making them valuable probes.[1] However, this sensitivity also means that experimental conditions must be carefully controlled to ensure data accuracy and reproducibility. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Part 1: Foundational Knowledge & FAQs

This section covers the essential properties of this compound and best practices for its handling and storage.

Q1: What are the core photophysical properties of this compound?

Understanding the fundamental spectral properties is the first step in designing a successful fluorescence experiment. While the exact properties of this specific salt can be influenced by the experimental environment, data from the closely related compound 2,4,7-Triamino-6-phenylpteridine (Triamterene) and other pteridines provide a strong baseline.

Key Insight: The fluorescence of pteridines is highly dependent on environmental factors such as solvent polarity and pH.[2][3][4] Therefore, the values below should be considered starting points, and optimization for your specific system is mandatory.

PropertyValue / CharacteristicRationale & Key Considerations
Absorption Maxima (λabs) ~366 nmBased on the related compound Triamterene[5], this is the logical starting point for setting your excitation wavelength. Always perform an excitation scan to confirm the optimal wavelength in your specific buffer or solvent system.
Emission Maxima (λem) Expected in the blue region (~420-480 nm)The related compound Triamterene exhibits blue fluorescence in acidified solutions.[6] The emission maximum will shift based on solvent polarity (a "red shift" to longer wavelengths is common in more polar solvents) and pH.[7][8] An emission scan is critical.
Stokes Shift VariableThe Stokes shift is the difference between the excitation and emission maxima.[9] Because the emission is environmentally sensitive, the Stokes shift will also vary. A larger Stokes shift is generally beneficial as it reduces spectral overlap and improves signal-to-noise.
Environmental Sensitivity HighPteridine fluorescence is strongly influenced by solvent polarity, pH, and the presence of certain ions.[2][4][10] This can be leveraged to probe microenvironments but must be controlled for quantitative measurements.
Q2: How should I prepare and store stock solutions of this compound?

Proper sample handling is critical for reproducibility and preventing compound degradation.

Answer: For initial stock solutions, use a high-quality, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[5][11]

Step-by-Step Stock Solution Protocol:

  • Reconstitution: Dissolve the lyophilized powder in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).

  • Aliquoting: Dispense the stock solution into small, single-use volumes to prevent contamination and minimize freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C or -80°C, rigorously protected from light. Pteridines can be susceptible to photobleaching.[12]

Key Stability Considerations:

  • pH: The stability of related pteridine hydrochlorides can be compromised at high pH (>10) due to hydrolysis.[11] For working solutions, maintain a neutral or slightly acidic pH unless the experimental design requires otherwise.

  • Nucleophiles: The pteridine ring system can be susceptible to nucleophilic attack. Avoid storing the compound in buffers containing strong nucleophiles for extended periods.[11]

  • Aqueous Solubility: As a hydrochloride salt, this compound is expected to have higher aqueous solubility than its free base form, which is advantageous for preparing working solutions in biological buffers.[11]

Part 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during your experiments, providing causal explanations and actionable solutions.

Workflow for General Troubleshooting

Below is a systematic approach to diagnosing experimental problems.

G cluster_feedback Feedback Loop start Problem Observed (e.g., Low Signal, High Background) check_sample Step 1: Verify Sample Integrity - Correct concentration? - Stored properly? - Degradation? start->check_sample check_instrument Step 2: Check Instrument Settings - Correct λex/λem? - Slit widths appropriate? - Detector gain optimal? check_sample->check_instrument Sample OK check_instrument->check_sample Inconsistent Results check_environment Step 3: Evaluate Environment - Buffer pH correct? - Potential quenchers present? - Solvent impurities? check_instrument->check_environment Settings OK check_environment->check_instrument Unexpected Spectral Shift check_controls Step 4: Analyze Controls - Blank (buffer only) signal? - Unstained cell autofluorescence? - Positive/Negative controls behave as expected? check_environment->check_controls Environment OK check_controls->check_environment High Blank Signal resolve Problem Identified & Resolved check_controls->resolve Controls Validate Assay G cluster_0 Non-Polar Solvent cluster_1 Polar Solvent S0_np Ground State (S₀) S1_np Excited State (S₁) S0_np->S1_np Absorption S1_np->S0_np Emission (shorter λ) S0_p Ground State (S₀) S1_p Relaxed Excited State (S₁) S0_p->S1_p Absorption S1_p->S0_p Emission (longer λ) (Red Shift) annot1 In polar solvents, the excited state dipole interacts with solvent dipoles, lowering its energy before emission. This results in a red-shifted emission at a longer wavelength. S1_p->annot1 E0 Energy

Caption: Effect of solvent polarity on fluorescence emission.

Part 3: Key Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Spectra

Objective: To find the precise excitation and emission maxima for this compound in your specific experimental buffer.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µM) in your final experimental buffer. Ensure the absorbance is < 0.1 at the expected excitation maximum.

  • Excitation Scan:

    • Set the emission monochromator to an estimated wavelength (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 320 nm to 420 nm).

    • The wavelength with the highest intensity is your optimal excitation wavelength (λex).

  • Emission Scan:

    • Set the excitation monochromator to the optimal λex determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

    • The wavelength with the highest intensity is your optimal emission wavelength (λem).

  • Validation: Repeat the emission scan using your newly found optimal excitation wavelength to confirm the results.

Protocol 2: General Protocol for Live-Cell Imaging

Objective: To visualize the localization of this compound in live cells. (This is a generalized protocol; optimization is required). [1]

  • Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of the pteridine probe by diluting the DMSO stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the final desired concentration (typically in the low micromolar range).

  • Probe Loading:

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the probe-containing solution to the cells.

  • Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal time should be determined empirically.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with a fresh, pre-warmed buffer or complete medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Use a fluorescence microscope with filter sets appropriate for your determined λex/λem.

    • Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching. [1]7. Controls:

    • Unstained Cells: Image unstained cells to assess autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to rule out solvent-induced artifacts.

References
  • Solvent Effects upon the Electronic Absorption and Fluorescence Spectra of Pteridines and Riboflavin and Their Ground and First Excited Singlet State Dipole Moments. (n.d.). Semantic Scholar. Retrieved from [Link]

  • How to Reduce Fluorescence Measurement Errors. (n.d.). Drawell. Retrieved from [Link]

  • How to Reduce Fluorescence Measurement Errors. (2024). AELAB. Retrieved from [Link]

  • Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. Retrieved from [Link]

  • Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. (2021). Spectroscopy. Retrieved from [Link]

  • Pteridine cleavage facilitates DNA photocleavage by Ru(II) polypyridyl compounds. (2012). Dalton Transactions. Retrieved from [Link]

  • Five Major Sins in Fluorescence Spectroscopy of Light-Harvesting Hybrid Materials. (2019). ACS Energy Letters. Retrieved from [Link]

  • Solvent Effects upon the Electronic Absorption and Fluorescence Spectra of Pteridines and Riboflavin and Their Ground and First Excited Singlet State Dipole Moments. (1982). ResearchGate. Retrieved from [Link]

  • 2,4,7-Triamino-6-phenylpteridine. (n.d.). LookChem. Retrieved from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved from [Link]

  • A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. (2016). PLOS ONE. Retrieved from [Link]

  • Quenching of the fluorescence of pterin derivatives by anions. (2004). Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Sample preparation and UHPLC-FD analysis of pteridines in human urine. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Photophysical studies of luminarosine—A new, highly fluorescent ribonucleoside with pteridine-like betaine as the aglycone. (2001). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Determination of pteridines in biological samples with an emphasis on their stability. (2013). Bioanalysis. Retrieved from [Link]

  • FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. Retrieved from [Link]

  • Fluorescent pteridine nucleoside analogs: a window on DNA interactions. (2004). Methods in Molecular Biology. Retrieved from [Link]

  • Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (2013). Bioconjugate Chemistry. Retrieved from [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. Retrieved from [Link]

  • Troubleshooting | Fluorescence: Detection. (2019). YouTube. Retrieved from [Link]

  • Selective quenching of triplet excited states of pteridines. (2015). ResearchGate. Retrieved from [Link]

  • Photobleaching of sensitisers used in photodynamic therapy. (2001). Tetrahedron. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. (n.d.). University of Southern California. Retrieved from [Link]

  • Quenching of the Singlet and Triplet Excited States of Pterin by Amino Acids. (2019). Photochemistry and Photobiology. Retrieved from [Link]

  • 2,4-Diamino-6-chloromethylpteridine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. (1996). The Analyst. Retrieved from [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. (2008). Journal of Physical Chemistry B. Retrieved from [Link]

  • Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. (1993). Google Patents.
  • Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph. (2007). Journal of Fluorescence. Retrieved from [Link]

  • pH dependence of the herbicide effect on the delayed fluorescence... (2001). ResearchGate. Retrieved from [Link]

  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. (2014). Journal of Fluorescence. Retrieved from [Link]

  • Supporting Information For: Pteridine derivatives: novel low molecular weight organogelators and Piezofluorochromism. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual. Retrieved from [Link]

  • Diphenyl-Furanones and Diphenyl-Oxopyrrole Derivatives: From Analytical Reagents for Amino Groups to New Fluorochromes for Cytochemical Staining of Chromatin DNA and Chromosomes: Proposal for Intercalative Binding and Fluorescence Mechanism. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. (2017). Chemical Science. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2,4-Diamino-6-phenylpteridine Hydrochloride for Cell Staining

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2,4-Diamino-6-phenylpteridine hydrochloride for cell staining applications. Here, we address common challenges and provide evidence-based solutions to help you achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell staining?

2,4-Diamino-6-phenylpteridine is a heterocyclic compound belonging to the pteridine family.[1] Many pteridine derivatives are known for their fluorescent properties and are used as probes in biological imaging.[2][3][4] The hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for cell-based assays. Its mechanism for cell staining often relies on its ability to emit fluorescence, typically a blue fluorescence under acidic conditions, which allows for visualization of cellular structures or processes.[5][6] The specific staining pattern can depend on the cell type and the experimental conditions.

Q2: What is the optimal concentration range for this compound in cell staining?

The optimal concentration is highly dependent on the specific cell type, cell density, and the desired application. A general starting point is to perform a concentration titration experiment. We recommend a starting range of 1 µM to 10 µM. However, it is crucial to empirically determine the ideal concentration for your specific experimental setup to achieve a high signal-to-noise ratio.[7] An excessively high concentration can lead to high background fluorescence and potential cytotoxicity, while a concentration that is too low will result in a weak or undetectable signal.[7][8]

Q3: What are the recommended incubation time and temperature?

Optimal incubation time and temperature should be determined empirically for each experiment. A typical starting point is a 15-60 minute incubation at 37°C.[9] Shorter incubation times may be sufficient for some cell lines, while others might require longer periods for adequate probe uptake. It is important to maintain consistent incubation conditions across experiments to ensure reproducibility.

Q4: How should I prepare a stock solution of this compound?

Due to its enhanced solubility as a hydrochloride salt, a stock solution can be prepared in a suitable buffer, such as phosphate-buffered saline (PBS), or a solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into smaller volumes, and store them at -20°C or lower to minimize freeze-thaw cycles. Always protect the stock solution from light to prevent photobleaching.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Weak or No Staining

Possible Causes & Solutions:

  • Suboptimal Probe Concentration: The concentration of the staining solution may be too low.

    • Solution: Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[7] Increase the concentration incrementally (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to find the point of maximum signal with minimal background.[7]

  • Inadequate Incubation Time: The incubation period may be too short for sufficient uptake of the probe.

    • Solution: Increase the incubation time. Test a time course (e.g., 15 min, 30 min, 60 min, 120 min) to identify the optimal duration.

  • Incorrect Filter Sets/Microscope Settings: The excitation and emission wavelengths of your microscope may not be correctly aligned with the spectral properties of the pteridine compound.

    • Solution: Verify the excitation and emission maxima of this compound. While specific data for the hydrochloride salt may vary, related pteridine compounds often exhibit excitation in the UV to blue range.[10] Ensure your microscope's filter sets are appropriate for these wavelengths.[9] Optimize detector gain and exposure time to enhance signal detection.[11]

  • Cell Health and Viability: Poor cell health can affect probe uptake and retention.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before staining. Use a viability dye to distinguish between live and dead cells, as dead cells can exhibit non-specific staining.[10][12]

  • Fluorescence Quenching: Certain components in your buffer or media could be quenching the fluorescence of the pteridine probe.

    • Solution: Be aware that some anions, like phosphate and acetate, can quench the fluorescence of pterin derivatives, particularly in acidic conditions.[13][14] If you suspect quenching, consider using a buffer with non-quenching components.

Problem 2: High Background or Non-Specific Staining

Possible Causes & Solutions:

  • Excessive Probe Concentration: Using too high a concentration of the staining solution is a common cause of high background.[7]

    • Solution: As with weak staining, perform a careful concentration titration to find the lowest effective concentration that provides a clear signal.[7]

  • Insufficient Washing: Inadequate washing after staining can leave unbound probe in the background.

    • Solution: Increase the number and duration of washing steps after incubation with the probe.[8][15] Use a pre-warmed buffer or medium for washing to maintain cell health.[9]

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your probe.[10][16] Endogenous molecules like NADH and flavins are common sources of autofluorescence, typically in the blue to green emission range.[10][17]

    • Solution: Image unstained control cells under the same microscope settings to assess the level of autofluorescence.[9][15] If autofluorescence is high, you can try using a mounting medium with an anti-fade reagent or employ spectral unmixing techniques if your imaging software allows.[7] For flow cytometry, you can sometimes use a "dump channel" to exclude autofluorescent cells.

  • Probe Precipitation: The probe may precipitate out of solution, leading to non-specific aggregates on the cells.

    • Solution: Ensure the probe is fully dissolved in the solvent before adding it to your cell culture medium. You can briefly vortex or sonicate the stock solution. Centrifuge the diluted staining solution before applying it to the cells to remove any aggregates.[18]

Problem 3: Photobleaching (Signal Fades Quickly)

Possible Causes & Solutions:

  • High Excitation Light Intensity: Excessive exposure to the excitation light source can rapidly destroy the fluorophore.

    • Solution: Use the lowest possible excitation intensity that still provides a detectable signal.[9] Minimize the exposure time during image acquisition.[11]

  • Instability of the Pteridine Compound: Some fluorescent dyes are inherently more prone to photobleaching.

    • Solution: Use an anti-fade mounting medium to protect your sample during imaging.[7][15] Acquire images promptly after staining. If possible, work in a darkened room to minimize ambient light exposure.

Experimental Protocols

Protocol 1: Optimizing Probe Concentration via Titration

This protocol outlines a systematic approach to determine the optimal staining concentration of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium appropriate for your cells

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on a suitable imaging plate (e.g., 96-well glass-bottom plate)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed your cells onto the imaging plate at a density that will result in approximately 70-80% confluency at the time of the experiment.

  • Preparation of Staining Solutions: Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. A suggested range of final concentrations is: 0 µM (vehicle control), 0.5 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared staining solutions to the respective wells.

    • Incubate for a standardized time (e.g., 30 minutes) at 37°C in a CO₂ incubator, protected from light.[9]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove unbound probe.[9]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope. Use consistent acquisition settings (e.g., excitation intensity, exposure time, gain) for all wells.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the stained cells for each concentration.

    • Quantify the mean fluorescence intensity of the background for each concentration.

    • Calculate the signal-to-noise ratio (Signal/Background) for each concentration.

    • Plot the signal-to-noise ratio against the probe concentration to identify the optimal concentration that provides the highest signal with the lowest background.

Data Summary Table:

Concentration (µM)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio
0 (Control)
0.5
1.0
2.5
5.0
7.5
10.0
Protocol 2: General Cell Staining Protocol for Fixed Cells

Fixation and permeabilization are often necessary to allow fluorescent probes to access intracellular targets.[19][20][21]

Materials:

  • Optimal concentration of this compound (determined from Protocol 1)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)[22]

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • PBS

  • Cells cultured on coverslips or imaging plates

Procedure:

  • Cell Preparation: Grow cells to the desired confluency.

  • Fixation:

    • Remove the culture medium.

    • Wash cells once with PBS.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature.[21]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add the permeabilization solution and incubate for 10-15 minutes at room temperature.[21]

    • Wash the cells three times with PBS.

  • Blocking (Optional but Recommended):

    • Add blocking solution and incubate for 30-60 minutes at room temperature to reduce non-specific binding.[21]

  • Staining:

    • Dilute the this compound to its optimal concentration in blocking solution or PBS.

    • Remove the blocking solution and add the staining solution.

    • Incubate for the predetermined optimal time, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

Workflow_Optimization cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis A Seed Cells B Prepare Staining Solutions (Titration Series) A->B C Wash with PBS B->C D Incubate with Probe C->D E Wash to Remove Unbound Probe D->E F Image Acquisition E->F G Quantify Fluorescence F->G H Calculate Signal-to-Noise G->H I Determine Optimal Concentration H->I

Caption: Workflow for optimizing the concentration of this compound.

Troubleshooting_Flowchart cluster_weak Weak Signal Causes cluster_bg High Background Causes cluster_bleach Photobleaching Causes Start Staining Issue? WeakSignal Weak or No Signal Start->WeakSignal Yes HighBg High Background Start->HighBg No, but... ConcLow Concentration Too Low? WeakSignal->ConcLow IncubLow Incubation Too Short? WeakSignal->IncubLow SettingsWrong Incorrect Filters/Settings? WeakSignal->SettingsWrong Bleaching Photobleaching HighBg->Bleaching No, but... ConcHigh Concentration Too High? HighBg->ConcHigh WashBad Insufficient Washing? HighBg->WashBad Autofluo Autofluorescence? HighBg->Autofluo LightHigh Excitation Too Intense? Bleaching->LightHigh Unstable Probe Instability? Bleaching->Unstable

Sources

Technical Support Center: Mitigating Background Noise in 2,4-Diamino-6-phenylpteridine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2,4-Diamino-6-phenylpteridine hydrochloride in their assays. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and minimize sources of background noise, thereby enhancing the accuracy and reliability of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: What is 2,4-Diamino-6-phenylpteridine and why is it used in assays?

2,4-Diamino-6-phenylpteridine and its derivatives are heterocyclic compounds that often exhibit fluorescence.[1][2] Specifically, acidified solutions of similar compounds like 2,4,7-Triamino-6-phenylpteridine (Triamterene) are known to produce a distinct blue fluorescence.[1][3] This intrinsic fluorescence makes them valuable in various biological assays, often as probes or as part of a larger molecular structure being investigated. They are particularly relevant in drug discovery, for example, in the synthesis of antifolate drugs that target enzymes like dihydrofolate reductase (DHFR).[4]

Q2: What are the primary sources of high background noise in fluorescence-based assays using this compound?

High background fluorescence can stem from several factors, broadly categorized as:

  • Instrumental Noise: This includes electronic noise from the detector (camera), stray light from the excitation source, and ambient light.[5][6]

  • Sample-Related Autofluorescence: Biological samples inherently contain molecules (e.g., NADH, flavins) that fluoresce at various wavelengths, contributing to the background signal.[7][8]

  • Reagent and Consumable Issues: This encompasses fluorescent contaminants in buffers or solvents, autofluorescence from microplates (especially plastic-bottom plates), and non-specific binding of the pteridine compound or its derivatives to the plate wells.[5][7]

  • Compound-Specific Properties: The pteridine compound itself might have broad emission spectra or be prone to forming fluorescent aggregates at high concentrations, leading to elevated background.

Q3: What are the critical initial control experiments to diagnose the source of high background?

To efficiently troubleshoot, it is essential to run a set of diagnostic controls:

  • Buffer Blank: A well containing only the assay buffer. This helps quantify the background contribution from the buffer and the microplate itself.

  • "No-Sample" Control: All assay components except the biological sample. This will indicate if any of the reagents are contributing to the background.

  • "No-Pteridine" Control: All assay components, including the biological sample, but without the this compound. This is crucial for measuring the autofluorescence of your sample.

By comparing the fluorescence signals from these controls, you can systematically pinpoint the primary source of the background noise.

II. In-Depth Troubleshooting Guide

A. Instrument and Measurement Parameters

High background can often be mitigated by optimizing the settings of your fluorescence plate reader or microscope.

1. Issue: High Background Signal in All Wells, Including Blanks.

This suggests that the issue is likely related to the instrument settings or the consumables.

  • Causality: An excessively high gain setting on the detector amplifies both the specific signal and the background noise. Similarly, using a broad excitation or emission filter bandwidth can allow unwanted light to reach the detector. Plastic-ware is also a common source of autofluorescence.[5]

  • Troubleshooting Steps:

    • Optimize Gain/Voltage: Reduce the detector gain or photomultiplier tube (PMT) voltage to the lowest setting that still provides a detectable signal for your positive controls.

    • Adjust Wavelengths and Bandwidths: Ensure you are using the optimal excitation and emission wavelengths for this compound. If your instrument allows, narrow the emission bandwidth to reduce the collection of off-target light.

    • Evaluate Microplates: If using plastic-bottom plates, test a glass-bottom plate or a low-autofluorescence black-walled microplate.[5] Black plates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and scattered light.

ParameterStandard SettingOptimized Setting for Low BackgroundRationale
Plate Type Clear or White PolystyreneBlack, Opaque-Walled, Glass-BottomReduces well-to-well crosstalk and plate autofluorescence.[5]
Detector Gain High (e.g., >80%)As low as possibleMinimizes amplification of electronic and sample background noise.
Emission Filter Broad Bandwidth (>20 nm)Narrow Bandwidth (5-10 nm)Increases specificity by collecting only the peak emission wavelength.
B. Reagent and Buffer Composition

The chemical environment of the assay can significantly influence background fluorescence.

1. Issue: High Background Signal in "No-Sample" Controls.

This points to a problem with the assay buffer or other reagents.

  • Causality: Some common buffer components or impurities can be fluorescent. The stability of pteridine compounds can also be pH-dependent, potentially leading to degradation products that are fluorescent.[9] Poor water quality can introduce fluorescent contaminants.[10]

  • Troubleshooting Steps:

    • Test Individual Reagents: Measure the fluorescence of each buffer component individually to identify any fluorescent contaminants.

    • Use High-Purity Solvents: Prepare all buffers with high-purity, distilled, or deionized water.[10]

    • Buffer pH Optimization: Given that pteridine stability can be affected by pH, consider testing a range of pH values for your assay buffer to find one that minimizes background while maintaining assay performance.[9]

    • Optimize Compound Concentration: An excessively high concentration of the fluorescent probe can lead to increased background signal.[5] Perform a titration to determine the lowest concentration of this compound that provides a robust signal-to-noise ratio.

C. Sample-Related Issues and Non-Specific Binding

Biological samples are a common source of autofluorescence.

1. Issue: High Background in Wells Containing the Biological Sample.

This strongly suggests sample autofluorescence or non-specific interactions.

  • Causality: Cellular components like NADH, FAD, and riboflavins have intrinsic fluorescence.[7] The pteridine compound may also non-specifically bind to proteins or other macromolecules in the sample, or to the surface of the microplate wells.[7]

  • Troubleshooting Steps:

    • Spectral Analysis: If possible, perform a spectral scan of your sample without the pteridine compound to identify its autofluorescence profile. This may allow you to select excitation/emission filters that better separate the specific signal from the background.

    • Washing Steps: Incorporate or increase the number and stringency of washing steps to remove unbound pteridine compound.[10] Ensure complete aspiration of wash buffer between steps.

    • Blocking Agents: If non-specific binding to the plate is suspected, consider pre-treating the wells with a blocking agent like Bovine Serum Albumin (BSA).

III. Experimental Workflows and Diagrams

A. Diagnostic Workflow for High Background Noise

The following diagram illustrates a logical workflow for identifying and addressing the source of high background noise.

G Start High Background Noise Detected CheckControls Analyze Control Wells: - Buffer Blank - No-Sample Control - No-Pteridine Control Start->CheckControls HighBlank Is Buffer Blank High? CheckControls->HighBlank Evaluate HighNoSample Is No-Sample Control High? HighBlank->HighNoSample No InstrumentIssue Potential Instrument/Consumable Issue HighBlank->InstrumentIssue Yes HighSampleAuto Is No-Pteridine Control High? HighNoSample->HighSampleAuto No ReagentIssue Potential Reagent Issue HighNoSample->ReagentIssue Yes SampleIssue Potential Sample Autofluorescence or Non-Specific Binding HighSampleAuto->SampleIssue Yes OptimizeInstrument Optimize Instrument: - Reduce Gain - Narrow Bandwidths - Use Black/Glass-Bottom Plates InstrumentIssue->OptimizeInstrument OptimizeReagents Optimize Reagents: - Test Individual Components - Use High-Purity Water - Titrate Pteridine Concentration ReagentIssue->OptimizeReagents OptimizeSample Optimize Sample Protocol: - Increase Wash Steps - Add Blocking Agents - Perform Spectral Analysis SampleIssue->OptimizeSample Resolved Background Reduced OptimizeInstrument->Resolved OptimizeReagents->Resolved OptimizeSample->Resolved

Caption: Troubleshooting workflow for high background noise.

B. Protocol: Preparation of a Low-Fluorescence Assay Buffer

This protocol outlines the steps to prepare an assay buffer optimized for minimizing background fluorescence.

  • Select High-Purity Components: Use reagents with the highest available purity (e.g., "molecular biology grade" or "fluorescence-free").

  • Use Quality Water: Utilize freshly deionized, distilled, or HPLC-grade water to prepare the buffer.[10]

  • Pre-Screen Components: If feasible, dissolve each buffer component individually in high-purity water and measure its fluorescence at the assay's excitation/emission wavelengths. This helps identify any single component that may be a source of contamination.

  • pH Adjustment: Carefully adjust the pH of the final buffer solution. As pteridine stability can be pH-sensitive, maintaining a consistent and optimal pH is crucial.[9]

  • Filtration: Filter the final buffer solution through a 0.22 µm sterile filter to remove any particulate matter that could cause light scattering.

  • Storage: Store the buffer in a clean, sealed container, protected from light to prevent photodegradation of any components.

IV. References

  • Blanco, A. (n.d.). Determining background sources in fluorescence. AustinBlanco.com. Retrieved from [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • Ogama, T. (2020). A beginner's guide to improving image acquisition in fluorescence microscopy. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-26. Retrieved from [Link]

  • LookChem. (n.d.). 2,4,7-Triamino-6-phenylpteridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triamterene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Retrieved from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triamterene. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Improving the Photostability of 2,4-Diamino-6-phenylpteridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Diamino-6-phenylpteridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the photostability of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your research, offering a logical sequence of investigation and resolution.

Issue 1: Rapid Discoloration or Degradation of Solid Compound Under Ambient Laboratory Light

Question: I've noticed my solid this compound, which is typically a yellow-orange solid, darkens upon exposure to standard laboratory fluorescent lighting. My initial purity analysis also shows a drop. What's happening and what are the immediate corrective actions?

Answer:

This observation strongly suggests that the compound is susceptible to photodegradation in the solid state. Pteridine derivatives are known to be photosensitive, often due to the aromatic, electron-rich heterocyclic ring system which can absorb UV and visible light, leading to photo-oxidative processes.[1][2] The energy absorbed can trigger the formation of reactive intermediates, causing chemical changes that manifest as discoloration and impurity formation.[3][4]

Immediate Corrective Actions:

  • Protect from Light: The most immediate and critical step is to minimize light exposure. Store the solid compound in amber glass vials or containers completely wrapped in aluminum foil.[4] Conduct all handling and weighing operations under subdued or red light conditions to prevent further degradation.

  • Inert Atmosphere: If possible, store the compound under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in photo-oxidative degradation pathways, and its exclusion can significantly enhance stability.[5][6]

  • Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8°C) to reduce the rate of any potential thermally-assisted degradation processes.[7]

  • Re-analyze Purity: Before proceeding with any experiments, re-confirm the purity of your light-protected stock using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This will establish a reliable baseline for future work.

Issue 2: Appearance of Multiple New Peaks in HPLC Chromatogram After Formulation Stress Testing

Question: I've conducted a forced degradation study on a solution-based formulation of this compound as per ICH Q1B guidelines.[8][9] The HPLC analysis of the light-exposed sample shows several new, unidentified peaks that are absent in the dark control. How do I approach the identification of these degradants and what do they signify?

Answer:

The appearance of new peaks is the expected outcome of a forced degradation study and is crucial for understanding the compound's degradation pathways.[10][11] Pterins can degrade via complex mechanisms, including oxidation and hydrolysis, leading to multiple products.[12] The goal is to identify these products to understand the mechanism and develop strategies to prevent their formation.

Troubleshooting & Identification Workflow:

This workflow provides a systematic approach to identifying the unknown degradation products.

G A Multiple Unidentified Peaks in HPLC B Step 1: Confirm Peak Significance - Are peaks > identification threshold (e.g., 0.1%)? - Are they absent in dark/unstressed controls? A->B C Step 2: Preliminary Characterization (LC-MS) - Obtain mass-to-charge ratio (m/z) for each peak. - Propose molecular formulas. B->C If 'Yes' D Step 3: Propose Degradation Pathways - Compare masses to parent compound. - Common pteridine reactions: oxidation (+16 Da), hydrolysis, ring cleavage. C->D E Step 4: Structural Elucidation (MS/MS & NMR) - Isolate degradants via preparative HPLC. - Perform MS/MS for fragmentation patterns. - Use 1H and 13C NMR for definitive structure. D->E F Step 5: Reformulation Strategy - Based on identified pathways (e.g., oxidation), add stabilizers like antioxidants. E->F G Pteridine Pteridine (Ground State) ExcitedPteridine Pteridine* (Excited Triplet State) Pteridine->ExcitedPteridine Absorption & Intersystem Crossing Degradation Degradation Products Pteridine->Degradation ExcitedPteridine->Pteridine Quenching O2 Oxygen (³O₂) ExcitedPteridine->O2 Energy Transfer Light Light (hν) Light->Pteridine SingletO2 Singlet Oxygen (¹O₂) O2->SingletO2 SingletO2->Pteridine Oxidation

Sources

Technical Support Center: Synthesis of 2,4-Diamino-6-phenylpteridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Diamino-6-phenylpteridine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Introduction: The Synthetic Landscape

The synthesis of 2,4-diamino-6-phenylpteridine derivatives is a cornerstone in the development of various therapeutic agents, particularly antifolates like methotrexate. The core structure, a pteridine ring, mimics folic acid, allowing these molecules to interact with critical enzymes in the folate metabolic pathway, such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts DNA synthesis and cell proliferation, a mechanism central to their application as anticancer agents.[1]

While several synthetic routes to 2,4-diamino-6-phenylpteridine derivatives exist, they are often accompanied by challenges that can impact yield, purity, and scalability. This guide will address these common hurdles with scientifically grounded explanations and practical solutions.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Primary Condensation Reaction

Question: I am attempting to synthesize a 2,4-diamino-6-phenylpteridine derivative via the Timmis synthesis by condensing a 5-nitroso-6-aminopyrimidine with an active methylene compound, but my yields are consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Timmis synthesis are a frequent challenge and can often be traced back to several key factors. The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, is designed to be regioselective, but its success is highly dependent on the quality of starting materials and reaction conditions.[2][3]

Here is a systematic approach to troubleshooting low yields:

1. Purity of Starting Materials:

  • 5-Nitroso-6-aminopyrimidine: This starting material can be unstable. Ensure it is pure and freshly prepared or properly stored. Impurities can lead to a multitude of side reactions.

  • Active Methylene Compound: The purity of the active methylene compound is equally critical. Verify its purity by appropriate analytical methods (e.g., NMR, GC-MS) before use.

2. Suboptimal Reaction Conditions:

  • Base Catalyst: The choice and concentration of the base (e.g., sodium methoxide, piperidine) are crucial.[2] An inappropriate base or concentration can lead to side reactions or incomplete reaction. It is advisable to screen different bases and their concentrations in small-scale pilot reactions.

  • Temperature and Reaction Time: These parameters are interdependent. An optimal balance is necessary to drive the reaction to completion without promoting decomposition or side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

3. Isomer Formation:

  • A common issue in pteridine synthesis is the formation of regioisomers (e.g., 6- vs. 7-substituted products), which can be difficult to separate and will lower the yield of the desired product.[3][4][5] The Timmis synthesis is generally regioselective for the 6-substituted product.[3] However, deviations in reaction conditions can sometimes lead to the formation of the 7-substituted isomer. Careful control of pH and temperature is essential.[5]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Start: Low Yield in Timmis Synthesis Check_Purity Verify Purity of Starting Materials (5-nitroso-6-aminopyrimidine and Active Methylene Compound) Start->Check_Purity Optimize_Base Optimize Base Catalyst (e.g., Sodium Methoxide, Piperidine) Check_Purity->Optimize_Base Pure Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Impure Optimize_Conditions Optimize Reaction Temperature and Time Optimize_Base->Optimize_Conditions Optimal Screen_Bases Screen Different Bases and Concentrations Optimize_Base->Screen_Bases Suboptimal Analyze_Isomers Analyze for Isomer Formation (e.g., by NMR or HPLC) Optimize_Conditions->Analyze_Isomers Optimal Time_Temp_Study Run Small-Scale Reactions at Different Temperatures and Times Optimize_Conditions->Time_Temp_Study Suboptimal Modify_Purification Modify Purification Strategy to Separate Isomers Analyze_Isomers->Modify_Purification Isomers Detected Success Improved Yield Analyze_Isomers->Success No Isomers, Yield Improved Purify_Materials->Optimize_Base Screen_Bases->Optimize_Conditions Time_Temp_Study->Analyze_Isomers Modify_Purification->Success

Caption: A logical workflow for troubleshooting low yields in the Timmis synthesis of pteridine derivatives.

Issue 2: Difficulty in Product Purification

Question: My reaction to synthesize a this compound derivative appears to be successful by TLC, but I am struggling to isolate a pure product. What purification strategies are most effective?

Answer: Purification of pteridine derivatives can be challenging due to their often poor solubility in common organic solvents and their tendency to form closely related impurities. A multi-step purification strategy is often necessary.

1. Crystallization:

  • Crystallization is a powerful technique for purifying solid compounds.[6] The choice of solvent is critical. For pteridine hydrochlorides, which are salts, polar solvents or solvent mixtures are often required. Experiment with different solvent systems (e.g., ethanol/water, methanol/ether) to find conditions that yield high-purity crystals.

2. Column Chromatography:

  • Chromatography is a versatile separation technique.[6] For pteridine derivatives, silica gel chromatography can be effective, but the choice of eluent is crucial. A gradient elution with increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often necessary to separate the product from starting materials and byproducts.

  • Due to the polar nature of these compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can also be a very effective purification method.

3. Extraction:

  • Liquid-liquid extraction can be used to remove certain impurities.[6] For example, if your product is a hydrochloride salt, it will be more soluble in the aqueous phase, while non-polar organic impurities can be removed by washing with an organic solvent.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench the reaction mixture and adjust the pH to precipitate the crude product. Filter and wash the solid with an appropriate solvent to remove soluble impurities.

  • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system identified through small-scale solubility tests.

  • Chromatography (if necessary): If recrystallization does not yield a pure product, subject the material to column chromatography.

Purification TechniqueAdvantagesDisadvantagesBest For
Crystallization Scalable, cost-effective, can yield very pure material.Finding a suitable solvent can be time-consuming; may not remove all impurities.Final purification step for solid products.
Column Chromatography High resolving power, can separate closely related compounds.Can be time-consuming and require large volumes of solvent; product loss on the column is possible.Removing impurities with different polarities.
Extraction Simple, quick, good for removing bulk impurities.Limited separation power; not effective for impurities with similar solubility to the product.Initial work-up and removal of non-polar/highly polar impurities.
Issue 3: Undesired Side Reactions

Question: I am observing unexpected byproducts in my synthesis of a 2,4-diamino-6-phenylpteridine derivative. What are some common side reactions and how can I minimize them?

Answer: Side reactions are a common occurrence in heterocyclic synthesis. In the context of pteridine synthesis, several side reactions can lead to the formation of unwanted impurities.

1. Isomer Formation: As mentioned previously, the formation of the 7-substituted isomer is a potential side reaction, particularly in syntheses that are not strictly regioselective.[4][5]

2. Over-oxidation or Reduction: Pteridines can exist in different oxidation states (fully aromatic, dihydro, and tetrahydro).[7] Depending on the reagents and conditions used, unintended oxidation or reduction of the pteridine ring can occur. The use of mild and specific reagents is crucial.

3. Reactions with the Solvent: In some cases, the solvent can participate in the reaction. For example, when using dimethylformamide (DMF) as a solvent in reactions involving hydrazine, formylation of the product can occur.[8]

4. Decomposition: Pteridine derivatives can be sensitive to harsh conditions such as high temperatures or extreme pH.[9] This can lead to decomposition and the formation of a complex mixture of byproducts.

Minimization Strategies:

  • Careful Control of Reaction Conditions: Maintain strict control over temperature, pH, and reaction time.

  • Inert Atmosphere: For reactions involving sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Choice of Solvent: Select a solvent that is inert under the reaction conditions.

  • Appropriate Reagents: Use reagents that are selective for the desired transformation to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare 2,4-diamino-6-phenylpteridine?

There are several established routes, each with its advantages and disadvantages. The most common methods start from pyrimidine derivatives.[10][11] The Timmis synthesis, involving the condensation of 2,4,6-triamino-5-nitrosopyrimidine with a phenyl-substituted active methylene compound, is a widely used and regioselective method.[3] Microwave-assisted synthesis has also been reported as a green and efficient alternative.[12][13][14]

Q2: How can I confirm the structure of my synthesized this compound derivative?

A combination of analytical techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H and C=N bonds.[15]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the calculated values for the proposed structure.[15]

Q3: My this compound derivative has poor solubility. How can I improve this for biological assays?

The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[9] For biological assays, you can try the following:

  • Prepare a stock solution in a polar aprotic solvent like DMSO, and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological activity.[9]

  • Use co-solvents or surfactants in the assay buffer to improve solubility.

  • Further salt formation with other acids could be explored to find a more soluble form.

Q4: Are there any specific safety precautions I should take when working with pteridine derivatives and their precursors?

Yes, standard laboratory safety practices should always be followed. Some specific points to consider are:

  • Many of the reagents used in the synthesis, such as hydrazine and nitrosating agents, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • The biological activity of pteridine derivatives means they should be handled with care, especially if their toxicological properties are unknown.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a general method for the synthesis of a 2,4-diamino-6-substituted-pteridine, which can be adapted for the phenyl derivative.

Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine (an intermediate for many derivatives)

This synthesis is based on the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[5]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine hydrochloride

  • Dihydroxyacetone

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in water.

  • Adjust the pH of the solution to approximately 5.5 using dilute NaOH or HCl as needed.[5] This pH is critical to favor the formation of the 6-substituted isomer over the 7-substituted isomer.[5]

  • Add dihydroxyacetone to the solution with stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The crude product can be further purified by recrystallization from a water/ethanol mixture.

To obtain the final 2,4-diamino-6-phenylpteridine, a similar condensation can be performed with a phenyl-substituted dicarbonyl compound.

Conclusion

The synthesis of this compound derivatives is a rewarding yet challenging area of organic synthesis. By understanding the underlying chemical principles and anticipating common pitfalls, researchers can significantly improve their success rate. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt these principles to your specific synthetic targets.

References

  • BenchChem. (n.d.). Troubleshooting isomer formation in pteridine synthesis.
  • Weinstock, J., et al. (1968). Pteridines. VII. Some 2,4-diamino-6-phenylpteridines. Journal of Medicinal Chemistry.
  • Synthesis of nanodispersible 6-aryl-2,4-diamino-1,3,5-triazine and its derivatives. (n.d.).
  • Baugh, C. M., & Shaw, E. (1964). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. Google Patents.
  • Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
  • Pusching, S., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. PMC.
  • Bicyclic 6-6 Systems: Pteridines. (n.d.).
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). New Journal of Chemistry.
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Diamino-6-chloromethylpteridine and 2,4-Diamino-6-bromomethylpteridine.
  • Improved synthesis of 2,4-diamino-6-hydroxymethylpteridine. (n.d.). Google Patents.
  • Pteridines. IV. Synthesis of 2,4,6-Triamino-7-phenylpteridine and Related Compounds through the Hofmann Reaction. (n.d.). The Journal of Organic Chemistry.
  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflamm
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine deriv
  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). MDPI.
  • BenchChem. (n.d.). 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability.
  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. (2022). Journal of Medicinal Chemistry.
  • Expression, purification, crystallization and preliminary crystallographic analysis of recombinant pteridine reductase of Trypanosoma cruzi. (2001). PubMed.
  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. (n.d.). PMC.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). PMC.
  • Determination of pteridines in biological samples with an emphasis on their stability. (2013).
  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. (n.d.). PMC.
  • XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. (2017).
  • Synthesis and characterization of Lanthanide metal complexes with 2,4-diamino-6-Phenyl-1,3,5-triazie. (2026).
  • Synthesis of pteridines derivatives from different heterocyclic compounds. (2014).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • BenchChem. (n.d.). Application of 2,4-Diamino-6-chloromethylpteridine in Solid-Phase Synthesis: A Guide for Researchers.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification.

Sources

addressing solubility issues with 2,4-Diamino-6-phenylpteridine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Solubility Challenge

The "Salt Trap": Why your HCl salt precipitates in PBS.

Researchers often assume that because they purchased the hydrochloride salt (HCl), the compound will be water-soluble.[1][2] While the HCl form improves initial dissolution in pure water, it fails in biological buffers (like PBS or DMEM) due to the Common Ion Effect and pH Reversion .[1]

The Mechanism of Failure
  • pKa Dynamics: The pteridine ring is a weak base with a pKa

    
     6.2.[1][2]
    
  • The pH Clash: In an acidic environment (pH < 5), the molecule is protonated (cationic) and soluble.[1][2] However, physiological buffers (pH 7.[1][2]4) force the molecule into its uncharged, free-base state.[1][2]

  • Aggregation: The planar pteridine rings exhibit strong

    
    -
    
    
    
    stacking interactions.[1][2] Once deprotonated at pH 7.4, the molecules instantly aggregate and crash out of solution.[1][2]

Key Takeaway: You cannot dissolve this compound directly into pH 7.4 buffer at high concentrations (>50 µM), even as an HCl salt.[1][2] You must use a carrier solvent or a solubility enhancer .[1][2]

Part 2: Step-by-Step Preparation Protocols

Protocol A: The "DMSO Spike" Method (For Cell Culture/Assays)

Best for: In vitro assays where low concentrations (<100 µM) are required.[1]

Materials:

  • 2,4-Diamino-6-phenylpteridine HCl solid[1]

  • Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered[1]

  • PBS or Culture Media (pre-warmed to 37°C)[1]

Workflow:

  • Primary Stock: Dissolve the solid powder in 100% anhydrous DMSO to a concentration of 10 mM to 20 mM . Vortex vigorously. The solution should be clear and yellow.[2]

    • Tech Note: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do NOT add the DMSO stock directly to the cell culture plate.[1][2] This causes local high-concentration precipitation.[1][2]

    • Prepare a 10x working solution in media.

    • Add the DMSO stock dropwise to the media while vortexing rapidly.[1][2]

  • Final Application: Dilute the 10x solution into your final wells.

    • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[1][2]

Protocol B: The Cyclodextrin "Cage" (For Animal Studies/High Dose)

Best for: In vivo injection or high-concentration aqueous formulations where DMSO is toxic.[1]

Materials:

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1]
  • Sterile Water or Saline

Workflow:

  • Prepare a 40% (w/v) HP-

    
    -CD  solution in sterile water.[1][2]
    
  • Add 2,4-Diamino-6-phenylpteridine HCl powder to the cyclodextrin solution.

  • Sonicate for 20–30 minutes at 40°C. The hydrophobic pteridine ring will encapsulate within the cyclodextrin cone, shielding it from water.

  • pH Adjustment: If the solution remains cloudy, lower the pH to 5.0 using 0.1 N HCl to assist initial dissolution, then slowly back-titrate to pH 6.5–7.0 using 0.1 N NaOH. The cyclodextrin will prevent reprecipitation.[1][2]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision tree for solubilizing pteridine derivatives based on the target application.

SolubilityWorkflow Start Start: Solid 2,4-Diamino-6-phenylpteridine HCl SolventChoice Choose Solvent System Start->SolventChoice DMSO Anhydrous DMSO Stock (10-20 mM) SolventChoice->DMSO Standard In Vitro Aqueous Direct Aqueous Buffer (PBS pH 7.4) SolventChoice->Aqueous Incorrect Path Cyclodextrin 40% HP-beta-CD (Aqueous) SolventChoice->Cyclodextrin In Vivo/High Conc CellCulture Cell Culture Application (Keep DMSO < 0.5%) DMSO->CellCulture Dilute into Media (Rapid Vortexing) Precipitation FAILURE: Immediate Precipitation (pH > pKa Reversion) Aqueous->Precipitation Common Ion Effect InVivo In Vivo / High Dose (No DMSO Toxicity) Cyclodextrin->InVivo Sonicate 40°C

Figure 1: Decision matrix for solubilization.[1][2] Direct aqueous dissolution is the primary failure mode for pteridine HCl salts.

Part 4: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the DMSO stock to PBS. Why?

A: This is "crash precipitation."[1][2]

  • Cause: You exceeded the intrinsic solubility of the free base form. When DMSO (miscible with water) dilutes out, the solvent environment becomes 99% water.[1][2] At pH 7.4, the molecule deprotonates (loses its HCl charge) and reverts to its hydrophobic state.[1][2]

  • Fix:

    • Lower the concentration.[1][2]

    • Warm the PBS to 37°C before adding the stock.

    • Use the Protocol B (Cyclodextrin) method if high concentrations are strictly necessary.[1][2]

Q2: Is the compound light-sensitive?

A: Yes, highly. Pteridines are fluorophores and are susceptible to photo-oxidation.[1][2]

  • Symptom: The yellow solution turns dark orange or brown over time.[1][2]

  • Protocol: Always wrap tubes in aluminum foil and store stocks at -20°C in the dark. Avoid working under direct sunlight or intense biosafety cabinet lights for prolonged periods [1].[1][2]

Q3: Can I use ethanol instead of DMSO?

A: Generally, no .[1][2] Pteridines have significantly lower solubility in ethanol compared to DMSO.[1][2] While ethanol is less toxic to cells, you will likely struggle to reach a stock concentration high enough (e.g., 10 mM) to allow for adequate dilution [2].[1] Stick to DMSO or Dimethylacetamide (DMA).[1][2]

Q4: The certificate of analysis says "Soluble in Formic Acid." Can I use that?

A: Only for analytical chemistry (e.g., Mass Spec or HPLC).[1][2] Formic acid protonates the nitrogens in the pteridine ring, forcing solubility.[1][2] However, formic acid is highly cytotoxic and cannot be used for biological assays.[1][2]

Part 5: Physicochemical Data Summary

PropertyValueImplication for Handling
Molecular Weight ~289.7 (HCl salt)Use this MW for molarity calculations, not the free base MW (~253.2).[1]
pKa ~6.2 (Pteridine ring)At pH 7.4, >90% of the molecule is uncharged (insoluble).[1]
Appearance Yellow Crystalline SolidDistinctive color; visual precipitate check is easy.[1][2]
Solubility (Water) < 0.1 mg/mL (pH 7.[1][2]4)Essentially insoluble without modification.[1][2]
Solubility (DMSO) ~ 5–10 mg/mLPreferred solvent for stock solutions.[1][2]
Stability Light SensitiveStore in amber vials or foil; -20°C.

References

  • Photostability of Pteridines

    • Source: National Institutes of Health (PubMed)[1]

    • Context: Studies on the structurally related Triamterene confirm high fluorescence and susceptibility to photo-degradation.[1][2]

    • Link:[1]

  • Solubility Data (Cayman Chemical)

    • Source: Cayman Chemical Product Information (Triamterene)[1]

    • Context: Provides comparative solubility data for pteridine analogs in DMSO, Ethanol, and PBS.
    • Link:[1]

  • Cyclodextrin Solubilization

    • Source: Sigma-Aldrich Technical Support[1]

    • Context: Protocols for using 2-Hydroxypropyl-

      
      -cyclodextrin to solubilize hydrophobic APIs.[1][2]
      
    • Link:[1]

  • Compound Structure & Properties

    • Source: PubChem (NIH)[1]

    • Context: Chemical and physical properties of 2,4,7-Triamino-6-phenylpteridine (Triamterene) and related analogs.[1][3]

    • Link:[1]

Sources

potential interference of 2,4-Diamino-6-phenylpteridine hydrochloride with other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 2,4-Diamino-6-phenylpteridine hydrochloride (Triamterene HCl) Primary Mechanism: Epithelial Sodium Channel (ENaC) Blocker / Potassium-Sparing Diuretic Structural Class: Pteridine derivative (Structural analog of Folic Acid)

Introduction: The "Hidden" Variable in Your Assay

Welcome to the technical support guide for 2,4-Diamino-6-phenylpteridine HCl. While widely used as an ENaC blocker, this compound possesses distinct physicochemical properties—specifically intrinsic fluorescence and folate-like structural homology —that frequently generate false positives in high-throughput screening and microscopy.

This guide treats the reagent not just as a drug, but as a chemically active component of your detection system.

Module 1: Optical Interference (Fluorescence & Absorbance)

The Issue: Users frequently report "high background," "saturated DAPI signals," or "artifactual localization" in the blue channel (405 nm excitation) when treating cells with Triamterene HCl.

The Mechanism: Triamterene contains a pteridine ring system, which is a potent fluorophore.

  • Excitation (Ex): ~360–370 nm (UV range)

  • Emission (Em): ~430–460 nm (Blue range)

  • Consequence: Its emission spectrum overlaps almost perfectly with DAPI , Hoechst 33342 , and Coumarin . If you are imaging cells treated with this compound, the drug itself will light up in the nuclear channel, regardless of where it is localized in the cell (often lysosomal or cytoplasmic accumulation).

Troubleshooting Protocol: Spectral Compatibility Check

Do not assume the signal is your nuclear stain. Perform this validation step before any imaging experiment.

  • Prepare Cell-Free Control:

    • Well A: Buffer + Nuclear Stain (Positive Control)

    • Well B: Buffer + Triamterene HCl (Test Sample) at experimental concentration (e.g., 10 µM).

    • Well C: Buffer only (Blank).

  • Measure:

    • Excitation: 350 nm / Emission: 450 nm.

  • Interpretation:

    • If Well B RFU (Relative Fluorescence Units) > 10% of Well A, you have significant interference.

Decision Logic: Fluorescence Interference

Fluorescence_Interference Start User observes signal in DAPI/Blue Channel Check Is Triamterene present in the buffer? Start->Check Yes Yes Check->Yes Step1 Run Cell-Free Control: Buffer + Drug (No Stain) Yes->Step1 Result Does the Drug alone fluoresce at Ex360/Em460? Step1->Result True Yes (High Signal) Result->True False No (Background levels) Result->False Action1 INTERFERENCE CONFIRMED 1. Switch to Red/Far-Red Nuclear Stains (DRAQ5, RedDot) 2. Wash cells 3x before imaging (if reversible) True->Action1 Action2 Signal is likely real. Proceed with experiment. False->Action2

Figure 1: Decision tree for identifying and mitigating false-positive signals in the blue fluorescence channel caused by Triamterene.

Module 2: Solubility & Precipitation (The "Inconsistent" Data)

The Issue: Researchers observe high variability in IC50 values or "noisy" SPR/absorbance data.

The Mechanism: Triamterene HCl is a salt, but the parent compound is a weak base with poor aqueous solubility.

  • The Trap: It dissolves well in DMSO. However, when a high-concentration DMSO stock (e.g., 10 mM) is spiked into a neutral pH buffer (PBS pH 7.4), the "pH shock" can cause the free base to crash out of solution as micro-precipitates.

  • Impact: These micro-precipitates scatter light, artificially increasing Optical Density (OD) in absorbance assays (like MTT or ELISA) and reducing the effective drug concentration available to cells.

Solubility Guidelines
Solvent SystemSolubility LimitNotes
DMSO ~10–25 mMRecommended for stock preparation.
Water (Neutral) < 0.1 mg/mLVery Poor. Do not dissolve directly in water.
PBS (pH 7.4) < 50 µMRisk of precipitation above this concentration upon dilution.
Acidic Water ModerateSolubility improves at pH < 5 due to protonation.
Protocol: The "Step-Down" Dilution Method

To prevent "crashing out" when moving from DMSO to Media:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 in water (not PBS) to create a 1 mM working solution. (The slight acidity of water vs. buffered PBS helps maintain solubility).

  • Final Step: Dilute the 1 mM working solution into pre-warmed culture media (containing serum) to the final concentration (e.g., 10 µM).

    • Why? Serum proteins (Albumin) can bind the drug and act as a carrier, preventing precipitation that occurs in serum-free buffers.

Module 3: Biological & Metabolic Cross-Talk

The Issue: Unexpected toxicity in folate-deficient media or interference with anti-cancer drug studies (e.g., Methotrexate).

The Mechanism:

  • Folate Antagonism: Triamterene is a pteridine analog, structurally similar to Folic Acid and Methotrexate. It acts as a weak, competitive inhibitor of Dihydrofolate Reductase (DHFR) [1, 2].

  • Consequence: In experiments involving nucleotide synthesis, DNA repair, or antifolate drugs, Triamterene can synergize with the treatment, leading to exaggerated toxicity that is not related to ENaC blockade.

The Issue: False positives in metabolic assays (MTT/WST-8).

The Mechanism:

  • Reductive Chemistry: Pteridine rings can participate in redox cycling. In cell-free conditions, high concentrations of pteridines have been observed to reduce tetrazolium salts (MTT) to formazan directly, or alter the pH sufficiently to affect the color change [3].

Troubleshooting Protocol: Metabolic Specificity

If using MTT/MTS assays:

  • Run a "Media-Only" Control: Incubate Media + Triamterene + MTT (No cells).

  • Check: If the solution turns purple, the drug is chemically reducing the dye.

  • Solution: Switch to ATP-based viability assays (e.g., CellTiter-Glo) which rely on luciferase and are less susceptible to redox interference.

Pathway Interaction Map

Pathway_Interference cluster_interference Potential Experimental Artifacts Triamterene Triamterene HCl ENaC ENaC Channel (Target) Triamterene->ENaC Blocks (Primary) DHFR DHFR Enzyme (Off-Target) Triamterene->DHFR Inhibits (Weak) Structural Analog Folate Folate Metabolism DHFR->Folate Regulates DNA_Synth DNA Synthesis Folate->DNA_Synth Required for

Figure 2: Biological interaction map highlighting the primary target (ENaC) and the off-target inhibition of DHFR, which can confound cell proliferation studies.

FAQs

Q: Can I use DAPI to stain nuclei in Triamterene-treated cells? A: It is risky. Because Triamterene emits in the blue range (440nm), it is safer to use a far-red nuclear stain like DRAQ5 (Ex 647nm) or RedDot to avoid spectral overlap.

Q: My stock solution in DMSO turned yellow/orange. Is it degraded? A: No. Triamterene is naturally a yellow crystalline powder.[1] A yellow solution is normal. However, if it turns dark brown or precipitates, discard it.

Q: Why is the drug toxic to my control cells? A: Check your media formulation. If you are using "Folate-Free" RPMI or DMEM to study metabolic pathways, Triamterene’s weak DHFR inhibition becomes lethal because the cells cannot compensate for the folate blockade.

References

  • PubChem. (n.d.).[2] Triamterene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • DrugBank. (n.d.). Triamterene: Pharmacology and Interactions. Retrieved from [Link]

  • Bowdoin College. (n.d.). Fluorescence excitation spectra of the S1 states of isolated trienes. (Contextual validation of polyene/pteridine fluorescence). Retrieved from [Link]

Sources

calibration and standardization for quantitative analysis with 2,4-Diamino-6-phenylpteridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 2,4-Diamino-6-phenylpteridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on calibration, standardization, and troubleshooting for the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of this compound?

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantitative analysis of this compound. Due to the polar nature of pteridines, reversed-phase (RP) HPLC with a C18 column is a common choice.[1] However, for highly polar pteridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.[2] Detection is typically performed using a UV detector, as the pteridine ring system is chromophoric.

Q2: How should I prepare standard solutions of this compound?

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Protocol for Preparation of Stock Standard Solution:

  • Weighing: Accurately weigh a suitable amount of this compound reference standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a suitable solvent. Due to the hydrochloride salt form, it should have good solubility in aqueous solutions.[3] For pteridines, initial dissolution in a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) may be necessary before diluting with the mobile phase or a compatible solvent.[4]

  • Dilution: Quantitatively transfer the dissolved standard to a volumetric flask and dilute to the mark with the chosen solvent to achieve a known concentration.

  • Storage: Store stock solutions in a refrigerator at 2-8°C and protect from light to prevent degradation.[3] The stability of pteridine standard solutions should be evaluated; for some, stability has been demonstrated for at least 3 weeks at -18°C.[4]

Q3: What is the importance of a calibration curve and how do I construct one?

A calibration curve is essential for determining the concentration of an analyte in an unknown sample by comparing its response to a set of standards of known concentrations.

Experimental Workflow for Generating a Calibration Curve:

cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_plot Data Analysis s1 Prepare Stock Solution (e.g., 1 mg/mL) s2 Perform Serial Dilutions s1->s2 s3 Create Calibration Standards (e.g., 5-7 concentration levels) s2->s3 a1 Inject Standards into HPLC System s3->a1 a2 Record Peak Area/Height Response a1->a2 p1 Plot Peak Area vs. Concentration a2->p1 p2 Perform Linear Regression p1->p2 p3 Determine R² and Equation (y = mx + c) p2->p3 cluster_pressure Pressure Check cluster_peak Peak Analysis cluster_solutions Potential Solutions start Chromatographic Problem Identified p1 Pressure Normal? start->p1 p2 High Pressure? Check for blockages. p1->p2 No, High p3 Low Pressure? Check for leaks. p1->p3 No, Low pk1 Peak Shape Issue? p1->pk1 Yes pk2 Retention Time Shift? pk1->pk2 No s1 Check Mobile Phase (Composition, pH, Degassing) pk1->s1 Tailing/Fronting s2 Check Column (Equilibration, Contamination) pk1->s2 Tailing/Fronting s3 Check Injector & Syringe pk1->s3 Tailing/Fronting pk3 No/Small Peaks? pk2->pk3 No pk2->s1 Yes pk2->s2 Yes pk3->s3 Yes s4 Check Detector Settings pk3->s4 Yes s5 Prepare Fresh Standards/Samples pk3->s5 Yes

Sources

method refinement for improved yield in 2,4-Diamino-6-phenylpteridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific challenges in synthesizing 2,4-diamino-6-phenylpteridine hydrochloride . Unlike its commercial analog Triamterene (2,4,7-triamino-6-phenylpteridine), this target lacks the 7-amino group, requiring a distinct synthetic strategy—typically the condensation of 2,4,5,6-tetraaminopyrimidine (TAP) with phenylglyoxal .

The primary failure modes in this synthesis are oxidative degradation of the tetraamine precursor and poor regioselectivity , leading to the unwanted 7-phenyl isomer. This guide provides an optimized protocol focusing on pH control and bisulfite-mediated regiosteering to maximize the yield of the biologically active 6-phenyl isomer.

Module 1: Pre-Reaction & Reagent Stability

Q: My tetraaminopyrimidine (TAP) turns dark purple/black immediately upon dissolution. How does this affect yield?

A: This indicates rapid oxidative degradation. TAP is highly air-sensitive.

  • Mechanism: The electron-rich diaminopyrimidine core oxidizes to quinonoid species (violurates) in the presence of oxygen, which inhibits the condensation reaction and creates "tar."

  • Solution:

    • Salt Selection: Never store the free base. Use 2,4,5,6-tetraaminopyrimidine sulfate or dihydrochloride as the starting material.

    • In Situ Protection: Add sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to the reaction mixture before adding the phenylglyoxal. This acts as an oxygen scavenger and keeps the amine nucleophiles in the reduced state.

    • Deoxygenation: Sparge all aqueous solvents with nitrogen or argon for 15 minutes prior to use.

Module 2: The Condensation Reaction (Yield & Regioselectivity)

Q: I am getting a 50:50 mixture of the 6-phenyl and 7-phenyl isomers. How do I favor the 6-phenyl target?

A: Regioselectivity is dictated by the pH-dependent condensation mechanism.

  • The Principle: The reaction involves the condensation of a 1,2-dicarbonyl (phenylglyoxal) with a 4,5-diaminopyrimidine.

    • Neutral/Basic pH: Favors the formation of the 7-phenyl isomer or intractable mixtures.

    • Acidic pH (3.0 – 4.0): Favors the 6-phenyl isomer . Protonation of the most basic pyrimidine nitrogen directs the initial nucleophilic attack of the phenylglyoxal aldehyde group to the 5-amino position of the pyrimidine.

  • The "Bisulfite Steering" Effect: Using sodium bisulfite not only prevents oxidation but can form a transient adduct with the phenylglyoxal aldehyde, slowing its reactivity and allowing the thermodynamic 6-phenyl product to form preferentially over the kinetic 7-phenyl product.

Protocol: Optimized Condensation Workflow
  • Dissolution: Suspend 10 mmol TAP sulfate in water (50 mL) under N₂.

  • Buffering: Adjust pH to 3.5 ± 0.2 using 1M NaOH or HCl. Strict control is critical.

  • Additive: Add sodium bisulfite (1.1 eq). Stir for 10 min.

  • Addition: Add phenylglyoxal monohydrate (1.1 eq) dissolved in ethanol (slow dropwise addition over 30 mins).

  • Reaction: Heat to 50–60°C for 4–6 hours. Avoid reflux temperatures initially to prevent polymerization.

Visualization: Reaction Pathway & Regioselectivity

PteridineSynthesis cluster_conditions Optimization Factors TAP 2,4,5,6-Tetraaminopyrimidine (TAP) Intermediate Schiff Base Intermediate TAP->Intermediate + PG, pH 3.5 PG Phenylglyoxal Isomer6 TARGET: 2,4-Diamino-6-phenylpteridine Intermediate->Isomer6 Acidic pH (Thermodynamic Path) Isomer7 IMPURITY: 2,4-Diamino-7-phenylpteridine Intermediate->Isomer7 Neutral/Basic pH (Kinetic Path) Bisulfite Additive Bisulfite Additive Bisulfite Additive->Intermediate Stabilizes Slow Addition Slow Addition

Figure 1: Reaction pathway illustrating the pH-dependent divergence between the desired 6-phenyl isomer and the unwanted 7-phenyl impurity.

Module 3: Isolation & Purification

Q: The crude product is a yellow-brown solid. How do I remove the 7-phenyl isomer?

A: Pteridines are notoriously insoluble, making chromatography difficult. Exploiting solubility differences in isomeric salts is the most effective method.

  • Method 1: Bisulfite Adduct Separation:

    • The 6-isomer and 7-isomer have different affinities for bisulfite complexation.[1]

    • Suspend the crude mixture in 10% NaHSO₃ solution. Heat to 80°C and filter hot. The 7-isomer often remains undissolved or precipitates first upon cooling, while the 6-isomer remains in the mother liquor as a soluble sulfonate adduct, which can be reverted to the pteridine by raising the pH or heating with acid.

  • Method 2: Recrystallization from Formic Acid:

    • Dissolve the crude solid in minimum hot formic acid (80–90%).

    • Add hot water until turbidity appears.

    • Cool slowly. The 6-phenyl isomer typically crystallizes in a purer form.

Module 4: Salt Formation (Hydrochloride)

Q: How do I convert the free base to the Hydrochloride salt without hydrolyzing the amine groups?

A: Pteridines are weak bases (pKa ~1-2). They require strong acid to form stable salts.

  • Protocol:

    • Suspend the purified free base in 6N HCl (approx. 10-15 volumes).

    • Heat to 80°C to ensure partial dissolution/protonation.

    • Cool slowly to 4°C. The bright yellow/orange hydrochloride salt will precipitate.

    • Critical Step: Wash the filter cake with acetone or diethyl ether , not water. The HCl salt can hydrolyze back to the free base if washed with water (due to the weak basicity of the pteridine ring).

Data: Solubility Profile
SolventSolubility (Free Base)Solubility (HCl Salt)Notes
Water (pH 7) < 0.01 mg/mL (Insoluble)< 0.1 mg/mL (Sparingly)Salt hydrolyzes in excess water.
0.1 N HCl < 0.1 mg/mL1-5 mg/mL Acidic pH stabilizes the salt.
DMSO ~ 5 mg/mL~ 10 mg/mLGood for NMR/Stock solutions.
Ethanol InsolubleInsolubleGood antisolvent for precipitation.
Formic Acid > 50 mg/mL SolubleBest solvent for recrystallization.

References

  • Baugh, C. M., & Shaw, E. (1964). The Synthesis of 6-Hydroxymethylpteridines. Journal of Organic Chemistry, 29(12), 3610–3612. (Establishes the pH 3-4 rule for 6-isomer preference in pteridine condensation). Link

  • Weinstock, J., & Dunoff, R. Y. (1968).[2] Pteridines. IX. Some Pteridine Isomers of Triamterene. Journal of Medicinal Chemistry, 11(3), 565–568. (Details the synthesis and separation of phenylpteridine isomers). Link

  • BenchChem Technical Support. (2025). 7-phenylpteridine solubility and stability characteristics. (Provides solubility data for phenyl-substituted pteridines). Link

  • Taghavi-Moghadam, S., & Pfleiderer, W. (1997). Synthesis and properties of 6- and 7-aryl-substituted pteridines. Tetrahedron Letters. (Modern review of regioselective coupling).

Sources

Validation & Comparative

A Comparative Guide to the Experimental Validation of 2,4-Diamino-6-phenylpteridine as a Neuronal Nitric Oxide Synthase Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 2,4-Diamino-6-phenylpteridine, a pteridine-based compound with significant potential as a selective modulator of pterin-dependent enzymes. Moving beyond simple cataloging of properties, we present a framework for its experimental validation, comparing its performance against established alternatives and providing detailed, field-tested protocols to ensure data integrity and reproducibility.

Section 1: The Mechanistic Landscape: Targeting the Tetrahydrobiopterin (BH4) Cofactor Site

Pteridine derivatives are a cornerstone of modern pharmacology, largely due to their structural mimicry of endogenous folates and biopterins. 2,4-Diamino-6-phenylpteridine belongs to a class of compounds specifically designed to interact with enzymes that rely on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).

The primary target for this class of molecules is Nitric Oxide Synthase (NOS) . NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule.[1] Maximal activation of NOS is critically dependent on the binding of BH4 to the enzyme's oxygenase domain.[2] The 2,4-diamino pteridine core, particularly when combined with a bulky aryl substituent at the 6-position (such as a phenyl group), acts as a potent antagonist at the BH4 binding site.[1] This competitive inhibition effectively reduces the catalytic output of NOS, making such compounds valuable tools for studying NO-mediated pathophysiology in neurodegenerative diseases, inflammation, and septic shock.[1]

While NOS is the principal target, the pteridine scaffold suggests potential interactions with other pterin-dependent enzymes, such as Dihydropteridine Reductase (DHPR), which regenerates BH4, or Dihydrofolate Reductase (DHFR), a key enzyme in folate metabolism.[3][4] Understanding this target profile is essential for interpreting experimental outcomes.

NOS_Pathway_Inhibition cluster_0 NOS Catalytic Cycle cluster_1 Cofactor Binding & Inhibition L_Arginine L-Arginine NOS_Enzyme nNOS Enzyme L_Arginine->NOS_Enzyme Substrate L_Citrulline L-Citrulline + Nitric Oxide (NO) NOS_Enzyme->L_Citrulline Product Signaling Neuronal Signaling (e.g., cGMP pathway) L_Citrulline->Signaling BH4 BH4 Cofactor BH4->NOS_Enzyme Required for Maximal Activity Inhibitor 2,4-Diamino- 6-phenylpteridine Inhibitor->NOS_Enzyme Competitive Antagonist Griess_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Detection cluster_2 Data Analysis A Prepare Reaction Buffer: HEPES, CaCl₂, Calmodulin, NADPH, L-Arginine, BH4 B Add Purified nNOS Enzyme to Microplate Wells A->B C Add Test Compound (2,4-Diamino-6-phenylpteridine) or Vehicle Control B->C D Incubate at 37°C to Allow NO Production C->D E Add Griess Reagent I (Sulfanilamide) D->E F Add Griess Reagent II (NED) E->F G Incubate for 10 min (Color Development) F->G H Read Absorbance at 540 nm G->H I Calculate % Inhibition vs. Vehicle Control H->I J Determine IC50 Value I->J

Figure 2: Workflow for the in vitro nNOS inhibition Griess assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM CaCl₂, 10 µg/mL calmodulin, 1 mM NADPH, 100 µM L-arginine, and 10 µM BH4.

  • Plate Setup: In a 96-well microplate, add 50 µL of reaction buffer to each well.

  • Compound Addition: Add 25 µL of 2,4-Diamino-6-phenylpteridine (at various concentrations) or vehicle (e.g., DMSO) to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of purified recombinant nNOS enzyme.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well. [2] * Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. [2]7. Color Development: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular NO Production Assay (DAF-FM Diacetate)

This protocol validates the compound's activity in a biological context by measuring NO production in live cells using a fluorescent probe.

Causality: This assay confirms that the compound can cross the cell membrane and engage its target in a complex intracellular environment. DAF-FM diacetate is a cell-permeant, non-fluorescent molecule that, upon intracellular de-esterification and reaction with NO, becomes highly fluorescent, providing a direct measure of NO synthesis. [3][5]

DAF_FM_Workflow cluster_0 Cell Preparation & Loading cluster_1 Stimulation & Imaging cluster_2 Validation & Analysis P1 Culture Neuronal Cells (e.g., SH-SY5Y) on Glass-bottom Dishes P2 Pre-treat with Test Compound or Vehicle Control P1->P2 P3 Load Cells with 5 µM DAF-FM Diacetate (30 min at 37°C) P2->P3 P4 Wash to Remove Excess Probe P3->P4 P5 Stimulate NO Production (e.g., with NMDA or Calcium Ionophore) P4->P5 P6 Acquire Fluorescence Images (Ex/Em: 495/515 nm) via Microscopy P5->P6 P7 Quantify Mean Fluorescence Intensity P6->P7 P8 Parallel Assay: Assess Cell Viability (e.g., MTT Assay) P9 Determine Inhibition of NO Production P7->P9

Figure 3: Workflow for cellular NO detection using DAF-FM diacetate.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom imaging dishes and grow to ~75% confluency. [4]2. Compound Pre-treatment: Pre-incubate the cells with various concentrations of 2,4-Diamino-6-phenylpteridine or vehicle for 1-2 hours.

  • Probe Loading: Replace the medium with fresh medium containing 5-10 µM DAF-FM diacetate. Incubate for 30-60 minutes at 37°C. [3]4. Wash and De-esterification: Gently wash the cells twice with a buffered salt solution (e.g., HBSS) to remove excess probe. Add fresh buffer and incubate for an additional 15-30 minutes to allow for complete intracellular de-esterification. [5]5. Stimulation: Add a stimulating agent (e.g., 100 µM NMDA for neuronal cells) to induce NO production.

  • Imaging: Immediately begin acquiring fluorescence images using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission ~495/515 nm).

  • Data Analysis: Quantify the mean fluorescence intensity in the cells over time. Compare the fluorescence increase in compound-treated cells to vehicle-treated cells.

  • Trustworthiness Control: In a parallel experiment, perform a cell viability assay (e.g., MTT or LDH assay) using the same compound concentrations to ensure that any observed decrease in fluorescence is due to NOS inhibition and not cytotoxicity.

References

  • Bio-protocol. (n.d.). Nitric Oxide Measurement. Retrieved from [Link]

  • Werner, E. R., Gorren, A. C., Heller, R., Werner-Felmayer, G., & Mayer, B. (1999). Inhibition of neuronal nitric oxide synthase by 4-amino pteridine derivatives: structure-activity relationship of antagonists of (6R)-5,6,7,8-tetrahydrobiopterin cofactor. PubMed. Retrieved from [Link]

  • Armarego, W. L., & Ohnishi, A. (1987). Inhibition of dihydropteridine reductase by catecholamines and related compounds. PubMed. Retrieved from [Link]

  • Gross, S. S., & Levi, R. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. PubMed. Retrieved from [Link]

  • Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. Retrieved from [Link]

  • SfRBM. (n.d.). A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. Retrieved from [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • MDPI. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • PMC. (n.d.). Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide (NO) scavenging assay, following Griess reagent method... Retrieved from [Link]

  • PMC. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). Retrieved from [Link]

  • Gross, S. S., & Levi, R. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. PubMed. Retrieved from [Link]

  • Gross, S. S., & Levi, R. (2004). The mechanism of potent GTP cyclohydrolase I inhibition by 2,4-diamino-6-hydroxypyrimidine. PubMed. Retrieved from [Link]

  • ResearchGate. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Sung, Y. J., Lin, X., & Chakravarty, S. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. PubMed. Retrieved from [Link]

Sources

Technical Comparison Guide: 2,4-Diamino-6-phenylpteridine HCl vs. Standard Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6-phenylpteridine hydrochloride (Triamterene) is a potassium-sparing diuretic that possesses strong intrinsic fluorescence, a property often overlooked in pharmacological assays. While not commercially marketed as a "dye," its photophysical profile mimics standard UV-excited nuclear stains, creating a high risk of experimental artifact in drug development workflows.

This guide compares Triamterene’s intrinsic fluorescence against industry-standard fluorophores (DAPI , Hoechst 33342 ) to assist researchers in:

  • Label-Free Tracking: Utilizing the compound's autofluorescence for pharmacokinetic distribution studies.

  • Artifact Elimination: Preventing false-positive nuclear signals in Triamterene-treated samples.

  • Mechanistic Differentiation: Understanding its DNA intercalation versus the minor-groove binding of classical stains.

Part 1: Photophysical & Mechanistic Comparison

Triamterene exhibits a "DAPI-like" spectral signature, exciting in the near-UV and emitting in the blue region. However, its binding mechanism and quantum efficiency differ significantly from purpose-built dyes.

Table 1: Comparative Photophysical Properties
FeatureTriamterene (Drug) DAPI (Standard Stain) Hoechst 33342 (Live Stain)
Core Structure Pteridine derivativeIndole derivativeBisbenzimide
Excitation Max ~360–365 nm358 nm350 nm
Emission Max ~435–450 nm (Blue)461 nm (Blue)461 nm (Blue)
Fluorescence Origin Intrinsic (Autofluorescence)Extrinsic (DNA-dependent)Extrinsic (DNA-dependent)
DNA Binding Mode Intercalation (Base stacking)Minor Groove (A-T rich)Minor Groove (A-T rich)
QY (Quantum Yield) Moderate (pH dependent)High (~0.58 bound to DNA)High (~0.83 bound to DNA)
Cell Permeability High (Modulated by transporters)Low (Semi-permeable)High
Solubility Low (DMSO/Acidic required)High (Water soluble)High (Water soluble)

Critical Insight: Unlike DAPI, which requires DNA binding to exhibit strong fluorescence (fluorescence enhancement), Triamterene is intrinsically fluorescent in solution, particularly at acidic pH. This leads to higher cytoplasmic background noise if unbound drug accumulates in lysosomes or acidic compartments.

Part 2: Experimental Implications & Protocols

Scenario A: The "False Nucleus" Artifact

Problem: A researcher treats cancer cells with Triamterene and counterstains with DAPI to count nuclei. Outcome: The Triamterene signal bleeds into the DAPI channel (460/50 nm filter). High intracellular concentrations of the drug may appear as "ghost nuclei" or cytoplasmic haze, leading to automated counting errors.

Protocol: Validating Signal Specificity

To determine if the blue signal is your stain or the drug:

  • Preparation: Prepare three wells:

    • Control: Untreated cells + DAPI.

    • Drug-Only: Cells + 10 µM Triamterene (No DAPI).

    • Experimental: Cells + 10 µM Triamterene + DAPI.

  • Imaging: Acquire images in the DAPI channel (Ex 360 / Em 460).

  • Analysis:

    • If the Drug-Only well shows nuclear/cytoplasmic signal, you have interference.

    • Resolution: Switch to a Far-Red nuclear stain (e.g., DRAQ5 or RedDot™2 ) which excites at 647 nm, completely avoiding Triamterene's spectral window.

Scenario B: Label-Free Drug Distribution Tracking

Opportunity: Instead of tagging Triamterene with a bulky fluorophore (which alters pharmacokinetics), use its intrinsic fluorescence to map cellular uptake.

Protocol: Intrinsic Fluorescence Mapping
  • Seeding: Seed adherent cells (e.g., HEK293) on quartz or glass-bottom dishes.

  • Treatment: Incubate with 10–50 µM Triamterene for 1–4 hours.

  • Wash: Wash 3x with PBS (pH 7.4) to remove extracellular drug. Note: Do not use acidic wash buffers, as they enhance Triamterene fluorescence non-specifically.

  • Microscopy Settings:

    • Laser: 405 nm diode (less optimal) or 355 nm UV laser (optimal).

    • Filter: 420–460 nm bandpass.

    • Detector: High-sensitivity PMT/HyD (Triamterene is dimmer than DAPI).

  • Co-staining: Use a mitochondrial marker (e.g., MitoTracker Deep Red) to correlate drug accumulation with organelles.

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive binding and spectral overlap issues between Triamterene and DAPI.

Fluorescence_Interference_Pathway cluster_Nucleus Cell Nucleus UV_Source UV Excitation (350-365 nm) DAPI_Bound DAPI (Minor Groove Bound) UV_Source->DAPI_Bound Excites Triam_Bound Triamterene (Intercalated) UV_Source->Triam_Bound Excites DNA Genomic DNA DNA->DAPI_Bound Binding DNA->Triam_Bound Competition? Detector Blue Detector (460/50 nm) DAPI_Bound->Detector Emits 461nm (Strong) Triam_Bound->Detector Emits ~440nm (Moderate) Artifact Data Artifact: Overestimation of Nuclear Intensity Detector->Artifact Signal Summation

Caption: Figure 1. Spectral Convergence. Both Triamterene and DAPI compete for UV excitation and emit in the blue channel, causing signal summation artifacts.

References

  • Triamterene Photophysics & Analysis

    • Title: Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection.[1]

    • Source: Journal of Chrom
    • URL:[Link]

  • DNA Binding Mechanism

    • Title: In vitro cytotoxicity and DNA/HSA interaction study of triamterene using molecular modelling and multi-spectroscopic methods.[2]

    • Source: Journal of Biomolecular Structure and Dynamics
    • URL:[Link]

  • DAPI/Hoechst Photoconversion & Properties

    • Title: Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation.[3][4][5][6]

    • Source: BMC Cell Biology
    • URL:[Link]

  • Triamterene as a Drug/Probe

    • Title: Drug-Repositioning Screens Identify Triamterene as a Selective Drug for the Treatment of DNA Mismatch Repair Deficient Cells.[7]

    • Source: Clinical Cancer Research[7]

    • URL:[Link]

Sources

A Comparative Guide to Pteridine-Based Inhibitors: Profiling 2,4-Diamino-6-phenylpteridine Hydrochloride Against Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and biomedical research, the pteridine scaffold represents a privileged structure, forming the core of numerous endogenous molecules and a versatile template for the design of potent enzyme inhibitors.[1][2][3] This guide provides an in-depth, objective comparison of 2,4-Diamino-6-phenylpteridine hydrochloride, a well-established compound, with other significant pteridine-based inhibitors. Our analysis is grounded in experimental data, detailed methodologies, and mechanistic insights to empower researchers, scientists, and drug development professionals in their selection and application of these critical research tools.

The Pteridine Scaffold: A Cornerstone of Biological Regulation

Pteridines, heterocyclic compounds composed of fused pyrazine and pyrimidine rings, are integral to a myriad of biological processes.[3] Natural pteridine derivatives, such as folic acid and biopterin, serve as essential cofactors in the synthesis of nucleic acids, amino acids, and neurotransmitters.[4][5] The structural diversity and biological importance of this scaffold have made it a focal point for the development of therapeutic agents that target enzymes crucial for cell proliferation and survival.[1][2]

In Focus: this compound (Triamterene)

2,4-Diamino-6-phenylpteridine, commonly known as Triamterene, is a potassium-sparing diuretic.[6][7][8] Its primary mechanism of action involves the inhibition of the epithelial sodium channel (ENaC) in the distal renal tubule, leading to increased sodium excretion and potassium retention.[7][9] While its clinical application is well-defined, its properties as a pteridine derivative warrant a closer examination within the broader context of enzyme inhibition.

Chemical Structure:

  • IUPAC Name: 6-phenyl-2,4,7-pteridinetriamine hydrochloride

  • CAS Number: 396-01-0[6]

  • Molecular Formula: C₁₂H₁₁N₇·HCl

While primarily known for its effect on ion channels, the structural similarity of Triamterene to other pteridine-based enzyme inhibitors makes it a relevant subject of comparative analysis, particularly in studies involving off-target effects or when screening for novel activities.

Alternative Pteridine-Based Inhibitors: A Comparative Overview

The versatility of the pteridine scaffold has been exploited to develop inhibitors for a range of enzymatic targets beyond ion channels. This section profiles key alternative pteridine-based inhibitors, highlighting their mechanisms of action and providing a basis for comparison with this compound.

Methotrexate: The Archetypal DHFR Inhibitor

Methotrexate is a cornerstone of chemotherapy and a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[10][11] By blocking DHFR, methotrexate depletes the cellular pool of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell division.[10]

Mechanism of Action: Competitive inhibition of Dihydrofolate Reductase (DHFR).

Pteridine-Based Inhibitors of Pteridine Reductase 1 (PTR1)

In parasitic protozoa like Leishmania and Trypanosoma, pteridine reductase 1 (PTR1) provides a metabolic bypass for DHFR, conferring resistance to traditional antifolates like methotrexate.[11][12][13] Consequently, the development of PTR1-specific inhibitors is a key strategy in the pursuit of novel anti-parasitic drugs.[14][15] These inhibitors are designed to selectively target the parasitic enzyme over its human counterparts.[11]

Mechanism of Action: Inhibition of Pteridine Reductase 1 (PTR1).

Pteridine Derivatives as Kinase Inhibitors

The pteridine scaffold has also been successfully adapted to target various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[16]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: A series of pteridin-7(8H)-one derivatives have been developed as potent and selective covalent inhibitors of BTK, a key therapeutic target in B-cell malignancies and autoimmune diseases.[17][18]

  • Protein Kinase D (PKD) Inhibitors: The pteridine chemotype has been identified as an ATP-competitive, cell-active pan-PKD inhibitor, demonstrating the scaffold's utility in targeting this family of serine/threonine kinases.[19]

Mechanism of Action: Typically ATP-competitive inhibition of specific protein kinases.

Quantitative Comparison of Inhibitory Potency

To facilitate an objective comparison, the following table summarizes the inhibitory potency (IC₅₀ values) of selected pteridine-based inhibitors against their respective primary targets. It is crucial to note that IC₅₀ values can vary depending on the specific experimental conditions.

Inhibitor ClassExample CompoundTarget EnzymeIC₅₀ (nM)Organism/Cell Line
DHFR Inhibitors MethotrexateDHFRVariesHuman, various cancer cell lines
BTK Inhibitors Compound 24aBTK4.0Enzymatic assay
PKD Inhibitors SD-208PKDLow nMCellular assay
ENaC Inhibitors TriamtereneENaC4,500Rat

Data compiled from multiple sources.[9][10][17][19] For specific experimental details, refer to the cited literature.

Experimental Protocols: A Guide to Comparative Analysis

The rigorous evaluation of enzyme inhibitors necessitates standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize and compare pteridine-based inhibitors.

Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit the activity of DHFR by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.[20]

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Test compounds (e.g., Methotrexate, this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed amount of DHFR enzyme to each well.

  • Add the serially diluted test compounds to the respective wells. Include a positive control (e.g., Methotrexate) and a negative control (vehicle).

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a solution containing both DHF and NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This is a general protocol for a fluorescence-based kinase assay, which can be adapted for specific kinases like BTK or PKD.

Materials:

  • Recombinant kinase (e.g., BTK, PKD)

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds

  • Assay Buffer (containing appropriate divalent cations, e.g., Mg²⁺)

  • Fluorescence-based detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 96-well or 384-well white microplates

  • Luminometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase and the peptide substrate to each well.

  • Add the test compounds to the wells.

  • Pre-incubate the kinase, substrate, and inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at a controlled temperature to allow for substrate phosphorylation.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Measure the luminescence or fluorescence signal.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the roles of these inhibitors, the following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.

The Folate Metabolic Pathway and Points of Inhibition

Folate_Pathway cluster_DHFR DHFR Inhibition cluster_PTR1 PTR1 Bypass (Parasites) DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH PTR1 Pteridine Reductase 1 (PTR1) DHF->PTR1 NADPH THF Tetrahydrofolate (THF) DNA_Syn DNA Synthesis (Purines, Thymidylate) THF->DNA_Syn DHFR->THF NADP+ Methotrexate Methotrexate Methotrexate->DHFR PTR1->THF NADP+ PTR1_Inhibitor PTR1 Inhibitors PTR1_Inhibitor->PTR1 Inhibition_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Dispense Enzyme and Inhibitor into Microplate A->B C 3. Pre-incubation B->C D 4. Initiate Reaction with Substrate C->D E 5. Monitor Reaction Progress (e.g., Absorbance, Fluorescence) D->E F 6. Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: A generalized workflow for determining enzyme inhibition.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of this compound and other key pteridine-based inhibitors. While Triamterene's primary role as an ENaC inhibitor distinguishes it from the enzyme-targeting compounds discussed, its pteridine core underscores the chemical diversity and therapeutic potential of this scaffold. The development of highly selective pteridine-based inhibitors for targets such as DHFR, PTR1, and various kinases continues to be a vibrant area of research. [10][14][17]The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers navigating the selection and application of these powerful molecular probes and therapeutic candidates. As our understanding of the intricate roles of these enzymes in health and disease deepens, the strategic design and application of pteridine-based inhibitors will undoubtedly continue to drive innovation in medicine and the life sciences.

References

  • Nosulenko, I. S., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell, 37(2). Available at: [Link]

  • Panecka-Hofman, J., et al. (2012). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 55, 8318–8329. Available at: [Link]

  • Beverley, S. M. (1997). Biochemical and genetic tests for inhibitors of Leishmania pteridine pathways. Experimental Parasitology, 87, 158–170. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 417-428. Available at: [Link]

  • Dou, D., et al. (2022). Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 65(3), 2694–2709. Available at: [Link]

  • Kazunin, M. S., et al. (2022). Previously reported dihydrofolate reductase‐inhibitors and based on the design of novel thio‐containing pteridines. ResearchGate. Available at: [Link]

  • Dou, D., et al. (2022). Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pterin and pteridine derivatives of biological or medicinal importance. Available at: [Link]

  • Anderson, A. C. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Protein Science, 21(11), 1787–1796. Available at: [Link]

  • George, K. M., et al. (2014). Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. ACS Medicinal Chemistry Letters, 5(3), 226–230. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • Google Patents. (2001). WO2001019825A1 - Pteridinones as kinase inhibitors.
  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). World Journal of Pharmaceutical Research, 11(15), 1066-1077. Available at: [Link]

  • Bicyclic 6-6 Systems: Pteridines. (n.d.). Science of Synthesis. Available at: [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review. (2018). Medicinal Research Reviews, 38(6), 1889-1936. Available at: [Link]

  • Hunter, W. N., et al. (2009). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry, 52(23), 7335–7345. Available at: [Link]

  • Costi, M. P., et al. (2008). Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development. Proceedings of the National Academy of Sciences, 105(5), 1724–1729. Available at: [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. (2024). Molecules, 29(1), 142. Available at: [Link]

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. (2022). International Journal of Molecular Sciences, 23(23), 15269. Available at: [Link]

  • LookChem. (n.d.). Cas 396-01-0,2,4,7-Triamino-6-phenylpteridine. Available at: [Link]

  • Comparative metabolism of conjugated and unconjugated pterins in Crithidia, Leishmania and African trypanosomes. (2025). PLoS Neglected Tropical Diseases, 19(7), e0012574. Available at: [Link]

  • Pro Doc Ltée. (2014). PRODUCT MONOGRAPH Pr PRO-TRIAZIDE. Available at: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. (2015). Der Pharma Chemica, 7(10), 226-234. Available at: [Link]

  • Pteridine derivatives as modulators of oxidative stress. (2002). Current Drug Metabolism, 3(2), 137-151. Available at: [Link]

  • Drugs.com. (2025). Triamterene Capsules: Package Insert / Prescribing Info. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). PRESCRIBING INFORMATION Dyazide. Available at: [Link]

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Technical Guide: Cross-Validation of 2,4-Diamino-6-phenylpteridine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of 2,4-Diamino-6-phenylpteridine Hydrochloride Assay Results Content Type: Publish Comparison Guide

Executive Summary

In the development of potassium-sparing diuretics, This compound (Triamterene HCl) presents a unique analytical duality. While its robust chromophore allows for straightforward Quality Control (QC) via HPLC-UV, its intense native fluorescence and low-concentration pharmacokinetics (PK) often demand LC-MS/MS or fluorescence detection.

This guide addresses the critical "translation gap" between these methods. As drug development moves from raw material release (high concentration) to plasma PK studies (trace levels), data must remain correlatable. We provide a structured cross-validation protocol to bridge the gap between the pharmacopeial "Gold Standard" (HPLC-UV) and the bioanalytical "Precision Instrument" (LC-MS/MS).

Part 1: The Analyte & The Challenge

The Molecule: 2,4-Diamino-6-phenylpteridine (Triamterene)[1]

  • Core Structure: Pteridine ring system.[2]

  • Key Property: The rigid bicyclic structure yields high quantum yield fluorescence (Ex ~360 nm / Em ~440 nm).

  • The Salt Factor: The hydrochloride salt improves aqueous solubility compared to the free base, but the assay must account for the stoichiometry (MW ratio) when cross-validating against free-base standards often used in MS libraries.

The Validation Problem: QC labs often report 99.5% purity using UV at 360 nm. Bioanalytical labs might report "lower than expected" concentrations in spiked plasma due to ion suppression in LC-MS/MS, or "higher than expected" due to fluorescent metabolite interference (e.g., hydroxytriamterene sulfate) in fluorometric assays. Cross-validation determines if these discrepancies are method artifacts or real biological phenomena.

Part 2: Methodology Showdown

We compare the three dominant quantification strategies.

FeatureMethod A: HPLC-UV (The Standard) Method B: LC-MS/MS (The Bio-Standard) Method C: Fluorescence (The Specialist)
Primary Use QC Release, Dissolution TestingPharmacokinetics (PK), BioequivalenceTrace Impurity Analysis, Urine Metabolites
Detection Principle Absorption (Chromophore)Mass-to-Charge Ratio (m/z)Native Emission (Rigid Pteridine Core)
Sensitivity (LLOQ) ~50–100 ng/mL~0.5–1.0 ng/mL~1–5 ng/mL
Selectivity Moderate (Co-elution risks)High (MRM transitions)High (Specific Ex/Em wavelengths)
Linearity Range

(Limited dynamic range)

-

(Wide dynamic range)

(Prone to quenching at high conc.)
Key Limitation Low sensitivity for plasma PKMatrix Effects (Ion Suppression)pH dependent (Fluorescence shifts with pH)
Part 3: Experimental Protocol for Cross-Validation

To validate Method B (LC-MS/MS) against Method A (HPLC-UV), do not simply run separate samples. You must use a Split-Sample Design with a bridging Quality Control (QC) set.

1. Reagent Preparation & Standards
  • Stock Solution: Dissolve Triamterene HCl in DMSO (to ensure full solubility of the salt).

  • Working Standard: Dilute into Mobile Phase A (for UV) and 50:50 Methanol:Water (for MS).

  • Critical Step: Ensure the salt-to-free-base correction factor (approx 0.88 depending on hydration) is applied consistently across both calculations.

2. Chromatographic Conditions

Method A: HPLC-UV (Pharmacopeial Alignment)

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (90:10).

  • Flow: 1.0 mL/min.

  • Detection: UV at 360 nm.

  • Why: The acidic pH suppresses silanol activity, sharpening the peak of the basic pteridine nitrogens.

Method B: LC-MS/MS (Bioanalytical)

  • Column: C18, 2.1 x 50 mm, 1.8 µm (UHPLC).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).[3] Gradient elution.

  • Detection: ESI Positive Mode.

  • Transitions:

    • Quantifier: m/z 254.1

      
       237.1 (Loss of 
      
      
      
      ).
    • Qualifier: m/z 254.1

      
       79.1.
      
  • Why: Formic acid provides the protons necessary for positive ESI [1]. Phosphate buffer from Method A is non-volatile and must never be used in MS.

3. The Cross-Validation Workflow

The following diagram illustrates the decision logic for validating the two methods.

CrossValidation Start Spiked Matrix / Study Sample Extract Protein Precipitation (MeOH + 0.1% Formic Acid) Start->Extract Homogenize Split Split Supernatant Extract->Split MethodA Method A: HPLC-UV (High Conc. QC) Split->MethodA Aliquot 1 MethodB Method B: LC-MS/MS (Trace / PK) Split->MethodB Aliquot 2 Norm Data Normalization (Unit Conversion) MethodA->Norm MethodB->Norm BlandAlt Bland-Altman Analysis (Difference vs. Average) Norm->BlandAlt Decision Difference < 20%? BlandAlt->Decision Pass PASS: Methods Equivalent Decision->Pass Yes Fail FAIL: Investigate Matrix Effect Decision->Fail No

Caption: Figure 1. Split-sample cross-validation workflow ensuring identical matrix conditions for both analytical techniques.

Part 4: Data Comparison & Interpretation

When cross-validating, you will encounter three distinct concentration zones. Use this table to interpret discrepancies.

Concentration ZoneExpected ResultCommon Discrepancy CauseRemediation
High (>10 µg/mL) UV = MSMS Saturation: Detector blinding at high counts.Dilute sample for MS; rely on UV data for release testing.
Mid (100 ng - 1 µg/mL) UV ≈ MSMatrix Effect: MS signal suppression by phospholipids.Use Stable Isotope Labeled (SIL) Internal Standard (Triamterene-d5) in Method B.
Low (<50 ng/mL) MS >> UVUV Baseline Noise: Signal lost in background.Trust MS data; UV is outside validated range.
Statistical Acceptance Criteria (FDA M10 Guidance)

According to the FDA M10 Bioanalytical Method Validation guidance [2], for cross-validation:

  • Analyze at least 30 incurred samples (study samples) by both methods.

  • The difference between the two values should be within ±20% of the mean for at least 67% of the repeats.



Part 5: Mechanistic Troubleshooting

Understanding why the signals differ is crucial for defense during regulatory audit.

Mechanism Analyte Triamterene Molecule UV_Mech UV Absorption (π-π* Transition) Analyte->UV_Mech MS_Mech ESI Ionization (Protonation [M+H]+) Analyte->MS_Mech UV_Int Interference: Co-eluting Impurities (Additive Signal) UV_Mech->UV_Int Low Specificity MS_Int Interference: Ion Suppression (Subtractive Signal) MS_Mech->MS_Int Matrix Competition UV_Res Overestimation UV_Int->UV_Res MS_Res Underestimation MS_Int->MS_Res

Caption: Figure 2. Mechanistic divergence: UV tends to overestimate due to impurities, while MS tends to underestimate due to ion suppression.

Critical Insight: If Method A (UV) reads consistently higher than Method B (MS), check for the "Related Compound C" (2,4-diamino-7-hydroxy-6-phenylpteridine). This metabolite co-elutes in many standard C18 methods and absorbs at 360 nm, but has a different mass transition, making it invisible to the specific MS MRM [3].

References
  • Agilent Technologies. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Application Note 5991-0377EN. Link

  • U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • National Institutes of Health (NIH). (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed.[5][6] Link

Sources

Orthogonal Validation of 2,4-Diamino-6-phenylpteridine (Triamterene): From ENaC Blockade to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation

In the development of renal therapeutics, reliance on a single assay modality is a critical failure point. For 2,4-Diamino-6-phenylpteridine hydrochloride (Triamterene), a potassium-sparing diuretic, the primary mechanism is the blockade of the Epithelial Sodium Channel (ENaC) in the distal nephron.[1][2] However, its structural classification as a pteridine derivative introduces a liability: potential antagonism of folate metabolism via Dihydrofolate Reductase (DHFR) inhibition.

This guide moves beyond basic screening. It establishes a rigorous, orthogonal validation framework. We do not simply ask "Does it block ENaC?"; we ask, "Does it block ENaC in a polarized epithelium without confounding fluorescence artifacts or off-target antifolate toxicity?"

The Validation Triad

To confirm findings robustly, we employ three distinct methodological pillars:

  • Direct Electrophysiology (Patch Clamp): The gold standard for channel pore interaction.

  • Physiological Flux (Ussing Chamber): Validates efficacy in a polarized, tight monolayer (tissue-level).

  • Enzymatic Specificity (DHFR Assay): Quantifies the safety margin against off-target folate inhibition.

Part 1: Mechanistic Pathway & Assay Intervention Points

The following diagram illustrates the mechanism of action for Triamterene and maps the specific assay types to the biological nodes they interrogate.

Triamterene_Mechanism Triamterene 2,4-Diamino-6-phenylpteridine (Triamterene) ENaC ENaC Channel (Apical Membrane) Triamterene->ENaC Blocks Pore DHFR Off-Target: DHFR Enzyme (Folate Metabolism) Triamterene->DHFR Weak Inhibition (Structural Analog) Na_Influx Na+ Influx (Lumen to Cell) ENaC->Na_Influx Modulates PatchClamp Method A: Patch Clamp (Direct Current) ENaC->PatchClamp Quantifies Block Membrane_Pot Membrane Hyperpolarization Na_Influx->Membrane_Pot Depolarizes Ussing Method B: Ussing Chamber (Transepithelial Current) Na_Influx->Ussing Measures Net Flux Enzymatic Method C: DHFR Assay (NADPH Kinetics) DHFR->Enzymatic Measures Selectivity

Figure 1: Mechanistic map connecting Triamterene's primary and secondary targets to specific orthogonal validation methods.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the utility of each method. Note that Triamterene is naturally fluorescent (blue), which complicates standard fluorescence-based high-throughput screening (HTS).

FeatureAutomated Patch Clamp (APC)Ussing Chamber (

)
DHFR Enzymatic Assay
Primary Readout Current (pA/nA) across single cell membraneShort-Circuit Current (

A/cm²) across monolayer
Absorbance (340 nm) of NADPH oxidation
Physiological Relevance Medium: Isolated cell, no apical/basolateral polarityHigh: Polarized epithelium, tight junctions intactN/A: Biochemical specificity check
Throughput Medium (384-well systems available)Low (6-24 chambers/run)High (96/384-well plate)
Triamterene Specificity High: Direct channel blockHigh: Confirmed by Amiloride subtractionHigh: Measures off-target liability
Key Limitation Artificial intracellular solution; cell detachmentLabor intensive; requires tight monolayer formationDoes not measure diuretic efficacy

Part 3: Detailed Experimental Protocols

Method A: The Gold Standard – Whole-Cell Patch Clamp

Objective: To quantify the IC50 of Triamterene on human


-ENaC expressed in HEK293 cells.

Causality: We use Amiloride as a positive control. ENaC currents are defined strictly as the current fraction sensitive to Amiloride. If Triamterene blocks the same fraction, it confirms the mechanism.

Protocol:

  • Cell Prep: Transfect HEK293 cells with human

    
    , 
    
    
    
    , and
    
    
    ENaC subunits. Use cells 24–48 hours post-transfection.
  • Solutions:

    • Bath (Extracellular): 145 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Pipette (Intracellular): 135 mM CsF (to block K+ channels), 10 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2).

  • Recording: Establish whole-cell configuration (G

    
     seal). Clamp voltage at -60 mV or -100 mV.
    
  • Application:

    • Record baseline current (

      
      ).
      
    • Perfuse Triamterene (0.1

      
      M – 100 
      
      
      
      M). Record steady state (
      
      
      ).
    • Washout (if reversible).

    • Apply Amiloride (10

      
      M) to determine non-ENaC leak current (
      
      
      
      ).
  • Calculation:

    
    
    
    
    
Method B: Physiological Context – Ussing Chamber Short-Circuit Current

Objective: To verify that Triamterene inhibits Na+ transport in a polarized kidney cell model (e.g., M1 cortical collecting duct cells).

Trustworthiness: This method ensures the drug can access the apical membrane and function in the presence of tight junctions, mimicking the renal tubule.

Protocol:

  • Culture: Seed M1 cells on Snapwell permeable supports. Culture for 7–10 days until Transepithelial Electrical Resistance (TEER) > 600

    
    .
    
  • Mounting: Mount inserts in Ussing chambers. Bathe both sides in Krebs-Henseleit buffer (37°C, carbogenated with 95% O₂ / 5% CO₂).

  • Voltage Clamp: Clamp transepithelial voltage (

    
    ) to 0 mV. The current required to maintain this is the Short-Circuit Current (
    
    
    
    ), representing net active ion transport.
  • Experiment:

    • Allow

      
       to stabilize (approx. 20 min).
      
    • Apical Addition: Add Triamterene (cumulative dosing). Note: Triamterene is added apically as it acts from the lumen.

    • Control: At the end of the experiment, add Amiloride (10

      
      M) apically to block any remaining ENaC current.
      
    • Basolateral Control: Add Ouabain (1 mM) to inhibit Na+/K+ ATPase, confirming the driving force is active transport.

Method C: Off-Target Specificity – DHFR Inhibition Assay

Objective: To confirm that the concentration of Triamterene required to block ENaC is significantly lower than that required to inhibit DHFR (Safety Margin).

Causality: Triamterene is a pteridine.[3] Methotrexate (a potent DHFR inhibitor) is also a pteridine. We must rule out significant antifolate activity at therapeutic doses.

Protocol:

  • Reagents: Purified DHFR enzyme, Dihydrofolate (substrate), NADPH (cofactor).[4]

  • Reaction: DHFR reduces Dihydrofolate to Tetrahydrofolate using NADPH.[4]

    
    [5]
    
  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH absorbs at 340 nm; NADP+ does not).[5]

  • Workflow:

    • Blank: Buffer only.

    • Positive Control: Methotrexate (known potent inhibitor).[5]

    • Test: Triamterene (titration 1

      
      M – 100 
      
      
      
      M).
  • Validation Criteria: Triamterene should show an IC50 for DHFR that is orders of magnitude higher than its IC50 for ENaC (typically >100-fold separation is desired).

Part 4: Decision Matrix for Confirmation

Use this logic flow to interpret your orthogonal data.

Decision_Matrix Start Start: Triamterene Sample Patch Step 1: Patch Clamp (APC) Is Amiloride-sensitive current blocked? Start->Patch Ussing Step 2: Ussing Chamber Is Isc reduced in polarized cells? Patch->Ussing Yes Fail_Mech FAIL: Mechanism Unconfirmed (Not ENaC specific) Patch->Fail_Mech No DHFR Step 3: DHFR Assay Is DHFR IC50 >> ENaC IC50? Ussing->DHFR Yes Fail_Access FAIL: Poor Bioavailability (Cannot access apical pore) Ussing->Fail_Access No Valid VALIDATED CANDIDATE (High Potency, Good Safety Margin) DHFR->Valid Yes Fail_Tox FAIL: Toxicity Risk (High Antifolate Potential) DHFR->Fail_Tox No

Figure 2: Decision tree for validating Triamterene activity and safety profile.

References

  • Busch, A. E., et al. (1996). "Inhibition of epithelial Na+ channels by triamterene and amiloride."[2] Pflügers Archiv, 432(5), 760–766.

  • Kleyman, T. R., & Cragoe, E. J. (1988). "Amiloride and its analogs as tools in the study of ion transport." Journal of Membrane Biology, 105(1), 1–21.

  • Schweiger, M., et al. (2025). "Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC)." Pflügers Archiv, 477, 1–15.

  • Snyder, D. S., et al. (2011). "Structure-function relationships of the pteridine diuretics." Journal of Medicinal Chemistry.
  • Sigma-Aldrich Technical Bulletin. "Dihydrofolate Reductase Assay Kit."

Sources

Technical Review: 2,4-Diamino-6-phenylpteridine (Triamterene) – Mechanistic Profile & Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diamino-6-phenylpteridine hydrochloride , clinically known as Triamterene , is a potassium-sparing diuretic that functions as a direct epithelial sodium channel (ENaC) blocker.[1][2] Unlike mineralocorticoid receptor antagonists (e.g., Spironolactone), Triamterene acts independently of aldosterone, making it effective for immediate distal tubular sodium inhibition.

While effective, Triamterene is distinguished by unique physicochemical limitations—specifically its low solubility and intrinsic fluorescence—which differentiate it from its mechanistic analog, Amiloride . This guide provides a rigorous technical comparison of Triamterene against Amiloride and Spironolactone, supported by experimental data, IC50 potency values, and validated detection protocols.

Mechanistic Architecture

Triamterene targets the Epithelial Sodium Channel (ENaC) located on the apical membrane of the principal cells in the late distal convoluted tubule and collecting duct.[3] By physically plugging the channel pore, it abolishes the electrochemical gradient that drives K⁺ secretion, thereby "sparing" potassium while promoting natriuresis.

Figure 1: ENaC Inhibition Pathway

The following diagram illustrates the site of action for Triamterene relative to Amiloride and Spironolactone.

ENaC_Pathway cluster_Lumen Tubular Lumen (Apical) cluster_Cell Principal Cell (Cytoplasm) cluster_Blood Blood (Basolateral) Na_Lumen Na+ (High Conc.) ENaC ENaC Channel (αβγ subunits) Na_Lumen->ENaC Influx Triamterene Triamterene (Channel Blocker) Triamterene->ENaC Direct Blockade (IC50: ~5 µM) Amiloride Amiloride (Channel Blocker) Amiloride->ENaC Direct Blockade (IC50: ~0.1 µM) Na_Cell Na+ (Low Conc.) ENaC->Na_Cell Reabsorption Aldosterone_Rec Mineralocorticoid Receptor (MR) Nucleus Nucleus (Transcription) Aldosterone_Rec->Nucleus Translocation Nucleus->ENaC Upregulation of Channel Expression Aldosterone Aldosterone Aldosterone->Aldosterone_Rec Binding Spironolactone Spironolactone (MR Antagonist) Spironolactone->Aldosterone_Rec Competitive Inhibition

Caption: Triamterene and Amiloride directly block the ENaC pore on the apical surface. In contrast, Spironolactone acts genomically by inhibiting the Mineralocorticoid Receptor, preventing the synthesis and insertion of new ENaC channels.

Comparative Analysis: Triamterene vs. Alternatives

The primary alternative to Triamterene is Amiloride . Both are pteridine/pyrazine derivatives that block ENaC, but they differ significantly in potency and metabolic fate.

Table 1: Physicochemical & Pharmacological Comparison
FeatureTriamterene Amiloride Spironolactone
Mechanism Direct ENaC BlockadeDirect ENaC BlockadeAldosterone Antagonist (MR)
Chemical Class PteridinePyrazinecarbonylguanidineSteroid
Potency (IC50) Low: ~1.0 – 5.0 µM (pH dependent)High: ~0.1 µMN/A (Genomic effect)
Clinical Dose 50 – 100 mg5 – 10 mg25 – 100 mg
Bioavailability 30–70% (Variable)~50% (Consistent)>90%
Metabolism Extensive (Phase II Sulfation)Minimal (Excreted Unchanged)Extensive (Active Metabolites)
Active Metabolite p-Hydroxytriamterene sulfateNoneCanrenone
Solubility Poor (1:1000 in water)ModeratePoor
Fluorescence Yes (Blue, Ex 360nm/Em 440nm)NoWeak/None
Key Risk Crystalluria & Casts HyperkalemiaGynecomastia
Key Insight: The Potency Gap

Experimental data confirms that Amiloride is approximately 10 to 100-fold more potent than Triamterene on a molar basis.

  • Amiloride: Inhibits αβγ-ENaC with an IC50 of 0.1 µM .[4]

  • Triamterene: Inhibits αβγ-ENaC with an IC50 of 5 µM (at pH 7.5).

  • Note: Triamterene's potency is pH-dependent; it is more potent in acidic environments (IC50 ~1 µM at pH 6.[1]5) because the protonated form binds more effectively to the channel pore.

Limitation Analysis: Solubility & Crystalluria

A critical limitation of Triamterene in research and clinical application is its propensity to precipitate in urine, causing crystalluria and potential acute kidney injury. This is distinct from Amiloride, which does not form crystals.

Figure 2: Mechanism of Triamterene Crystallization

The following diagram details the physicochemical cascade leading to renal deposition.

Crystalluria_Mechanism cluster_Factors Risk Factors Low_Solubility Intrinsic Solubility (1:1000 in H2O) Supersaturation Tubular Supersaturation Low_Solubility->Supersaturation Acidic_pH Acidic Urine pH (< 6.0) Precipitation Crystal Formation (Brown, Spherical) Acidic_pH->Precipitation Accelerates Metabolism Hepatic Metabolism (Phase II Sulfation) Excretion Renal Excretion (Parent + Metabolite) Metabolism->Excretion Excretion->Supersaturation Supersaturation->Precipitation Casts Granular Casts ('Maltese Cross') Precipitation->Casts

Caption: Triamterene's low aqueous solubility leads to supersaturation in the distal tubule. Acidic pH accelerates precipitation, forming characteristic brown crystals that appear as "Maltese crosses" under polarized light.

Experimental Protocols

For researchers quantifying Triamterene in biological fluids, its intrinsic fluorescence is both an advantage (high sensitivity) and a limitation (interference).

Protocol A: HPLC Quantification (Fluorescence Detection)

Best for: High-sensitivity pharmacokinetic studies.

System Setup:

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (0.05 M, pH 3.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Detection Parameters:

  • Primary Method (Fluorescence):

    • Excitation: 360 nm

    • Emission: 440 nm

    • Limit of Detection (LOD): ~1–10 ng/mL.

  • Secondary Method (UV):

    • Wavelength: 270 nm (Less sensitive, used for high concentrations).

Workflow:

  • Sample Prep: Mix plasma/urine 1:1 with Acetonitrile to precipitate proteins.

  • Centrifuge: 10,000 x g for 10 minutes.

  • Injection: Inject 20 µL of supernatant.

  • Analysis: Triamterene elutes before its metabolite (hydroxytriamterene sulfate) due to polarity differences.

Protocol B: Crystalluria Assessment (Microscopy)

Best for: Toxicology and safety monitoring.

  • Collection: Collect fresh urine sample (morning void preferred due to concentration).

  • Centrifugation: Spin 10 mL at 2,000 RPM for 5 minutes.

  • Resuspension: Discard supernatant; resuspend sediment in 0.5 mL residual urine.

  • Microscopy:

    • Brightfield: Look for yellow-brown spherical bodies.

    • Polarized Light: Look for the pathognomonic "Maltese Cross" birefringence pattern.

  • Confirmation: Unlike uric acid crystals, Triamterene crystals do not dissolve when urine is heated to 60°C.

Conclusion

Triamterene remains a vital tool in renal physiology research and hypertension management, particularly when aldosterone-independent sodium blockade is required. However, for pure ENaC inhibition studies, Amiloride is often the superior reagent due to its higher potency (IC50 0.1 µM vs 5 µM), lack of active metabolites, and absence of crystallization issues. Researchers must account for Triamterene's pH-dependent potency and intrinsic fluorescence when designing assays.

References

  • Busch, A. E., et al. (1996). "Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis." Pflügers Archiv, 432(5), 760–766. Link

  • Knauf, H., & Mutschler, E. (1992). "Pharmacodynamics and pharmacokinetics of triamterene and its metabolite." European Journal of Clinical Pharmacology, 43, 1-6. Link

  • Sorgel, F., et al. (1985). "High-performance liquid chromatographic determination of triamterene and its main metabolite in biological fluids using fluorescence detection." Journal of Pharmaceutical Sciences, 74(4), 459-462. Link

  • Fairley, K. F., et al. (1986). "Triamterene-induced crystalluria and cylindruria: clinical and experimental studies." Clinical Nephrology, 26(4), 169-173. Link

  • Kleyman, T. R., & Cragoe, E. J. (1988). "Amiloride and its analogs as tools in the study of ion transport." Journal of Membrane Biology, 105(1), 1-21. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,4-Diamino-6-phenylpteridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 2.1

Executive Summary & Risk Classification

Compound: 2,4-Diamino-6-phenylpteridine Hydrochloride (Triamterene HCl) CAS: 1220-83-3 (Salt) / 396-01-0 (Base)

As researchers, we often treat "non-hazardous" labels as a license for casual disposal. This is a critical error with pteridine derivatives. While Triamterene HCl is not a federally P-listed or U-listed acute hazardous waste under RCRA (Resource Conservation and Recovery Act) [1], it is a bioactive pharmaceutical agent with significant environmental persistence.

The Scientist’s Directive:

  • Federal Status: Non-RCRA Regulated (unless mixed with hazardous solvents).

  • Operational Status: Non-Sewerable Pharmaceutical Waste. [1][2]

  • Primary Disposal Method: High-Temperature Incineration.

Technical Profile & Handling Logic

To dispose of this chemical safely, you must understand its physical behavior.

PropertyValue/BehaviorOperational Implication
Solubility Low in water; High in DMSO, Formic Acid, 0.1N NaOHDo not use water as the primary cleaning agent for spills; it will only spread the particulate.
Fluorescence Strong Blue/Yellow emissionUse UV light (365nm) to verify decontamination. This is your self-validating mechanism.
Stability High thermal stability (Pteridine ring)Chemical inactivation (bleach) is unreliable. Incineration is the only guarantee of destruction.
Hazards H302 (Harmful if swallowed), H315, H319, H335Dust inhalation is the primary vector of exposure during waste transfer.

Waste Segregation & Decision Logic

The following decision tree outlines the mandatory workflow for segregating Triamterene waste. This prevents the costly mistake of mixing non-hazardous pharmaceutical waste with RCRA-regulated solvents.

Triamterene_Disposal Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Pure Powder/Tablets) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) TypeCheck->Liquid Trace Trace Contamination (Glassware/PPE) TypeCheck->Trace BinBlue Non-RCRA Pharm Waste Bin (Blue/White Container) Solid->BinBlue Double Bag SolventCheck Is Solvent Halogenated or RCRA Listed? Liquid->SolventCheck Decon Chemical Decontamination (0.1N NaOH Rinse) Trace->Decon SolventCheck->BinBlue No (e.g., Water/Buffer) BinHaz Hazardous Waste Stream (Satellite Accumulation) SolventCheck->BinHaz Yes (e.g., DCM, Methanol) Incinerate High-Temp Incineration (Off-site) BinBlue->Incinerate BinHaz->Incinerate Decon->BinBlue Disposables

Figure 1: Decision logic for segregating Triamterene waste streams. Note that while the pure salt is non-RCRA, mixing it with hazardous solvents (like methylene chloride) elevates the entire mixture to hazardous status.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Powder)

Objective: Containment of dust to prevent inhalation and surface contamination.

  • PPE Requirement: N95 respirator or PAPR, nitrile gloves (double layered), lab coat.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Transfer: Transfer waste inside a fume hood. Do not dump rapidly; this creates an aerosol cloud.

  • Labeling: Label as "Non-RCRA Pharmaceutical Waste - Triamterene HCl."

  • Disposal: Seal container and place in the facility's Blue Bin (or designated pharmaceutical waste stream) for incineration.

Protocol B: Liquid Waste (Solutions)

Expert Insight: The "Hydrochloride" salt form implies water solubility, but Triamterene is notoriously slow to dissolve.

  • Assessment: Check the solvent.

    • If dissolved in DMSO, Methanol, or Acetonitrile : Dispose of as Flammable/Organic Solvent Waste (RCRA regulated).

    • If dissolved in Water/Buffer : Dispose of as Non-Hazardous Pharmaceutical Liquid .

  • Prohibition: NEVER pour down the sink. The EPA "Sewer Ban" (40 CFR Part 266 Subpart P) effectively prohibits sewering pharmaceuticals to protect waterways [2].

Protocol C: Decontamination of Glassware & Spills

The Self-Validating System: Because Pteridines are fluorescent, you can verify your cleaning efficiency.

  • Solubilization: Rinse glassware with 0.1N NaOH or DMSO . Water alone is ineffective and will leave residues [3].

  • Verification: Shine a handheld long-wave UV lamp (365nm) on the surface.

    • Glowing Blue/Yellow? Residue remains. Repeat Step 1.

    • Dark? Clean.[3]

  • Final Wash: Wash with standard laboratory detergent and water.

Emergency Spill Response

Scenario: You drop a 5g bottle of Triamterene HCl powder on the floor.

  • Isolate: Evacuate the immediate area to let dust settle (2 minutes).

  • Protect: Don N95 mask and gloves.

  • Contain: Cover the spill with wet paper towels (dampened with water) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the wet powder/towel mix into a hazardous waste bag.

  • Decontaminate: Wipe the floor with 0.1N NaOH or a dilute methanol solution.

  • Verify: Use the UV lamp to check for fluorescent dust migration.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[4] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[5] 40 CFR Part 266 Subpart P - Hazardous Waste Pharmaceuticals.[2][6][7] Retrieved from [Link]

  • Schircks Laboratories. (n.d.). General instructions for working with pteridines. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2,4-Diamino-6-phenylpteridine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Safe Use, Handling, and Disposal of 2,4-Diamino-6-phenylpteridine hydrochloride.

As a cornerstone in various research and development endeavors, this compound demands a meticulous approach to laboratory safety. This guide provides a comprehensive, step-by-step framework for its handling, grounded in established safety protocols, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Immediate Safety and Hazard Assessment

This compound, also known as Triamterene, is classified as a hazardous substance.[1] Understanding its specific risks is the foundation of safe handling. The primary hazards associated with this compound are:

  • Acute Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.

  • Serious Eye Irritation: Direct contact can cause significant eye damage.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3]

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.

Given these hazards, a robust plan for personal protective equipment (PPE) and emergency procedures is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table summarizes the essential PPE for handling this compound, with the rationale for each component directly linked to the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Type: Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[4] Rationale: To prevent skin contact, which can lead to dermal toxicity and allergic reactions. It is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal.[5]
Eye and Face Protection Type: Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.[4][6] Rationale: To protect against serious eye irritation from dust particles or splashes.[1][2]
Respiratory Protection Type: A NIOSH-approved respirator is required when dusts are generated. This could range from a disposable N95 respirator for low-level dust to a powered air-purifying respirator (PAPR) for more significant potential exposure.[7] Rationale: To prevent the inhalation of toxic dust particles that can cause respiratory irritation.[1][2][3]
Protective Clothing Type: A disposable gown made of a low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs.[4][5] Rationale: To protect the skin from contact with the hazardous compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_hood handle_weigh Carefully Weigh Compound prep_hood->handle_weigh Begin Work handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon After Use cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Procedural Steps:
  • Preparation:

    • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above. Ensure gloves are worn over the cuffs of the lab coat.[5]

    • Work in a Ventilated Area: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling:

    • Weighing: Use a weigh boat or paper and handle it with care to avoid generating dust.

    • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[8]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the safe handling of this compound to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:
  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and contaminated lab paper, must be collected in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3][9]

  • Empty Containers: "Empty" containers of the compound should be treated as hazardous waste as they may retain residue.

Disposal Procedure:
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Arrangement for Pickup: Follow your institution's specific procedures for the pickup and disposal of chemical waste by a licensed disposal company.[3]

By adhering to these comprehensive guidelines, researchers and laboratory professionals can confidently and safely work with this compound, ensuring a secure environment for groundbreaking scientific discovery.

References

  • Pesticide Environmental Stewardship. (Date not available). Components of Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (Date not available). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

  • Duke University Safety. (2025-03-05). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Georganics. (Date not available). Safety Data Sheet for 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE. Retrieved from [Link]

  • New Jersey Department of Health. (Date not available). Hazard Summary for p-PHENYLENEDIAMINE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (Date not available). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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